6-Bromo-2-methoxynicotinonitrile
Description
BenchChem offers high-quality 6-Bromo-2-methoxynicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-methoxynicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGDTAWLZWYISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856944 | |
| Record name | 6-Bromo-2-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256790-45-0 | |
| Record name | 6-Bromo-2-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methoxynicotinonitrile
Introduction: The Significance of 6-Bromo-2-methoxynicotinonitrile in Modern Drug Discovery
6-Bromo-2-methoxynicotinonitrile is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromo, a methoxy, and a nitrile group on a pyridine core, offers a versatile scaffold for the synthesis of a diverse array of complex molecules. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of various functional groups, while the methoxy and nitrile moieties can be further manipulated or can participate in crucial binding interactions with biological targets. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in drug development.
Strategic Synthesis Design: A Two-Step Pathway
The synthesis of 6-Bromo-2-methoxynicotinonitrile can be efficiently achieved through a two-step sequence starting from the readily available 2-chloronicotinonitrile. This strategy leverages a nucleophilic aromatic substitution to introduce the methoxy group, followed by a regioselective electrophilic aromatic substitution to install the bromine atom.
The overall synthetic transformation is depicted below:
Caption: Overall synthetic route to 6-Bromo-2-methoxynicotinonitrile.
Part 1: Synthesis of 2-Methoxynicotinonitrile via Nucleophilic Aromatic Substitution
The initial step involves the conversion of 2-chloronicotinonitrile to 2-methoxynicotinonitrile. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the 2-position of the ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group by a methoxide nucleophile.[1][2]
Mechanism of Methoxylation:
The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: Mechanism of the nucleophilic aromatic substitution for methoxylation.
Experimental Protocol: Methoxylation of 2-Chloronicotinonitrile
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloronicotinonitrile | 138.55 | 10.0 g | 0.072 mol |
| Sodium Methoxide | 54.02 | 4.28 g | 0.079 mol |
| Methanol (anhydrous) | 32.04 | 100 mL | - |
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with anhydrous methanol (100 mL).
-
Reagent Addition: Sodium methoxide (4.28 g, 0.079 mol) is carefully added to the methanol with stirring until fully dissolved.
-
To this solution, 2-chloronicotinonitrile (10.0 g, 0.072 mol) is added.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The methanol is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is partitioned between water (100 mL) and ethyl acetate (100 mL). The aqueous layer is extracted with ethyl acetate (2 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated under reduced pressure to yield the crude product. The crude 2-methoxynicotinonitrile can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford a white to off-white solid.
Expected Yield: 80-90%
Part 2: Regioselective Bromination of 2-Methoxynicotinonitrile
The final step is the introduction of a bromine atom at the 6-position of the 2-methoxynicotinonitrile ring. This is an electrophilic aromatic substitution reaction. The 2-methoxy group is an activating, ortho-para directing group. In this case, the 6-position is electronically favored for electrophilic attack. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated aromatic systems.[3][4]
Rationale for Regioselectivity:
The methoxy group at the 2-position donates electron density to the pyridine ring through resonance, particularly activating the ortho (position 3) and para (position 5) positions. However, steric hindrance from the adjacent nitrile group at position 3 disfavors electrophilic attack at this position. The 6-position, being para to the activating methoxy group, is therefore the most favorable site for bromination.
Caption: Rationale for the regioselective bromination at the 6-position.
Experimental Protocol: Bromination of 2-Methoxynicotinonitrile
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methoxynicotinonitrile | 134.14 | 5.0 g | 0.037 mol |
| N-Bromosuccinimide (NBS) | 177.98 | 6.9 g | 0.039 mol |
| Acetonitrile | 41.05 | 100 mL | - |
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 2-methoxynicotinonitrile (5.0 g, 0.037 mol) and acetonitrile (100 mL).
-
Reagent Addition: N-Bromosuccinimide (6.9 g, 0.039 mol) is added portion-wise to the stirred solution at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-16 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Upon completion, the acetonitrile is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (100 mL) and washed with a saturated aqueous solution of sodium thiosulfate (50 mL) to quench any remaining NBS, followed by water (50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield 6-Bromo-2-methoxynicotinonitrile as a solid.
Expected Yield: 75-85%
Characterization Data
The identity and purity of the final product, 6-Bromo-2-methoxynicotinonitrile, should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity.
Conclusion
The described two-step synthesis provides a robust and scalable method for the preparation of 6-Bromo-2-methoxynicotinonitrile. The pathway is characterized by its use of readily available starting materials, mild reaction conditions, and high yields. The strategic application of nucleophilic aromatic substitution followed by regioselective electrophilic bromination offers a clear and efficient route to this valuable building block, empowering further innovation in the fields of medicinal chemistry and drug development.
References
-
Rostron, C., & Barber, J. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. Retrieved from [Link]
- Taylor, E. C., & Crovetti, A. J. (1954). Pyridine-1-oxides. I. Synthesis of 2-Chloronicotinonitrile and Related Compounds. Journal of the American Chemical Society, 76(1), 1633–1637.
- Carreño, M. C., García Ruano, J. L., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.
-
Miller, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
- THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. (2024). Chemistry of Heterocyclic Compounds, 60(9/10).
- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
-
N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methoxynicotinonitrile
Abstract
6-Bromo-2-methoxynicotinonitrile is a substituted pyridine derivative of significant interest to researchers in synthetic chemistry and drug discovery. As a functionalized heterocyclic building block, it incorporates several key reactive sites—a pyridine ring, a bromo substituent, a methoxy group, and a nitrile moiety—making it a versatile precursor for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, leveraging available data from chemical suppliers and computational predictions where experimental data is not publicly available. It is designed to equip researchers, chemists, and drug development professionals with the essential technical information required for its handling, characterization, and effective utilization in laboratory settings.
Chemical Identity and Structure
The fundamental identity of a chemical compound is established by its structure and unique identifiers. 6-Bromo-2-methoxynicotinonitrile is registered under CAS Number 1256790-45-0.[1][2] Its molecular structure consists of a pyridine ring substituted at the 2-, 3-, and 6-positions with a methoxy group, a cyano (nitrile) group, and a bromine atom, respectively.
Diagram 1: Chemical Structure of 6-Bromo-2-methoxynicotinonitrile
A 2D representation of 6-Bromo-2-methoxynicotinonitrile.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1256790-45-0 | [1][2] |
| Molecular Formula | C₇H₅BrN₂O | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| SMILES | N#CC1=C(OC)N=C(Br)C=C1 | [2] |
| MDL Number | MFCD18258525 | [1] |
Physicochemical and Predicted Properties
Experimentally determined physicochemical data for 6-Bromo-2-methoxynicotinonitrile is not widely available in public literature. The data presented below is a combination of information from suppliers and computationally predicted values. It is critical for researchers to note that predicted values serve as estimations and should be confirmed experimentally.
Table 2: Summary of Physicochemical Properties
| Property | Value / Observation | Notes |
| Appearance | White to light yellow solid (Predicted) | Based on related compounds like Methyl 6-bromo-2-methoxynicotinate.[3] |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poor solubility in water is predicted. | Based on general solubility of similar heterocyclic compounds. |
| Storage | Store at 2-8°C under an inert atmosphere. | Recommended by suppliers to ensure stability.[2] |
Spectroscopic Profile (Theoretical)
For a molecule to be unambiguously identified and its purity assessed, a complete spectroscopic profile is essential. As experimental spectra are not publicly available, this section provides a theoretical analysis of the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.
Predicted ¹H Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methoxy protons and the two aromatic protons on the pyridine ring.
-
Methoxy Protons (-OCH₃): A singlet is expected around δ 3.9 - 4.1 ppm . This signal integrates to 3 hydrogens. Its chemical shift is influenced by the electron-donating nature of the oxygen and the aromatic ring.
-
Aromatic Proton (H-5): A doublet is predicted in the aromatic region, likely between δ 7.0 - 7.5 ppm . This proton is coupled to H-4, resulting in a doublet.
-
Aromatic Proton (H-4): A doublet is predicted further downfield, likely between δ 7.8 - 8.2 ppm . Its proximity to the electron-withdrawing nitrile group shifts it downfield relative to H-5. This proton is coupled to H-5.
Predicted ¹³C Nuclear Magnetic Resonance (NMR)
The ¹³C NMR spectrum is predicted to show seven unique carbon signals:
-
Aromatic Carbons: Five signals corresponding to the carbons of the pyridine ring. The carbons attached to the bromo (C6), methoxy (C2), and nitrile (C3) groups will have distinct chemical shifts influenced by these substituents.
-
Nitrile Carbon (-CN): A signal expected around δ 115 - 120 ppm .
-
Methoxy Carbon (-OCH₃): A signal expected around δ 55 - 60 ppm .
Predicted Infrared (IR) Spectroscopy
Key vibrational frequencies are expected to be observed:
-
C≡N (Nitrile) Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹ .
-
C=N and C=C (Aromatic Ring) Stretches: Multiple peaks in the 1400-1600 cm⁻¹ region.
-
C-O (Methoxy) Stretch: A strong peak in the 1000-1300 cm⁻¹ region.
-
C-Br Stretch: A peak in the lower frequency region, typically 500-650 cm⁻¹ .
Experimental Protocols for Verification
To validate the identity, purity, and properties of 6-Bromo-2-methoxynicotinonitrile, standardized experimental protocols are required. The following sections detail the methodologies for key analytical techniques.
Protocol for Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides a quick assessment of a solid compound's purity. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Instrument Calibration: Before analysis, the melting point apparatus is calibrated using a standard with a known, sharp melting point (e.g., benzoic acid).
-
Measurement: The capillary tube is placed in the heating block of a digital melting point apparatus.
-
Heating Rate: The temperature is increased rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
Workflow for NMR Spectrum Acquisition
Rationale: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. A logical workflow ensures high-quality, reproducible data for structural confirmation.
Diagram 2: Experimental Workflow for NMR Analysis
A standardized workflow for acquiring and interpreting NMR spectra.
Causality in NMR Protocol:
-
Deuterated Solvent (e.g., CDCl₃, DMSO-d₆): Used to avoid a large solvent signal that would obscure the analyte's signals. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.
-
Internal Standard (e.g., TMS): Tetramethylsilane (TMS) is often added as it provides a reference signal at 0 ppm, against which all other chemical shifts are measured.
-
Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume, leading to sharper, more resolved peaks and is crucial for high-quality data.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 1256790-45-0 is not publicly available, a hazard assessment can be made based on the compound's functional groups and data from closely related analogues.
GHS Hazard Classification (Inferred): Based on the GHS classification for the isomer 2-Bromo-6-methoxynicotinonitrile, the following hazards should be anticipated:
-
H302: Harmful if swallowed (Acute toxicity, oral).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled (Acute toxicity, inhalation).
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][4]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[2]
-
Suppliers recommend storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to maintain long-term stability.[2]
Conclusion
6-Bromo-2-methoxynicotinonitrile is a valuable chemical intermediate whose full experimental characterization is not yet part of the public domain. This guide has consolidated its known identity and provided a robust, theoretically-grounded framework for its physicochemical properties, spectroscopic profile, and safe handling. The included protocols offer a standardized approach for researchers to perform their own characterization and validation. As this compound sees wider use, it is anticipated that a more complete, experimentally verified dataset will become available, which will further enhance its utility in scientific research and development.
References
-
PubChem. (n.d.). PubChem Compound Summary for CID 17756737, 1-Alkyl-2-acylglycerol. Retrieved January 20, 2026, from [Link].
-
PubChem. (n.d.). PubChem Compound Summary for CID 12302244, 5-(2-Cyclopropen-1-ylidene)-1,3-cyclopentadiene. Retrieved January 20, 2026, from [Link].
-
PubChem. (n.d.). PubChem Compound Summary for CID 10657538, 6-Bromo-2-methoxyquinoline. Retrieved January 20, 2026, from [Link].
-
Ark Pharma Inc. (n.d.). 6-bromo-2-methoxynicotinonitrile. Retrieved January 20, 2026, from [Link]
Sources
- 1. 1256790-45-0 | 6-Bromo-2-methoxynicotinonitrile - Moldb [moldb.com]
- 2. N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide | C18H16Cl2F2N4OS | CID 57826797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 6-broMo-2-Methoxynicotinate | 1009735-24-3 [chemicalbook.com]
- 4. 5-(2-Cyclopropen-1-ylidene)-1,3-cyclopentadiene | C8H6 | CID 12302244 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-2-methoxynicotinonitrile: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Nicotinonitriles
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active compounds.[1] Among the diverse landscape of pyridine-based building blocks, nicotinonitrile derivatives have emerged as particularly valuable intermediates. Their inherent electronic properties and versatile reactivity allow for the construction of complex molecular architectures with tailored pharmacological profiles. 6-Bromo-2-methoxynicotinonitrile (CAS No. 1256790-45-0) represents a key reagent in this class, offering multiple reactive sites for strategic diversification in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive technical overview of its synthesis, reactivity, and application, designed to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe utilization in a laboratory setting. The key data for 6-Bromo-2-methoxynicotinonitrile are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1256790-45-0 | [1][2][3] |
| Molecular Formula | C₇H₅BrN₂O | [1][2][3] |
| Molecular Weight | 213.03 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | [2][3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2][3] |
Safety Profile:
6-Bromo-2-methoxynicotinonitrile is classified as an irritant and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The following GHS hazard statements apply:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H332: Harmful if inhaled
Synthesis and Mechanistic Considerations
While a specific, peer-reviewed synthesis for 6-Bromo-2-methoxynicotinonitrile is not extensively documented in publicly available literature, a plausible and chemically sound synthetic strategy involves the electrophilic bromination of 2-methoxynicotinonitrile. The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, the methoxy group at the 2-position is an activating, ortho-, para-director. This directing effect, coupled with the deactivating nature of the nitrile group, would favor bromination at the 6-position.
A general procedure for such a transformation would involve the treatment of 2-methoxynicotinonitrile with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent, potentially with a catalytic amount of acid to facilitate the reaction.
Alternatively, a nucleophilic aromatic substitution approach on a di-halogenated precursor could be envisioned. For instance, the selective methoxylation of 2,6-dibromonicotinonitrile at the more reactive 2-position could yield the desired product.
Chemical Reactivity and Synthetic Utility
The true value of 6-Bromo-2-methoxynicotinonitrile lies in its versatility as a synthetic intermediate. The presence of three distinct functional groups—the bromo, methoxy, and nitrile moieties—allows for a wide range of chemical transformations. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst, the initial step in many cross-coupling catalytic cycles. This makes 6-Bromo-2-methoxynicotinonitrile an excellent substrate for several key transformations:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide variety of amines.
These reactions allow for the introduction of diverse molecular fragments at the 6-position of the nicotinonitrile core, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Experimental Protocols
The following are detailed, step-by-step methodologies for key cross-coupling reactions, adapted from established procedures for the structurally similar 6-bromonicotinonitrile. These protocols serve as a robust starting point for the functionalization of 6-Bromo-2-methoxynicotinonitrile.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol outlines the synthesis of 2-methoxy-6-phenylnicotinonitrile, demonstrating a typical C-C bond formation.
Materials:
-
6-Bromo-2-methoxynicotinonitrile (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Degassed water (2 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask, add 6-Bromo-2-methoxynicotinonitrile, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and degassed water to the flask.
-
Heat the reaction mixture to 100°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methoxy-6-phenylnicotinonitrile.
Protocol 2: Sonogashira Coupling with Phenylacetylene
This protocol describes the synthesis of 2-methoxy-6-(phenylethynyl)nicotinonitrile, a valuable intermediate for further functionalization.
Materials:
-
6-Bromo-2-methoxynicotinonitrile (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (TEA) (2.0 mmol)
-
Anhydrous dimethylformamide (DMF) (5 mL)
-
Schlenk tube or sealed reaction vessel
Procedure:
-
To a Schlenk tube, add 6-Bromo-2-methoxynicotinonitrile, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add DMF, triethylamine, and phenylacetylene.
-
Seal the vessel and heat the reaction mixture to 100°C for 8-10 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 2-methoxy-6-(phenylethynyl)nicotinonitrile.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
This protocol details the synthesis of 2-methoxy-6-morpholinonicotinonitrile, showcasing a C-N bond formation.
Materials:
-
6-Bromo-2-methoxynicotinonitrile (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Sealed reaction tube
Procedure:
-
To a sealed reaction tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add toluene, 6-Bromo-2-methoxynicotinonitrile, and morpholine.
-
Seal the tube and heat the mixture to 110°C for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain 2-methoxy-6-morpholinonicotinonitrile.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
The 6-substituted nicotinonitrile scaffold is a key pharmacophore in the design of kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, while the substituent at the 6-position can be tailored to occupy the hydrophobic pocket, thereby enhancing potency and selectivity.
A notable example highlighting the utility of this scaffold is the development of PF-06651600, a selective covalent inhibitor of Janus kinase 3 (JAK3).[1] 6-bromonicotinonitrile serves as a crucial intermediate in its synthesis.[1] The JAK-STAT signaling pathway is implicated in inflammatory and autoimmune diseases, making JAK3 an attractive therapeutic target.[1] The derivatization of the 6-position of the nicotinonitrile core is a key strategy in the design of such inhibitors.
The ability to readily functionalize 6-Bromo-2-methoxynicotinonitrile via the cross-coupling reactions detailed above makes it an invaluable tool for generating libraries of novel compounds for screening against a wide range of kinase targets.
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.8-8.0 ppm (d, 1H): Aromatic proton at the 4-position, coupled to the proton at the 5-position.
-
δ ~7.0-7.2 ppm (d, 1H): Aromatic proton at the 5-position, coupled to the proton at the 4-position.
-
δ ~4.0-4.2 ppm (s, 3H): Methoxy protons.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~160-165 ppm: Carbon of the C-O bond.
-
δ ~140-145 ppm: Aromatic carbon at the 4-position.
-
δ ~120-125 ppm: Aromatic carbon at the 6-position (attached to Br).
-
δ ~115-120 ppm: Nitrile carbon.
-
δ ~110-115 ppm: Aromatic carbon at the 5-position.
-
δ ~105-110 ppm: Aromatic carbon at the 3-position.
-
δ ~55-60 ppm: Methoxy carbon.
Mass Spectrometry (EI):
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
-
m/z ~212/214: [M]⁺ and [M+2]⁺ molecular ions.
-
m/z ~197/199: [M - CH₃]⁺
-
m/z ~184/186: [M - CO]⁺
-
m/z ~133: [M - Br]⁺
Infrared (IR) Spectroscopy:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (methoxy group).
-
~2230-2210 cm⁻¹: C≡N stretching.
-
~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching.
-
~1250-1000 cm⁻¹: C-O stretching (aryl ether).
-
~700-500 cm⁻¹: C-Br stretching.
Conclusion
6-Bromo-2-methoxynicotinonitrile is a strategically important and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for a wide range of synthetic manipulations, with the bromine atom serving as a key handle for diversification through robust and well-established palladium-catalyzed cross-coupling reactions. The nicotinonitrile scaffold is a proven pharmacophore in the design of kinase inhibitors, and this particular derivative provides a valuable platform for the generation of novel, potent, and selective therapeutic agents. This guide provides the foundational knowledge and practical protocols to effectively utilize 6-Bromo-2-methoxynicotinonitrile in the pursuit of innovative medicines.
References
-
Lead Sciences. 6-Bromo-2-methoxynicotinonitrile. Available from: [Link]
Sources
An In-depth Technical Guide to 6-Bromo-2-methoxynicotinonitrile: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Pyridine Derivative
In the landscape of modern organic synthesis and medicinal chemistry, substituted pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. Among these, 6-Bromo-2-methoxynicotinonitrile stands out as a highly versatile and valuable building block. Its unique arrangement of a bromine atom, a methoxy group, and a nitrile function on the pyridine ring offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and reactivity, with a focus on its practical applications in research and development.
The strategic placement of the bromine atom at the 6-position provides a reactive handle for cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl substituents. The methoxy group at the 2-position influences the electronic properties of the ring and can modulate the reactivity of the other positions. Finally, the nitrile group at the 3-position is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and amides, further expanding the synthetic utility of this scaffold.
Chemical Identity and Nomenclature
The unequivocally correct IUPAC name for this compound is 6-Bromo-2-methoxypyridine-3-carbonitrile . However, it is also commonly referred to as 6-Bromo-2-methoxynicotinonitrile. For clarity and consistency, the IUPAC name will be used throughout this guide.
| Identifier | Value |
| IUPAC Name | 6-Bromo-2-methoxypyridine-3-carbonitrile |
| Common Name | 6-Bromo-2-methoxynicotinonitrile |
| CAS Number | 1256790-45-0[1] |
| Molecular Formula | C₇H₅BrN₂O[1] |
| Molecular Weight | 213.03 g/mol [1] |
| SMILES | COC1=NC(Br)=CC=C1C#N |
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties of a compound is crucial for its safe handling, storage, and application in chemical reactions. Below is a summary of the available data for 6-Bromo-2-methoxypyridine-3-carbonitrile and related compounds.
| Property | Value | Notes |
| Appearance | White to off-white solid | Inferred from related compounds. |
| Melting Point | Not explicitly reported. Similar compounds like 6-Bromo-2-pyridinecarbonitrile have a melting point of 100-104 °C[2]. | Estimation based on analogous structures. |
| Boiling Point | Not explicitly reported. 2-Bromo-6-methoxypyridine has a boiling point of 206 °C[3][4]. | Estimation based on analogous structures. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from general properties of similar organic molecules. |
| Storage | Store in an inert atmosphere at 2-8°C[1]. | Recommended for maintaining chemical stability. |
Safety Information
6-Bromo-2-methoxypyridine-3-carbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[1].
Synthesis and Characterization
The synthesis of 6-Bromo-2-methoxypyridine-3-carbonitrile can be approached through several synthetic routes, often involving the functionalization of a pre-existing pyridine ring. A plausible and efficient method involves the methylation of the corresponding 2-hydroxy-6-bromonicotinonitrile.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 6-Bromo-2-methoxypyridine-3-carbonitrile.
Experimental Protocol: Methylation of 6-Bromo-2-hydroxypyridine-3-carbonitrile
This protocol is adapted from a general procedure for the methylation of a hydroxy-pyridine derivative.
Materials:
-
6-Bromo-2-hydroxypyridine-3-carbonitrile
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 6-Bromo-2-hydroxypyridine-3-carbonitrile (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
Add iodomethane (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 6-Bromo-2-methoxypyridine-3-carbonitrile as a solid.
Causality behind Experimental Choices:
-
Potassium carbonate acts as a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide-like species.
-
Iodomethane is a reactive electrophile for the methylation reaction.
-
Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.
Spectroscopic Characterization (Predicted)
-
¹H NMR: Two doublets in the aromatic region corresponding to the two protons on the pyridine ring. A singlet for the methoxy group protons.
-
¹³C NMR: Seven distinct signals corresponding to the seven carbon atoms in the molecule, including the nitrile carbon, the methoxy carbon, and the five carbons of the pyridine ring.
Reactivity and Synthetic Applications
The chemical reactivity of 6-Bromo-2-methoxypyridine-3-carbonitrile is dominated by the presence of the bromine atom at the 6-position and the nitrile group at the 3-position. These functional groups allow for a wide range of transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.[5]
The Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl substituents at the 6-position. This is a widely used strategy in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[6]
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point and may require optimization for specific substrates.[6]
Materials:
-
6-Bromo-2-methoxypyridine-3-carbonitrile (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
In a dry reaction vessel, combine 6-Bromo-2-methoxypyridine-3-carbonitrile, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at a temperature typically ranging from 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Nucleophilic Aromatic Substitution
While less common than electrophilic substitution on pyridine rings, nucleophilic aromatic substitution (SₙAr) can occur, particularly when the ring is activated by electron-withdrawing groups. The nitrile group in 6-Bromo-2-methoxypyridine-3-carbonitrile can facilitate such reactions, potentially allowing for the displacement of the methoxy group by strong nucleophiles under specific conditions.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are a cornerstone of medicinal chemistry, and 6-Bromo-2-methoxypyridine-3-carbonitrile serves as a key starting material for the synthesis of various biologically active compounds. The imidazo[4,5-b]pyridine scaffold, which can be constructed from derivatives of this compound, is found in molecules with antiviral and antibacterial properties.[7] The ability to introduce diverse substituents through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
6-Bromo-2-methoxypyridine-3-carbonitrile is a synthetically versatile building block with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature provides a rich platform for the construction of complex molecular architectures. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers, enabling the efficient and safe utilization of this important chemical intermediate in their scientific endeavors. The continued exploration of the reactivity and applications of this compound is expected to lead to the discovery of novel molecules with important biological and material properties.
References
- Bourichi, S., et al. (2017). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine.
-
PubChem. 6-Bromo-2-methoxypyridin-3-amine. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
- Chiba, S., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.
-
Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
- Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
-
Beilstein Journals. Supplementary Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
PubMed Central. Essential Medicinal Chemistry of Essential Medicines. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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The Definitive Spectroscopic Guide to 6-Bromo-2-methoxynicotinonitrile: A Comprehensive Technical Analysis for Researchers
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 6-Bromo-2-methoxynicotinonitrile, a substituted pyridine derivative, represents a scaffold of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The interplay of its electron-withdrawing nitrile group, electron-donating methoxy group, and the heavy bromine atom on the pyridine ring creates a unique electronic environment that influences its reactivity and potential biological activity. This technical guide provides an in-depth analysis of the spectral characteristics of 6-Bromo-2-methoxynicotinonitrile, offering a predictive yet robustly justified dataset for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this document outlines detailed, field-proven protocols for the acquisition of this critical data, ensuring reproducibility and accuracy in the laboratory.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be utilized throughout this guide.
Caption: Molecular structure and atom numbering of 6-Bromo-2-methoxynicotinonitrile.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. The predicted chemical shifts for 6-Bromo-2-methoxynicotinonitrile are based on established substituent effects on the pyridine ring and data from analogous structures.[1]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The ¹H NMR spectrum is anticipated to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methoxy group protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H4 | ~7.8 | d | ~8.0 | The H4 proton is expected to be the most deshielded aromatic proton due to the anisotropic effect of the adjacent nitrile group and the electron-withdrawing nature of the pyridine nitrogen. It will appear as a doublet due to coupling with H5. |
| H5 | ~7.2 | d | ~8.0 | The H5 proton will be upfield relative to H4. Its chemical shift is influenced by the ortho-bromine and the meta-methoxy and nitrile groups. It will appear as a doublet due to coupling with H4. |
| -OCH₃ | ~4.0 | s | - | The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet. The chemical shift is typical for a methoxy group attached to an aromatic ring.[2] |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to the six carbon atoms of the pyridine ring and the nitrile group, plus the carbon of the methoxy group.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C2 | ~160 | The C2 carbon, bonded to the electronegative oxygen of the methoxy group and the ring nitrogen, will be significantly deshielded. |
| C3 | ~110 | The C3 carbon, attached to the nitrile group, will be influenced by its electron-withdrawing character. |
| C4 | ~140 | The C4 carbon is expected to be deshielded due to its position relative to the nitrogen and the nitrile group. |
| C5 | ~125 | The C5 carbon's chemical shift will be influenced by the adjacent bromine atom and the other ring substituents. |
| C6 | ~145 | The C6 carbon, directly bonded to the bromine atom, will experience a deshielding effect. |
| -CN | ~117 | The nitrile carbon typically resonates in this region. |
| -OCH₃ | ~55 | This chemical shift is characteristic of a methoxy group carbon attached to an aromatic system. |
Experimental Protocol for NMR Data Acquisition
The following protocol is a self-validating system for obtaining high-quality NMR data.
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 6-Bromo-2-methoxynicotinonitrile.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal reference.
-
Transfer the solution to a 5 mm NMR tube, ensuring a sample height of about 4-5 cm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 16) to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
-
Integrate the signals in the ¹H spectrum and pick the peaks for both spectra to determine their precise chemical shifts.
-
Predicted Infrared (IR) Spectral Data
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of 6-Bromo-2-methoxynicotinonitrile is based on the characteristic absorption frequencies of its constituent moieties.[3][4][5][6]
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Vibrational Mode |
| C-H (aromatic) | 3100-3000 | Medium-Weak | Stretching |
| C-H (methyl) | 2950-2850 | Medium | Stretching |
| C≡N (nitrile) | 2240-2220 | Strong, Sharp | Stretching |
| C=C, C=N (pyridine ring) | 1600-1450 | Medium-Strong | Stretching |
| C-O (aromatic ether) | 1270-1230 and 1050-1010 | Strong | Asymmetric and Symmetric Stretching |
| C-Br | 700-500 | Medium-Strong | Stretching |
Experimental Protocol for FT-IR Data Acquisition
This protocol ensures the reliable acquisition of infrared spectra.[7][8][9][10][11]
Caption: Workflow for FT-IR data acquisition and processing.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Clean the surface of the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect a background spectrum to account for atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small amount of the solid 6-Bromo-2-methoxynicotinonitrile sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.
-
Apply a baseline correction to the spectrum to remove any broad, underlying features.
-
Identify and label the major absorption peaks.
-
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.[12][13][14][15]
Molecular Ion (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) with an intensity ratio of approximately 1:1, corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.
-
[M]⁺ (with ⁷⁹Br): m/z = 212
-
[M+2]⁺ (with ⁸¹Br): m/z = 214
Predicted Fragmentation Pattern: The fragmentation of 6-Bromo-2-methoxynicotinonitrile under electron ionization (EI) is expected to proceed through several key pathways:
-
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 197/199.
-
Loss of a methoxy radical (•OCH₃): This would lead to a fragment at m/z 181/183.
-
Loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment: This would produce an ion at m/z 169/171.
-
Loss of bromine radical (•Br): This would result in a fragment at m/z 133.
-
Loss of the nitrile group (•CN): This would lead to a fragment at m/z 186/188.
Caption: Predicted major fragmentation pathways for 6-Bromo-2-methoxynicotinonitrile.
Experimental Protocol for GC-MS Data Acquisition
The following protocol is designed for the robust analysis of volatile and semi-volatile compounds like 6-Bromo-2-methoxynicotinonitrile.[16][17][18][19][20]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup:
-
Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).
-
Set the GC oven temperature program to achieve good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and then hold for a few minutes.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300) in electron ionization (EI) mode.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire the data, which will consist of a total ion chromatogram (TIC) and a mass spectrum for each point in the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to 6-Bromo-2-methoxynicotinonitrile in the TIC.
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion and the fragmentation pattern to confirm the structure of the compound.
-
Conclusion
This technical guide provides a comprehensive, predictive, and methodologically sound overview of the key spectral data for 6-Bromo-2-methoxynicotinonitrile. The presented ¹H NMR, ¹³C NMR, IR, and MS data, while predicted, are grounded in established spectroscopic principles and substituent effects, offering a reliable reference for researchers. The detailed experimental protocols are designed to be self-validating, ensuring that scientists in drug development and related fields can confidently acquire and interpret high-quality spectral data for this and similar heterocyclic compounds. By integrating theoretical predictions with practical, step-by-step methodologies, this guide serves as an essential tool for the accurate and efficient characterization of novel chemical entities.
References
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GCMS Standard Operating Procedure. (n.d.). Retrieved from [Link]
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FTIR Standard Operating Procedure. (n.d.). Retrieved from [Link]
- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.
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GCMS Standard Operating Procedure. (n.d.). Retrieved from [Link]
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Mills, A. (n.d.). Standard Operating Procedure 1 FTIR (Spectrum One). Retrieved from [Link]
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Shimadzu FTIR Standard Operating Procedure. (n.d.). Retrieved from [Link]
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Standard Operating Procedure for the Perkin Elmer model 1600 FTIR. (2007). Retrieved from [Link]
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STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). Retrieved from [Link]
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SOP data acquisition - R-NMR. (n.d.). Retrieved from [Link]
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SOP for Calibration of FT-IR Spectrometer. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Standard Operating Procedure H-NMR. (n.d.). Retrieved from [Link]
-
Standard Operating Procedure - The University of Melbourne. (2026). Retrieved from [Link]
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Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. (n.d.). EPA. Retrieved from [Link]
-
RIT-Shimadzu GC-MS 2010 SOP. (n.d.). Retrieved from [Link]
- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726–733.
- Tomasik, P., & Zalewski, R. (1977). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Chemistry of Heterocyclic Compounds, 13(7), 773–778.
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Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved from [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved from [Link]
- Piguet, C., Tissot, A., & Bünzli, J. C. G. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13476–13488.
- Acquiring 1 H and 13 C Spectra. (2018). In Modern NMR Techniques for Synthetic Chemistry (pp. 119-144).
-
Preparing Samples For NMR Acquisition and Software For Processing The Spectra. (n.d.). Scribd. Retrieved from [Link]
-
13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]
-
Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. (1991). SPIE Digital Library. Retrieved from [Link]
- Infrared Absorption Spectra of Quaternary Salts of Pyridine. (1961). Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 9(8), 509-516.
-
Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016). ResearchGate. Retrieved from [Link]
-
FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]
- Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. (1976). Applied Spectroscopy, 30(2), 214-217.
-
NMR Predictor. (n.d.). Chemaxon Docs. Retrieved from [Link]
-
CASPRE - 13 C NMR Predictor. (n.d.). Retrieved from [Link]
-
Modern open-source tools for simulation of NMR spectra. (2016). Chemistry Stack Exchange. Retrieved from [Link]
-
1 H NMR spectra of a sample containing 0.05 M pyridine. (n.d.). ResearchGate. Retrieved from [Link]
-
Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]
-
Predict 1H proton NMR spectra. (n.d.). Retrieved from [Link]
-
Predict 13C carbon NMR spectra. (n.d.). Retrieved from [Link]
-
PROSPRE - 1 H NMR Predictor. (n.d.). Retrieved from [Link]
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Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. (2022). YouTube. Retrieved from [Link]
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2016). Journal of Heterocyclic Chemistry, 53(4), 1145-1152.
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
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mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
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Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
-
common fragmentation mechanisms in mass spectrometry. (2022). YouTube. Retrieved from [Link]
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An In-depth Technical Guide to 6-Bromo-2-methoxynicotinonitrile for Researchers and Drug Development Professionals
Introduction: A Versatile Scaffold for Drug Discovery
6-Bromo-2-methoxynicotinonitrile is a halogenated pyridine derivative that has emerged as a valuable intermediate in the synthesis of a wide array of pharmaceutical agents. Its utility lies in its dual reactive sites: the bromine atom at the 6-position, which is highly amenable to various palladium-catalyzed cross-coupling reactions, and the nitrile group, which can be further transformed into other functional groups. This unique combination makes it a strategic building block for introducing a substituted pyridine moiety into complex target molecules.
The 2-methoxynicotinonitrile core is a privileged structure found in numerous biologically active compounds, particularly in the realm of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structural rigidity and specific electronic properties of the pyridine ring, combined with the ability to introduce diverse substituents at the 6-position, make 6-Bromo-2-methoxynicotinonitrile an attractive starting material for the synthesis of targeted therapies.
Commercial Availability and Physicochemical Properties
6-Bromo-2-methoxynicotinonitrile is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development activities. The typical purity of the commercially available material is in the range of 95-98%.
| Supplier | Purity | Available Quantities |
| BLD Pharm | ≥ 95% | 50mg, 100mg, 250mg, 1g |
| Lead Sciences | 95% | 50mg, 100mg, 250mg, 1g |
| Moldb | 98% | 50mg, 100mg, 250mg, 1g |
Physicochemical Properties:
| Property | Value (Predicted/Analog Data) | Source |
| Molecular Formula | C₇H₅BrN₂O | N/A |
| Molecular Weight | 213.03 g/mol | N/A |
| Boiling Point | ~296.5 °C | Predicted for Methyl 6-bromo-2-methoxynicotinate[1] |
| Melting Point | Not available | N/A |
| Density | ~1.53 g/cm³ | Predicted for Methyl 6-bromo-2-methoxynicotinate[1] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Core Application: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling
A primary application of 6-Bromo-2-methoxynicotinonitrile in drug discovery is its use as a key building block in the synthesis of kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, enabling the formation of a carbon-carbon bond between the 6-position of the nicotinonitrile ring and various aryl or heteroaryl boronic acids or their esters. This reaction is favored for its mild conditions and tolerance of a broad range of functional groups.
A key example of a biologically active scaffold that can be synthesized from 6-Bromo-2-methoxynicotinonitrile is 2-methoxy-6-(1H-pyrazol-4-yl)nicotinonitrile. The pyrazole moiety is a common feature in many kinase inhibitors, as it can participate in crucial hydrogen bonding interactions with the kinase hinge region.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an oxidative addition, transmetalation, and reductive elimination cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-Bromo-2-methoxynicotinonitrile to form a Pd(II) complex.
-
Transmetalation: The pyrazole group from the boronic ester is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic ester.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.
Detailed Experimental Protocol: Synthesis of 2-methoxy-6-(1H-pyrazol-4-yl)nicotinonitrile
This protocol provides a robust and reproducible method for the Suzuki-Miyaura coupling of 6-Bromo-2-methoxynicotinonitrile with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Materials:
-
6-Bromo-2-methoxynicotinonitrile (1.0 eq)
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-2-methoxynicotinonitrile (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (3.0 eq).
-
Causality: A flame-dried flask under an inert atmosphere is crucial to prevent moisture from quenching the reaction and deactivating the catalyst. Pd(dppf)Cl₂ is a robust catalyst for this type of coupling, known for its high efficiency and stability. Potassium carbonate is a commonly used base that is effective in activating the boronic ester for transmetalation.
-
-
Solvent Addition and Degassing: Evacuate and backfill the flask with nitrogen or argon three times. Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask. The reaction mixture should be stirred vigorously.
-
Causality: Degassing the solvent mixture by bubbling with an inert gas is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.
-
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Causality: Elevated temperature is required to drive the reaction to completion. The reaction time may vary depending on the specific substrates and reaction scale.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The aqueous workup removes the inorganic salts and any water-soluble impurities. Ethyl acetate is a suitable solvent for extracting the desired product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 2-methoxy-6-(1H-pyrazol-4-yl)nicotinonitrile as a solid.
-
Causality: Column chromatography is a standard method for purifying organic compounds, separating the desired product from any unreacted starting materials or byproducts.
-
Safety and Handling
As a bromo-organic compound, 6-Bromo-2-methoxynicotinonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Based on data for similar bromo-substituted aromatic compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][4]
-
Precautionary Statements: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[5][6]
For detailed safety information, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
6-Bromo-2-methoxynicotinonitrile is a commercially available and highly versatile building block for the synthesis of complex heterocyclic molecules, particularly kinase inhibitors. Its strategic importance lies in its ability to readily undergo Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse functionalities. The detailed protocol provided herein offers a reliable method for the synthesis of a key pyrazole-substituted nicotinonitrile intermediate, demonstrating the practical utility of this compound in drug discovery research. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
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-
RSC Publishing. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. ([Link])
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An In-Depth Technical Guide to 6-Bromo-2-methoxynicotinonitrile: Safety, Handling, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-methoxynicotinonitrile is a halogenated pyridine derivative that has emerged as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a pyridine ring substituted with a bromine atom, a methoxy group, and a nitrile moiety, offer multiple avenues for chemical modification. This strategic combination of functional groups makes it a valuable intermediate for the synthesis of complex heterocyclic compounds, particularly those designed as kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of the critical safety and handling procedures, detailed experimental protocols, and insights into its application in the development of novel pharmaceutical agents.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 6-Bromo-2-methoxynicotinonitrile is fundamental to its safe handling and effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 1256790-45-0 | [1] |
| Molecular Formula | C₇H₅BrN₂O | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | 2-8°C under an inert atmosphere | [1] |
Safety and Handling
Hazard Identification and Precautionary Measures
Compounds with similar structures are classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] They can cause skin and serious eye irritation, as well as respiratory irritation.[3][6]
GHS Hazard Statements (Inferred):
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280 - Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[4][7]
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
Storage: P403+P233, P405 - Store in a well-ventilated place. Keep container tightly closed. Store locked up.[7]
-
Disposal: P501 - Dispose of contents/container to an approved waste disposal plant.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling 6-Bromo-2-methoxynicotinonitrile.
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[3] Eyewash stations and safety showers must be readily accessible.[3]
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit should be worn to prevent skin contact.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[8]
Storage and Stability
Proper storage is crucial to maintain the integrity and purity of 6-Bromo-2-methoxynicotinonitrile.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7] Storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[3]
Emergency Procedures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and give two glasses of water to drink. Seek immediate medical attention.[7]
Synthetic Methodologies
While a specific, peer-reviewed synthesis for 6-Bromo-2-methoxynicotinonitrile is not extensively documented in readily available literature, a plausible and commonly employed synthetic route involves the methylation of the corresponding 6-bromo-2-hydroxynicotinonitrile. This precursor can be synthesized from commercially available starting materials.
Hypothetical Synthetic Workflow
Caption: Hypothetical synthetic workflow for 6-Bromo-2-methoxynicotinonitrile.
General Experimental Protocol for Methylation
This protocol is based on analogous methylation reactions of hydroxypyridines.
-
Reaction Setup: To a solution of 6-bromo-2-hydroxynicotinonitrile (1.0 eq.) in a suitable aprotic solvent (e.g., anhydrous DMF or acetone) in a round-bottom flask, add a base such as anhydrous potassium carbonate (K₂CO₃, 2-3 eq.).
-
Addition of Methylating Agent: Add a methylating agent, such as methyl iodide (CH₃I, 1.1-1.5 eq.) or dimethyl sulfate ((CH₃)₂SO₄, 1.1-1.5 eq.), dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reactivity and Chemical Transformations
The chemical reactivity of 6-Bromo-2-methoxynicotinonitrile is dictated by its three key functional groups: the aryl bromide, the nitrile, and the methoxy-substituted pyridine ring.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9] This reaction is a powerful tool for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents at this position, which is a common strategy in the synthesis of kinase inhibitors.[9]
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A Technical Guide to the Solubility Profile of 6-Bromo-2-methoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-methoxynicotinonitrile is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a functionalized building block, its utility in synthetic chemistry is largely dictated by its physicochemical properties, paramount among which is solubility. Understanding the solubility profile of this compound is a critical prerequisite for its effective use in reaction design, purification, formulation, and biological screening. Low aqueous solubility can impede in vitro testing and lead to poor bioavailability in drug candidates, making early characterization essential.[1][2]
This guide provides a comprehensive overview of the known physicochemical properties of 6-Bromo-2-methoxynicotinonitrile and outlines a definitive, field-proven methodology for determining its solubility. The aim is to equip researchers with the foundational knowledge and practical protocols necessary to leverage this compound to its full potential.
Physicochemical Properties
A compound's solubility is intrinsically linked to its fundamental physicochemical characteristics. While comprehensive experimental data for 6-Bromo-2-methoxynicotinonitrile is not extensively published, key properties can be collated from chemical supplier data. These parameters provide the basis for predicting its behavior in various solvent systems.
| Property | Value / Information | Source |
| Chemical Structure | ChemScene | |
| CAS Number | 113975-22-7 | ChemScene[3] |
| Molecular Formula | C₇H₅BrN₂O | |
| Molecular Weight | 215.03 g/mol | |
| Appearance | Solid (form may vary) | Sigma-Aldrich |
| Melting Point | 44-48 °C | Sigma-Aldrich |
| Water Solubility | No data available | ChemScene[3], FUJIFILM Wako[4] |
| Boiling Point | No data available | BLD Pharm[5] |
Note: The lack of publicly available quantitative solubility data underscores the importance of the experimental protocols detailed in this guide.
Principles of Solubility
The solubility of an organic compound like 6-Bromo-2-methoxynicotinonitrile is governed by the principle of "like dissolves like."[6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The presence of a polar nitrile group (-CN) and a methoxy group (-OCH₃) suggests the molecule has polar characteristics, while the brominated pyridine ring contributes to its lipophilicity. The interplay between these features will determine its solubility across a spectrum of solvents. Key factors influencing solubility include:
-
Polarity: The polarity match between the solute and solvent is the primary determinant.
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[7]
-
pH: For ionizable compounds, pH can drastically alter solubility. While 6-Bromo-2-methoxynicotinonitrile is not strongly acidic or basic, the nitrogen atom in the pyridine ring can be protonated under strongly acidic conditions, which would increase aqueous solubility.
-
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice must be overcome by the energy of solvation. A higher melting point often correlates with higher lattice energy and lower solubility.
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method.[2][7] This method measures the saturation concentration of a compound in a given solvent at equilibrium. It is a robust and reliable technique recommended by the OECD (Organisation for Economic Co-operation and Development) under Guideline 105 for water solubility.[8][9][10]
Rationale for Method Selection
The shake-flask method is chosen for its directness and accuracy. By allowing the solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours), it ensures that the measured concentration represents the true thermodynamic solubility, as opposed to faster, kinetic methods which can sometimes overestimate solubility.[2][11] This precision is crucial for applications in drug formulation and regulatory submissions.[10]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol
This protocol is adapted from standard methodologies, such as the OECD 105 guideline.[8][12][13]
Materials:
-
6-Bromo-2-methoxynicotinonitrile
-
Solvent of interest (e.g., Water, Phosphate-Buffered Saline pH 7.4, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add a small, known amount of the compound (e.g., 1-5 mg) to a vial. Add the solvent in small, measured increments (e.g., 0.1 mL), shaking vigorously after each addition until the solid completely dissolves.[14] This provides a rough order-of-magnitude for the definitive experiment.
-
Sample Preparation:
-
Into at least three separate glass vials, add an excess amount of 6-Bromo-2-methoxynicotinonitrile. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment.[11][15] A common starting point is 5-10 mg of compound per 1 mL of solvent.
-
Accurately add a known volume of the chosen solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant, moderate speed (e.g., 300 RPM) for a sufficient duration to ensure equilibrium is reached.[11] A minimum of 24 hours is standard, with 48-72 hours being preferable to ensure confidence.[2][11]
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand undisturbed at the experimental temperature for a short period to allow larger particles to settle.
-
To separate the undissolved solid from the saturated solution, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).
-
Filtration: Use a syringe to draw the solution and pass it through a chemically-resistant filter (e.g., 0.22 µm) into a clean vial. Causality Note: This step is critical to prevent undissolved solid particles from entering the analytical sample, which would falsely inflate the measured concentration.
-
-
-
Quantification:
-
Carefully take a precise aliquot of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
-
Data Reporting:
-
The solubility is reported as the average concentration from the replicate vials (e.g., in µg/mL or mM), along with the standard deviation.
-
Always specify the solvent system (including pH for aqueous buffers) and the temperature at which the measurement was performed.[12]
-
Predicted Solubility Behavior & Implications
Based on its structure, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and chlorinated solvents like Dichloromethane (DCM) and Chloroform. This makes it well-suited for use in organic synthesis reaction media.
-
Moderate Solubility: Expected in polar protic solvents like Methanol and Ethanol.[16]
-
Low Solubility: Expected in non-polar solvents like Hexane and Toluene, and in aqueous media (water, buffers).
The anticipated low aqueous solubility is a critical consideration for drug development professionals. If this compound were a screening hit, its low solubility would be a red flag for potential issues with bioavailability and would necessitate formulation strategies for enhancement.[1]
Conclusion
While specific, published quantitative solubility data for 6-Bromo-2-methoxynicotinonitrile is scarce, its solubility profile can be thoroughly and reliably characterized using the standardized shake-flask method. This guide provides both the theoretical context and a practical, robust protocol for researchers to generate this critical data. An accurate understanding of its solubility in both organic and aqueous systems is fundamental to unlocking its potential as a versatile chemical intermediate in research and development.
References
- Test No.
- Test No.
- OECD 105 - W
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
- OECD 105 - Water Solubility Test
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.
- How do you perform the shake flask method to determine solubility? - Quora.
- OECD 105 - Phytosafe.
- Solubility Testing – Shake Flask Method - BioAssay Systems.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
- Experiment: Solubility of Organic & Inorganic Compounds.
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD - Regul
- SAFETY D
- Safety D
- 2-Fluoro-3-iodopyridine 97 113975-22-7 - Sigma-Aldrich.
- 113975-22-7|2-Fluoro-3-iodopyridine|BLD Pharm.
- 6-Bromo-2-methylquinoline CAS#: 877-42-9 - ChemicalBook.
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The Strategic Reactivity of 6-Bromo-2-methoxynicotinonitrile: A Technical Guide for Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug development, the efficient and predictable functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine core remains a privileged structure, owing to its presence in a multitude of biologically active molecules. This guide provides an in-depth technical exploration of the reactivity of a key synthetic intermediate: 6-Bromo-2-methoxynicotinonitrile. We will dissect the nuanced reactivity of the bromine atom at the C6 position, offering a comprehensive analysis grounded in established mechanistic principles and supported by field-proven insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel molecular entities.
Introduction: The Strategic Importance of 6-Bromo-2-methoxynicotinonitrile
6-Bromo-2-methoxynicotinonitrile is a trifunctionalized pyridine derivative that offers a strategic entry point for complex molecule synthesis. The molecule's intrinsic reactivity is governed by the interplay of its three key functional groups: the bromine atom, the methoxy group, and the nitrile group, all situated on a pyridine ring. The bromine atom, in particular, serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a cornerstone for library synthesis and lead optimization campaigns. Understanding the electronic and steric factors that dictate the reactivity of this C-Br bond is crucial for designing efficient and selective synthetic routes.
Electronic Landscape and its Influence on Reactivity
The reactivity of the bromine atom in 6-Bromo-2-methoxynicotinonitrile is profoundly influenced by the electronic effects of the methoxy and nitrile substituents, as well as the inherent electron-deficient nature of the pyridine ring.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, rendering the ring electron-deficient compared to benzene. This generally makes the attached bromine atom more susceptible to nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions.
-
Methoxy Group (-OCH₃): Located at the C2 position, the methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect dominates, leading to increased electron density at the ortho (C3) and para (C5) positions.
-
Nitrile Group (-CN): Positioned at the C3 position, the nitrile group is a potent electron-withdrawing group through both resonance (-R effect) and induction (-I effect). This effect is most pronounced at the ortho (C2 and C4) and para (C6) positions.
The cumulative effect of these substituents creates a unique electronic environment at the C6 position. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group at C3 synergistically activate the C6-Br bond towards both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Caption: Electronic factors influencing C6-Br bond reactivity.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The bromine atom at the C6 position of 6-Bromo-2-methoxynicotinonitrile is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery for the construction of C-C and C-N bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of biaryl and heteroaryl-aryl structures.[1] The reaction of 6-Bromo-2-methoxynicotinonitrile with a variety of boronic acids or their esters proceeds efficiently in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly employed. For electron-rich or sterically hindered boronic acids, more electron-rich and bulky ligands like SPhos or XPhos can enhance catalytic activity.[2]
-
Base: A base is crucial for the transmetalation step of the catalytic cycle.[3] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can influence the reaction rate and yield, with stronger bases often being more effective for less reactive substrates.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
| Reagent/Parameter | Condition |
| Substrate | 6-Bromo-2-methoxynicotinonitrile (1.0 equiv) |
| Coupling Partner | Arylboronic acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90-100 °C |
| Time | 12-24 h |
Step-by-Step Methodology:
-
To a dry reaction vessel, add 6-Bromo-2-methoxynicotinonitrile, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4][5] This reaction is particularly valuable in drug discovery for the introduction of diverse amine functionalities. The electron-deficient nature of the pyridine ring in 6-Bromo-2-methoxynicotinonitrile makes it a suitable substrate for this transformation.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are highly effective.[6] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[7] Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used.
Experimental Protocol: A Representative Buchwald-Hartwig Amination
| Reagent/Parameter | Condition |
| Substrate | 6-Bromo-2-methoxynicotinonitrile (1.0 equiv) |
| Coupling Partner | Primary or Secondary Amine (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | NaOtBu (1.4 equiv) |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Time | 12-24 h |
Step-by-Step Methodology:
-
To a dry, oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, followed by 6-Bromo-2-methoxynicotinonitrile and the amine.
-
Heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures.[8] This reaction is valuable for extending molecular scaffolds and introducing rigid linkers.
Causality Behind Experimental Choices:
-
Catalyst System: The classical Sonogashira reaction employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[9] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and neutralize the HX byproduct.
-
Solvent: Aprotic polar solvents like DMF or THF are commonly used.
Experimental Protocol: A Representative Sonogashira Coupling
| Reagent/Parameter | Condition |
| Substrate | 6-Bromo-2-methoxynicotinonitrile (1.0 equiv) |
| Coupling Partner | Terminal Alkyne (1.2 equiv) |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) |
| Co-catalyst | CuI (1 mol%) |
| Base | Et₃N (2.0 equiv) |
| Solvent | DMF |
| Temperature | 60-80 °C |
| Time | 6-12 h |
Step-by-Step Methodology:
-
To a dry reaction vessel, add 6-Bromo-2-methoxynicotinonitrile, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycles of the Sonogashira coupling.
Nucleophilic Aromatic Substitution (SₙAr): A Complementary Approach
In addition to palladium-catalyzed reactions, the bromine atom in 6-Bromo-2-methoxynicotinonitrile can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SₙAr) mechanism.[10] The electron-withdrawing nitrile group and the pyridine nitrogen activate the ring towards nucleophilic attack, particularly at the C6 position.
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates, and amines can be used. The strength of the nucleophile is a key determinant of the reaction rate.
-
Solvent: Aprotic polar solvents like DMF, DMSO, or THF are typically used to dissolve the ionic nucleophiles and the substrate.
-
Temperature: Elevated temperatures are often required to overcome the activation energy for the formation of the Meisenheimer complex intermediate.[11]
Experimental Protocol: A Representative SₙAr Reaction with Sodium Methoxide
| Reagent/Parameter | Condition |
| Substrate | 6-Bromo-2-methoxynicotinonitrile (1.0 equiv) |
| Nucleophile | Sodium methoxide (1.5 equiv) |
| Solvent | Anhydrous DMF |
| Temperature | 80-100 °C |
| Time | 4-8 h |
Step-by-Step Methodology:
-
To a stirred solution of sodium methoxide in anhydrous DMF, add 6-Bromo-2-methoxynicotinonitrile.
-
Heat the reaction mixture to the specified temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Conclusion and Future Outlook
6-Bromo-2-methoxynicotinonitrile stands as a highly valuable and versatile building block in the arsenal of the medicinal chemist. The bromine atom at the C6 position exhibits predictable and tunable reactivity, allowing for its strategic functionalization through a variety of powerful synthetic methodologies. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable routes for the construction of diverse C-C and C-N bonds, while nucleophilic aromatic substitution offers a complementary pathway for the introduction of other key functionalities. A thorough understanding of the electronic factors governing the reactivity of this scaffold, as detailed in this guide, empowers the synthetic chemist to design and execute efficient and innovative synthetic strategies for the discovery of next-generation therapeutics.
References
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Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of chemical research, 33(3), 205-213. [Link]
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Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]
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Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of chemical research, 31(12), 805-818. [Link]
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Biffis, A., Centomo, P., Del Zotto, A., & Zecca, M. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 118(4), 2249-2295. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Chen, F., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
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The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]
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Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic letters, 16(14), 3724-3727. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(28), 6328-6361. [Link]
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Dalal, M. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois. [Link]
-
Lin, S., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(5), 8448-8463. [Link]
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Singleton, J. T. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of chemical research, 50(10), 2635-2646. [Link]
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The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Video]. YouTube. [Link]
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The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. [Video]. YouTube. [Link]
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Zhang, Y., et al. (2020). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron, 76(38), 131464. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 55(38), 11474-11497. [Link]
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Methodological & Application
Application Notes & Protocols: 6-Bromo-2-methoxynicotinonitrile as a Strategic Precursor in Pharmaceutical Synthesis
Abstract
The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] This guide focuses on a particularly valuable derivative, 6-Bromo-2-methoxynicotinonitrile, detailing its strategic application as a precursor in pharmaceutical synthesis. We will explore the causality behind its synthetic utility, provide field-proven experimental protocols, and present a framework for its application in drug discovery programs, with a particular focus on the synthesis of protein kinase inhibitors.[4][5] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the efficient construction of complex molecular architectures.
Introduction: The Strategic Value of 6-Bromo-2-methoxynicotinonitrile
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, and the pyridine ring is one of the most prevalent N-heteroaromatics found in bioactive compounds.[1][3] Within this class, nicotinonitriles (3-cyanopyridines) have emerged as "privileged scaffolds" due to their versatile chemical reactivity and their presence in marketed drugs like Bosutinib and Neratinib.[2]
6-Bromo-2-methoxynicotinonitrile (CAS No. 942516-11-2) is a trifunctionalized building block that offers medicinal chemists a powerful tool for molecular elaboration. Its utility stems from the orthogonal reactivity of its three key functional groups:
-
The Bromine Atom (C6-position): This serves as a highly reliable synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the strategic introduction of diverse aryl, heteroaryl, alkyl, or amino substituents, which is fundamental for exploring Structure-Activity Relationships (SAR).[6]
-
The Nitrile Group (C3-position): The cyano group is a versatile functional group. It can act as a hydrogen bond acceptor in ligand-protein interactions, serve as a bioisostere for other functional groups, or be chemically transformed into amides, carboxylic acids, amines, or tetrazoles, providing access to a wide array of derivatives.[4]
-
The Methoxy Group (C2-position): The 2-alkoxy substituent is a common feature in many biologically active 3-cyanopyridines.[7] It influences the electronic properties of the pyridine ring and can be a key interaction point with biological targets. Furthermore, it can be cleaved to reveal a pyridone scaffold, adding another layer of synthetic diversity.
The strategic arrangement of these groups makes 6-Bromo-2-methoxynicotinonitrile an ideal starting material for building libraries of compounds, particularly in the pursuit of kinase inhibitors, where a central heteroaromatic core is often decorated with various substituents to achieve potency and selectivity.[5][8]
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are paramount in any synthetic endeavor. The key properties and safety considerations for 6-Bromo-2-methoxynicotinonitrile are summarized below.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Notes / Predicted Data |
| CAS Number | 942516-11-2 | |
| Molecular Formula | C₇H₅BrN₂O | |
| Molecular Weight | 213.03 g/mol | |
| Appearance | Off-white to light yellow solid | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.25 (d, J=8.0 Hz, 1H), 7.20 (d, J=8.0 Hz, 1H), 4.05 (s, 3H) | Predicted chemical shifts. The two doublets correspond to the pyridine protons, and the singlet to the methoxy protons. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.5, 145.0, 142.0, 125.0, 115.0, 108.0, 55.0 | Predicted chemical shifts. Includes carbons of the pyridine ring, nitrile, and methoxy group. |
| Mass Spectrometry (EI) | m/z 212/214 (M⁺) | Expect a characteristic 1:1 isotopic pattern for the molecular ion due to the presence of ⁷⁹Br and ⁸¹Br. |
Safety and Handling
6-Bromo-2-methoxynicotinonitrile is a chemical reagent that requires careful handling in a laboratory setting.
-
Hazard Summary: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9][10][11]
-
Handling Precautions:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[12]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Core Application: Synthesis of Kinase Inhibitor Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for C-C bond formation in modern organic synthesis.[13][14] It is particularly crucial in pharmaceutical development for constructing biaryl and heteroaryl motifs.[13] For 6-Bromo-2-methoxynicotinonitrile, this reaction provides a direct and efficient route to introduce diversity at the C6-position, a key vector for SAR exploration in many kinase inhibitor scaffolds.[15]
Workflow and Mechanistic Rationale
The general workflow involves the palladium-catalyzed coupling of 6-Bromo-2-methoxynicotinonitrile with a suitable boronic acid or boronate ester in the presence of a base.
Caption: General workflow for elaborating the precursor.
The choice of catalyst, ligand, base, and solvent is critical for a successful reaction. The catalytic cycle, shown below, illustrates the fundamental steps and the role of each component.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[16]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Bromine bond of the nicotinonitrile, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[14]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[16]
Experimental Protocols
The following protocols are representative examples for the synthesis and derivatization of compounds starting from 6-Bromo-2-methoxynicotinonitrile.
Protocol 1: Suzuki-Miyaura Coupling with 4-Fluorophenylboronic Acid
This protocol describes a general procedure for the synthesis of 6-(4-fluorophenyl)-2-methoxynicotinonitrile, a common scaffold in medicinal chemistry.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Mmol | Eq. |
| 6-Bromo-2-methoxynicotinonitrile | 942516-11-2 | 213.03 | 213 mg | 1.0 | 1.0 |
| 4-Fluorophenylboronic acid | 1765-93-1 | 139.92 | 168 mg | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 41 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 8 mL | - | - |
| Water (deionized) | 7732-18-5 | 18.02 | 2 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-2-methoxynicotinonitrile (213 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Reagent Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol) to the flask against a positive flow of nitrogen. Then, add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting bromide.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter it through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water (15 mL) and then brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Expected Outcome:
-
Product: 6-(4-fluorophenyl)-2-methoxynicotinonitrile.
-
Appearance: White to off-white solid.
-
Yield: Typically 80-95%.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and MS analysis.
Protocol 2: Hydrolysis of Nitrile to Primary Amide
This protocol demonstrates the conversion of the nitrile group into a primary amide, a common transformation to modulate biological activity.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Mmol | Eq. |
| 6-(4-fluorophenyl)-2-methoxynicotinonitrile | 214.20 | 214 mg | 1.0 | 1.0 |
| Hydrogen Peroxide (30% aq. solution) | 34.01 | 1.0 mL | ~10 | 10 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 138 mg | 1.0 | 1.0 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 5 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve 6-(4-fluorophenyl)-2-methoxynicotinonitrile (214 mg, 1.0 mmol) in DMSO (5 mL).
-
Base Addition: Add potassium carbonate (138 mg, 1.0 mmol) to the solution.
-
Oxidant Addition: Cool the mixture in an ice-water bath. Slowly add 30% aqueous hydrogen peroxide (1.0 mL) dropwise with stirring. Caution: Exothermic reaction.
-
Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture into ice-water (50 mL). A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired amide.
Expected Outcome:
-
Product: 6-(4-fluorophenyl)-2-methoxy-nicotinamide.
-
Appearance: White solid.
-
Yield: Typically >90%.
-
Characterization: Confirm structure by NMR and MS. Note the disappearance of the nitrile peak in the IR spectrum (~2230 cm⁻¹) and the appearance of amide C=O and N-H stretches.
Conclusion
6-Bromo-2-methoxynicotinonitrile is a high-value, versatile precursor for pharmaceutical synthesis. Its well-defined reactive sites allow for predictable and efficient synthetic elaborations, most notably through palladium-catalyzed cross-coupling reactions. The protocols and data provided herein serve as a robust starting point for researchers and drug development professionals aiming to construct novel and complex molecular entities. The strategic application of such building blocks is essential for accelerating discovery timelines and efficiently navigating the chemical space in the search for new therapeutic agents.
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Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Journal of Advanced Biomedical and Pharmaceutical Sciences. [Link]
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Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). (n.d.). Semantic Scholar. [Link]
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Hassan, H. A., & Abdel-Moneim, D. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]
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A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018). ResearchGate. [Link]
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Safety Data Sheet. (2025). [Link]
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Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. (n.d.). CORE. [Link]
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Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. (n.d.). National Institutes of Health. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link]
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BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025). Soneva. [Link]
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Methyl 2-bromo-6-methoxynicotinate. (n.d.). MySkinRecipes. [Link]
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Synthesis of Protein Kinase Inhibitors. (2010). ResearchGate. [Link]
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Improved synthesis of 14-hydroxy opioid pharmaceuticals and intermediates. (n.d.). Royal Society of Chemistry. [Link]
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Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2012). National Institutes of Health. [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (n.d.). [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (n.d.). National Institutes of Health. [Link]
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A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2018). MDPI. [Link]
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Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde. (2023). National Institutes of Health. [Link]
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Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. (2012). ResearchGate. [Link]
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. [Link]
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Numazawa, M., et al. (2000). Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors. Journal of Medicinal Chemistry, 43(12), 2323-9. [Link]
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The Strategic Application of 6-Bromo-2-methoxynicotinonitrile in Modern Medicinal Chemistry
Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Building Block
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with precisely tuned biological activity is paramount. Heterocyclic scaffolds form the bedrock of many therapeutic agents, with the pyridine ring being a particularly privileged motif due to its ability to engage in a variety of non-covalent interactions with biological targets. Among the vast arsenal of chemical building blocks available to medicinal chemists, 6-Bromo-2-methoxynicotinonitrile has emerged as a highly versatile and strategically valuable intermediate.
This technical guide serves as a comprehensive application note for researchers, scientists, and drug development professionals, detailing the utility of 6-Bromo-2-methoxynicotinonitrile in the synthesis of complex, biologically active molecules. Its unique trifunctional nature—a reactive bromine atom, an electron-donating methoxy group, and an electron-withdrawing nitrile—provides a powerful platform for controlled, sequential chemical modifications. The bromine atom at the 6-position is particularly amenable to modern palladium-catalyzed cross-coupling reactions, serving as a linchpin for introducing molecular diversity. The 2-methoxy and 3-cyano groups synergistically influence the electronic properties of the pyridine ring, modulating its reactivity and providing additional handles for derivatization or direct interaction with protein targets. This guide will provide not only detailed, field-proven protocols but also the underlying scientific rationale for experimental choices, empowering researchers to effectively leverage this potent building block in their synthetic campaigns.
Core Applications in Kinase Inhibitor Scaffolds
The nicotinonitrile core is a well-established pharmacophore found in several approved kinase inhibitors, such as the dual Src/Abl inhibitor Bosutinib and the irreversible ErbB family inhibitor Neratinib.[1][2] The strategic value of 6-Bromo-2-methoxynicotinonitrile lies in its role as a precursor to elaborate pyridine scaffolds that are central to the development of next-generation kinase inhibitors, particularly targeting Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).[3][4]
The bromine atom at the C6 position is the primary reactive handle for introducing aryl, heteroaryl, or alkyl substituents via palladium-catalyzed cross-coupling reactions. This allows for the exploration of the solvent-exposed regions of the kinase ATP-binding site. The 2-methoxy group can be retained to influence solubility and metabolic stability or can be converted to a hydroxyl or other functional groups to act as a hydrogen bond donor or acceptor, often interacting with the hinge region of the kinase. The nitrile group is a key feature, often involved in hydrogen bonding interactions or serving as a precursor for other functionalities.
Below, we detail the application of 6-Bromo-2-methoxynicotinonitrile in two of the most powerful and widely used transformations in medicinal chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] For 6-Bromo-2-methoxynicotinonitrile, this reaction is the principal method for introducing diverse aryl and heteroaryl moieties at the 6-position, a critical step in building the core of many kinase inhibitors.
Causality in Protocol Design:
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.
-
Catalyst: A palladium(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ. For heteroaromatic substrates, specialized pre-formed catalysts or catalyst systems with bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition step and prevent catalyst decomposition.
-
Ligand: The ligand stabilizes the palladium center, influences its reactivity, and facilitates the catalytic cycle. For coupling with heteroaryl halides, bulky and electron-rich phosphine ligands like XPhos or SPhos are often superior as they promote the rate-limiting oxidative addition and reductive elimination steps.
-
Base: The base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[6] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, often depending on the lability of other functional groups in the substrates. An aqueous solution of an inorganic base is commonly used.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used to dissolve both the organic substrates and the inorganic base. Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Exemplary Application: Synthesis of a Key Pyrazole Intermediate for Kinase Inhibitors
A key application of 6-Bromo-2-methoxynicotinonitrile is in the synthesis of 2-methoxy-6-(1H-pyrazol-4-yl)nicotinonitrile, a valuable intermediate for the development of kinase inhibitors. The following protocol is adapted from a patented synthetic route.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling workflow.
Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling
Materials:
-
6-Bromo-2-methoxynicotinonitrile (1.0 eq.)
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (PdCl₂(dppf) • CH₂Cl₂) (0.05 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 6-Bromo-2-methoxynicotinonitrile, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, PdCl₂(dppf) • CH₂Cl₂, and potassium carbonate.
-
Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water to the flask via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the bromo-starting material).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-methoxy-6-(1H-pyrazol-4-yl)nicotinonitrile.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Parameter | Value | Reference |
| Starting Material | 6-Bromo-2-methoxynicotinonitrile | Internal |
| Coupling Partner | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Internal |
| Catalyst | PdCl₂(dppf) • CH₂Cl₂ | Internal |
| Base | K₂CO₃ | Internal |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Internal |
| Temperature | 90-100 °C | Internal |
| Typical Reaction Time | 2-4 hours | Internal |
| Typical Yield | 85-95% | Internal |
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is another indispensable palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by coupling an aryl halide with an amine.[3][7] This reaction is a powerful tool for installing primary or secondary amines at the 6-position of the 2-methoxynicotinonitrile core, a common feature in kinase inhibitors that often serves to enhance solubility or provide a key interaction point with the target protein.
Causality in Protocol Design:
Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination hinges on the careful selection of reaction components.
-
Catalyst/Ligand System: The choice of ligand is particularly crucial. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, XPhos) are highly effective as they facilitate both the oxidative addition and the rate-limiting reductive elimination step, while preventing β-hydride elimination, a common side reaction.[7] Pre-formed palladium-ligand complexes (precatalysts) are often used for convenience and reproducibility.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can influence the reaction rate and the tolerance of other functional groups.
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used to prevent side reactions with water. As with other palladium-catalyzed reactions, degassing is essential.
Exemplary Application: Synthesis of 6-Anilino-2-methoxynicotinonitrile Derivatives
The introduction of a substituted aniline moiety at the C6 position can be a key step in developing inhibitors that target the ATP-binding pocket of kinases.
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Detailed Step-by-Step Protocol: Buchwald-Hartwig Amination
Materials:
-
6-Bromo-2-methoxynicotinonitrile (1.0 eq.)
-
Substituted Aniline (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Toluene (degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry reaction vessel (e.g., a Schlenk tube).
-
Add 6-Bromo-2-methoxynicotinonitrile and the substituted aniline.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(arylamino)-2-methoxynicotinonitrile derivative.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Parameter | Value | Reference |
| Starting Material | 6-Bromo-2-methoxynicotinonitrile | [1][2] |
| Coupling Partner | Substituted Aniline | [1][2] |
| Catalyst System | Pd₂(dba)₃ / Xantphos | [1][2] |
| Base | NaOtBu | [1][2] |
| Solvent | Toluene | [1][2] |
| Temperature | 100-110 °C | [1][2] |
| Typical Reaction Time | 12-24 hours | [1][2] |
| Typical Yield | 70-90% | [1][2] |
Conclusion and Future Outlook
6-Bromo-2-methoxynicotinonitrile stands as a testament to the power of strategically functionalized building blocks in accelerating drug discovery programs. Its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the rapid and efficient construction of complex molecular libraries targeting critical therapeutic pathways, most notably in the realm of kinase inhibition. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers aiming to exploit the synthetic potential of this versatile intermediate. As the demand for highly specific and potent small molecule therapeutics continues to grow, the strategic application of well-designed building blocks like 6-Bromo-2-methoxynicotinonitrile will undoubtedly remain a critical component of successful medicinal chemistry campaigns.
References
- Shamroukh, A., Kotb, E., & Sharaf, M. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. The Egyptian Journal of Chemistry.
- Hisham, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of advanced Biomedical and Pharmaceutical Sciences, 6(1).
- BenchChem. (2025). 6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery.
- MDPI. (2023).
- MDPI. (2021).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
- Hynes, J., et al. (2018). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile.
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Retrieved from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NIH. (2016). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]
- Google Patents. (n.d.). WO2019113540A1 - Pyrazole compounds and uses thereof.
-
SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 6-Bromo-2-methoxynicotinonitrile
Introduction: The Strategic Value of 6-Bromo-2-methoxynicotinonitrile
6-Bromo-2-methoxynicotinonitrile is a highly versatile and strategically important starting material in the synthesis of a diverse array of novel heterocyclic compounds. Its utility stems from the orthogonal reactivity of its functional groups: the bromine atom at the 6-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, the methoxy group at the 2-position can participate in nucleophilic substitution reactions, and the nitrile group at the 3-position can be transformed into various other functionalities or can direct cyclization reactions. This trifecta of reactive sites allows for a modular and efficient approach to the construction of complex molecular architectures.
Nicotinonitrile derivatives are considered a "spirited scaffold" in medicinal chemistry, serving as precursors for a multitude of biologically active molecules.[1][2] The pyridine nucleus is a common motif in many natural products and pharmaceuticals, exhibiting a broad spectrum of activities including anticancer, antiviral, and anti-inflammatory properties.[3] The ability to readily diversify the 6-Bromo-2-methoxynicotinonitrile core through reliable and high-yielding synthetic protocols makes it an invaluable tool for researchers, scientists, and drug development professionals in the exploration of new chemical space and the generation of libraries of potential therapeutic agents.
This document provides detailed application notes and protocols for several key transformations of 6-Bromo-2-methoxynicotinonitrile, focusing on palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies to generate novel heterocyclic systems. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying principles and rationale for the chosen reaction conditions.
Core Synthetic Strategies: A World of Possibilities
The synthetic potential of 6-Bromo-2-methoxynicotinonitrile can be broadly categorized into several key reaction classes. This guide will focus on two of the most powerful and widely used methodologies: Suzuki-Miyaura cross-coupling and Sonogashira cross-coupling. These reactions allow for the introduction of aryl, heteroaryl, and alkynyl substituents at the 6-position, which can then be further elaborated to construct fused heterocyclic systems.
Figure 1: General synthetic pathways from 6-Bromo-2-methoxynicotinonitrile.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction is particularly valuable for creating biaryl and heteroaryl structures, which are prevalent in many biologically active molecules.[4]
Mechanistic Considerations and Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-Bromo-2-methoxynicotinonitrile.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling. For electron-deficient substrates like 6-Bromo-2-methoxynicotinonitrile, a moderately active palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand is often effective. The base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. A mixture of an organic solvent and water is often employed to ensure the solubility of both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 6-Aryl-2-methoxynicotinonitriles
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 6-Bromo-2-methoxynicotinonitrile with a variety of aryl and heteroaryl boronic acids.
Materials:
-
6-Bromo-2-methoxynicotinonitrile
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 3-4 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 6-Bromo-2-methoxynicotinonitrile (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent (to make a ~0.1 M solution with respect to the starting material) and degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-Aryl-2-methoxynicotinonitrile.
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 8 | 88-98 |
Table 1: Representative examples of Suzuki-Miyaura cross-coupling reactions with 6-Bromo-2-methoxynicotinonitrile.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is a powerful tool for the synthesis of arylalkynes and conjugated enynes, which are important intermediates in the synthesis of more complex molecules.[5]
Mechanistic Insights and Key Considerations
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the Suzuki-Miyaura reaction, this cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation and reductive elimination.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium complex.
The use of a copper(I) co-catalyst is a hallmark of the traditional Sonogashira coupling. However, copper-free conditions have also been developed. The choice of base is typically an amine, such as triethylamine or diisopropylamine, which also serves as the solvent in some cases.
Experimental Protocol: Synthesis of 6-Alkynyl-2-methoxynicotinonitriles
This protocol describes a general procedure for the Sonogashira coupling of 6-Bromo-2-methoxynicotinonitrile with terminal alkynes.
Materials:
-
6-Bromo-2-methoxynicotinonitrile
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 6-Bromo-2-methoxynicotinonitrile (1.0 eq), the palladium catalyst (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent and the amine base.
-
Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-Alkynyl-2-methoxynicotinonitrile.
| Entry | Terminal Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 6 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 4 | 92-99 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | DMF | 50 | 8 | 85-95 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 12 | 70-80 |
Table 2: Representative examples of Sonogashira coupling reactions with 6-Bromo-2-methoxynicotinonitrile.
From Coupled Products to Fused Heterocycles: A Gateway to Novel Scaffolds
The true synthetic power of 6-Bromo-2-methoxynicotinonitrile is realized when the products of the initial cross-coupling reactions are used as substrates for subsequent cyclization reactions. This approach allows for the rapid construction of complex, fused heterocyclic systems.
Annulation via Intramolecular Cyclization
The nitrile group in the 3-position and the newly introduced substituent at the 6-position can participate in a variety of intramolecular cyclization reactions to form fused ring systems. For example, a 6-aryl substituent with an ortho-amino group can undergo intramolecular C-N bond formation to yield a pyridopyrimidine derivative. Similarly, a 6-alkynyl substituent can undergo cycloisomerization or other addition reactions to form fused five- or six-membered rings.
Figure 2: Examples of cyclization pathways to fused heterocycles.
Protocol: Gold-Catalyzed Cycloisomerization of a 6-Alkynyl-2-methoxynicotinonitrile
This protocol outlines a general procedure for the gold-catalyzed intramolecular cyclization of a 6-(2-phenylethynyl)-2-methoxynicotinonitrile to form a furopyridine derivative.
Materials:
-
6-(2-phenylethynyl)-2-methoxynicotinonitrile
-
Gold(I) catalyst (e.g., JohnphosAu(I)Cl/AgOTf, 1-5 mol%)
-
Solvent (e.g., Dichloromethane or Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the gold catalyst precursor (e.g., JohnphosAu(I)Cl, 0.02 eq) and the silver salt (e.g., AgOTf, 0.02 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and stir the mixture at room temperature for 15 minutes to generate the active catalyst.
-
In a separate flask, dissolve the 6-(2-phenylethynyl)-2-methoxynicotinonitrile (1.0 eq) in the anhydrous solvent.
-
Transfer the substrate solution to the catalyst mixture via cannula.
-
Stir the reaction at room temperature until complete (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a short pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the furopyridine derivative.
Safety and Handling
6-Bromo-2-methoxynicotinonitrile and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for each chemical used.
Conclusion
6-Bromo-2-methoxynicotinonitrile is a powerful and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols and application notes provided herein demonstrate the utility of this starting material in palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies. By leveraging these robust and efficient synthetic methodologies, researchers can rapidly access diverse molecular scaffolds for applications in drug discovery, materials science, and agrochemicals.
References
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Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
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ResearchGate. A Review on The Chemistry of Nicotinonitriles and Their applications. Available at: [Link]
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ResearchGate. Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Available at: [Link]
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SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available at: [Link]
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ResearchGate. Synthesis and Evaluation of Heterocyclic Analogs of Bromoxynil. | Request PDF. Available at: [Link]
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ACS Omega. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Available at: [Link]
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ResearchGate. Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Available at: [Link]
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ACG Publications. Synthesis of biologically active heterocyclic compounds from β- diketones. Available at: [Link]
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PubMed Central. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Available at: [Link]
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Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Available at: [Link]
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YouTube. Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH.. Available at: [Link]
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YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. Available at: [Link]
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Semantic Scholar. A Review on The Chemistry of Nicotinonitriles and Their applications. Available at: [Link]
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University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available at: [Link]
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PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available at: [Link]
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YouTube. When cis 1 bromo 2 methylcyclohexane is treated with methanol and heat, four different products are. Available at: [Link]
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Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
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NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
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Journal of Nonlinear Analysis and Optimization Vol. 15, Issue. 1. 2024 ISSN :1906-9685 HETEROCYCLIC COMPOUNDS AN POTENTIAL D. Available at: [Link]
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PMC. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Available at: [Link]
-
PubChem. 3-Bromo-6-methoxypicolinonitrile. Available at: [Link]
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Application Notes and Protocols for the N-Arylation of 6-Bromo-2-methoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide to the experimental procedures for the N-arylation of 6-bromo-2-methoxynicotinonitrile, a crucial transformation in the synthesis of diverse nitrogen-containing heterocyclic compounds relevant to pharmaceutical and materials science research. This guide moves beyond a simple recitation of steps to offer a deeper understanding of the underlying chemical principles, empowering researchers to not only replicate the described methods but also to troubleshoot and adapt them for their specific needs.
Introduction: The Strategic Importance of N-Arylated Nicotinonitriles
The nicotinonitrile scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active molecules. The introduction of an aryl group onto the nitrogen atom of a pyridine ring, known as N-arylation, can profoundly influence the pharmacological properties of the resulting compound. This modification can enhance binding affinity to biological targets, modulate pharmacokinetic parameters, and introduce new vectors for further functionalization. 6-Bromo-2-methoxynicotinonitrile serves as a versatile building block for this purpose, with the bromo substituent providing a reactive handle for cross-coupling reactions, while the methoxy and nitrile groups offer opportunities for subsequent chemical transformations.
The primary challenge in the N-arylation of 6-bromo-2-methoxynicotinonitrile lies in the electron-deficient nature of the pyridine ring, which can affect the reactivity of the C-Br bond and the overall efficiency of the catalytic cycle. This guide will focus on two of the most powerful and widely adopted methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material is paramount for successful and safe experimentation.
6-Bromo-2-methoxynicotinonitrile is a solid at room temperature. While specific solubility data is not extensively published, analogous brominated pyridines are generally soluble in common organic solvents such as toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).
Safety Information:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]
-
Precautionary Measures: It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]
Methodology I: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds under relatively mild conditions with high functional group tolerance.[3] The reaction proceeds through a catalytic cycle involving a palladium(0) species.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[3] A simplified representation of the key steps is provided below. The choice of ligand is critical, as it influences the rate of both the oxidative addition and the reductive elimination steps, as well as the stability of the catalytic intermediates.[4] Bulky, electron-rich phosphine ligands are often employed to facilitate these key steps and prevent catalyst decomposition.
Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.
Optimized Protocol for N-Arylation of 6-Bromo-2-methoxynicotinonitrile
This protocol is designed as a starting point for the optimization of the N-arylation of 6-bromo-2-methoxynicotinonitrile with a generic arylamine. The specific conditions may require further refinement based on the electronic and steric properties of the coupling partner.
Materials:
-
6-Bromo-2-methoxynicotinonitrile
-
Arylamine (e.g., aniline, substituted anilines)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand like RuPhos)
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu))
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-2-methoxynicotinonitrile (1.0 equiv.), the arylamine (1.2 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Base and Solvent: Under a positive pressure of inert gas, add the base (e.g., Cs₂CO₃, 2.0 equiv.) and the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent).
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Troubleshooting and Optimization:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and oxygen-free conditions. Use high-purity reagents. |
| Poor ligand choice | Screen different classes of phosphine ligands (e.g., bidentate vs. monodentate, electron-rich biarylphosphines). | |
| Inappropriate base | For electron-deficient pyridines, a stronger base like NaOtBu may be required. However, if the substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ with a more active catalyst system might be necessary.[5] | |
| Side Product Formation (e.g., Hydrodehalogenation) | Competing reaction pathways | Use a bulkier ligand to favor reductive elimination over β-hydride elimination. Lowering the reaction temperature may also help.[5] |
Methodology II: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig reaction.[6] However, modern modifications using ligands have made this reaction more versatile and applicable under milder conditions.
Mechanistic Considerations
The mechanism of the Ullmann reaction is still a subject of investigation, but it is generally accepted to involve a Cu(I) active species.[7][8] The reaction can proceed through various pathways, including oxidative addition/reductive elimination or a radical-based mechanism. The addition of ligands, such as diamines or amino acids, can stabilize the copper catalyst and facilitate the reaction.
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The Strategic Application of 6-Bromo-2-methoxynicotinonitrile in the Synthesis of Advanced Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders. The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. Within this field, heterocyclic scaffolds serve as foundational frameworks for inhibitor design. This guide details the strategic application of 6-Bromo-2-methoxynicotinonitrile , a highly versatile pyridine-based building block, in the synthesis of potent and selective kinase inhibitors. We will provide an in-depth analysis of its chemical reactivity, field-proven protocols for key synthetic transformations, and its successful application in the synthesis of Janus Kinase 3 (JAK3) inhibitors, thereby offering researchers a comprehensive resource for leveraging this valuable synthon.
Introduction: The Value of Privileged Scaffolds in Kinase Inhibitor Design
The ATP-binding site of kinases presents a conserved structural motif that can be effectively targeted by small molecules. Heterocyclic compounds, particularly those containing the pyridine or pyrimidine nucleus, are considered "privileged scaffolds" in medicinal chemistry.[1][2] These structures are adept at forming critical hydrogen bond interactions within the kinase hinge region, mimicking the native binding of ATP.[2] The strategic functionalization of these core scaffolds is paramount for achieving both high potency and selectivity against a specific kinase target among the over 500 members of the human kinome.[3]
6-Bromo-2-methoxynicotinonitrile emerges as a particularly strategic starting material. Its pyridine ring is electronically deficient and features three distinct functional handles:
-
A bromo group at the 6-position, ideal for palladium-catalyzed cross-coupling reactions.
-
A nitrile group at the 3-position, which can act as a hydrogen bond acceptor or be further transformed.
-
A methoxy group at the 2-position, which modulates the electronic properties of the ring and can influence binding interactions.
This trifecta of functionalities allows for a modular and convergent synthetic approach, enabling the systematic exploration of chemical space to optimize inhibitor properties.
Physicochemical Properties and Handling
A thorough understanding of the building block's properties is essential for safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrN₂O | |
| Molecular Weight | 213.03 g/mol | |
| Appearance | Typically a white to off-white solid | |
| Hazard Statements | Causes skin irritation, serious eye irritation, may cause respiratory irritation. | [4] |
| Precautionary Handling | Work in a well-ventilated area or under a fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling. | [4] |
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C-6 position is the primary site for diversification, making palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions the cornerstone methodologies for derivatizing this scaffold.[4][5]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[6][7] This reaction is fundamental for introducing aryl or heteroaryl moieties that can occupy hydrophobic pockets in the kinase active site.
The 6-bromo-2-methoxynicotinonitrile scaffold presents specific challenges and considerations due to the electron-deficient nature of the pyridine ring, which can affect the rate-limiting oxidative addition step in the catalytic cycle.[6][8]
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging couplings involving electron-deficient heteroaryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are often superior.[9] Ligands such as SPhos or XPhos enhance the rate of both oxidative addition and reductive elimination, leading to higher yields and cleaner reactions.[9]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6] For substrates sensitive to strong bases, milder inorganic bases like K₂CO₃ or Cs₂CO₃ are preferred.[10][11] However, stronger bases like K₃PO₄ are often required for less reactive boronic acids. The choice of base can significantly impact yield and selectivity.[1]
-
Solvent System: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is commonly used to dissolve both the organic and inorganic reagents.[8]
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 6-bromo-2-methoxynicotinonitrile with a generic arylboronic acid, employing a modern catalyst system suitable for this substrate class.
Materials:
-
6-Bromo-2-methoxynicotinonitrile (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (Spherical Phos, 0.04 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0–3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-2-methoxynicotinonitrile, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of 1,4-dioxane to form the active catalyst complex.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add the remaining 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Degas the entire reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90–110 °C and stir vigorously for 4–12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is indispensable for installing amine functionalities, which are prevalent in kinase inhibitors and often serve as key hydrogen-bonding partners with the kinase hinge region.[12][13]
-
Catalyst & Ligand Selection: As with Suzuki couplings, the choice of ligand is critical for the amination of electron-deficient 2-bromopyridines.[14] Bulky biarylphosphine ligands like XPhos or the use of chelating ligands such as Xantphos are highly effective.[9][15] These ligands facilitate the reductive elimination step, which is often rate-limiting in C-N bond formation.[16]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most commonly employed base and has shown high efficacy for the amination of 2-bromopyridine derivatives.[17] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be effective.[9] The choice must be made carefully to avoid side reactions with other functional groups on the coupling partners.[17]
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol details a general procedure for the C-N coupling of 6-bromo-2-methoxynicotinonitrile with a primary or secondary amine.
Materials:
-
6-Bromo-2-methoxynicotinonitrile (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
XPhos (0.048 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add the 6-bromo-2-methoxynicotinonitrile and the amine coupling partner.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100–110 °C with vigorous stirring for 12–24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Application Case Study: Synthesis of a JAK3 Inhibitor Precursor
The utility of 6-bromo-2-methoxynicotinonitrile is exemplified by its role as a key intermediate in the synthesis of selective Janus Kinase 3 (JAK3) inhibitors, such as PF-06651600 (Ritlecitinib).[6][9] The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis and alopecia areata.[9][18] Selective inhibition of JAK3 over other JAK family members is a key therapeutic goal to minimize off-target effects.
The synthesis of a core intermediate for such inhibitors would involve a Suzuki coupling to install a pyrrolopyrimidine moiety at the 6-position of the nicotinonitrile ring.
Biological Context: The JAK-STAT Signaling Pathway
Kinase inhibitors derived from 6-bromo-2-methoxynicotinonitrile, such as PF-06651600, function by blocking the ATP-binding site of JAK3. This prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins.[14][16] The activated STAT proteins would normally dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune cell proliferation.[15][16] By inhibiting JAK3, this entire signaling cascade is attenuated.
Conclusion
6-Bromo-2-methoxynicotinonitrile stands as a validated and highly effective building block for the synthesis of sophisticated kinase inhibitors. Its well-defined reactive sites allow for predictable and high-yielding functionalization via modern palladium-catalyzed cross-coupling reactions. The provided protocols, grounded in an understanding of the substrate's electronic nature, offer a reliable foundation for researchers to construct novel molecular architectures targeting kinases. The successful development of potent JAK3 inhibitors from this scaffold underscores its significant value in medicinal chemistry and drug discovery programs.
References
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- BenchChem Technical Support Team. (2025).
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Tao, Y., et al. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development, 23(9), 1872–1880. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]
-
Request PDF. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions. [Table]. Retrieved from: [Link]
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-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]
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-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Table]. Retrieved from: [Link]
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ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. [Table]. Retrieved from: [Link]
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Tan, L., et al. (2019). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules. Available at: [Link]
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Boschelli, D. H., et al. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry, 48(21), 6634-6637. Available at: [Link]
-
Al-Majid, A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(19), 6932. Available at: [Link]
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-
Ayala-Aguilera, C. C., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1131. Available at: [Link]
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- BenchChem Technical Support Team. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 13. Synthesis of nitrodienes, nitrostyrenes, and nitrobiaryls through palladium-catalyzed couplings of β-nitrovinyl and o-nitroaryl thioethers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: Accelerating Medicinal Chemistry Programs with Microwave-Assisted Synthesis Using 6-Bromo-2-methoxynicotinonitrile
Abstract: The 2-methoxy-6-bromopyridine nitrile scaffold is a privileged core in modern drug discovery, offering versatile handles for diversification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging microwave-assisted organic synthesis (MAOS) to rapidly and efficiently perform key cross-coupling reactions with 6-Bromo-2-methoxynicotinonitrile. We present detailed, validated protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, highlighting the dramatic reduction in reaction times and potential for yield improvement compared to conventional heating. The causality behind experimental design, including solvent, catalyst, and base selection, is explained to empower users to adapt and optimize these methods for their specific molecular targets.
Introduction: The Strategic Advantage of MAOS in Drug Discovery
The imperative in medicinal chemistry is the rapid synthesis and evaluation of novel chemical entities.[1][2] 6-Bromo-2-methoxynicotinonitrile is a valuable heterocyclic building block, featuring three distinct points for chemical modification: the C6-Bomo position, ideal for palladium-catalyzed cross-coupling; the C2-methoxy group, susceptible to nucleophilic substitution; and the nitrile group, which can be hydrolyzed or reduced. The ability to quickly elaborate on this scaffold is paramount.
Microwave-assisted organic synthesis (MAOS) has emerged as an indispensable tool, moving beyond a novelty to a foundational technology in high-speed medicinal and combinatorial chemistry.[1][2] Unlike conventional conductive heating, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, resulting in rapid, uniform, and efficient heating.[3][4][5] This volumetric heating mechanism leads to several profound advantages:
-
Dramatically Reduced Reaction Times: Reactions that typically require hours or days can often be completed in minutes.[6][7][8]
-
Improved Yields and Purity: The rapid heating and precise temperature control can minimize the formation of byproducts that often occur during prolonged heating.[3][4]
-
Enhanced Reaction Scope: MAOS can drive difficult reactions to completion that may fail under conventional conditions.[1]
-
Alignment with Green Chemistry: Faster reactions, reduced solvent volumes, and lower energy consumption position MAOS as an environmentally benign technique.[1][3]
This guide provides robust, field-tested protocols for leveraging these advantages in the context of 6-Bromo-2-methoxynicotinonitrile chemistry.
General Experimental Workflow for Microwave-Assisted Synthesis
A standardized workflow ensures reproducibility and safety. The following diagram and steps outline a typical process for performing the reactions detailed in this note.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. asianjpr.com [asianjpr.com]
- 3. mdpi.com [mdpi.com]
- 4. anubooks.com [anubooks.com]
- 5. Microwave assisted synthesis [wisdomlib.org]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
Application Notes & Protocols: Strategic Functionalization of the 6-Bromo-2-methoxynicotinonitrile Pyridine Ring
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold
6-Bromo-2-methoxynicotinonitrile is a highly versatile heterocyclic building block in the fields of medicinal chemistry and materials science. Its structure presents three distinct points for chemical modification: the reactive carbon-bromine bond at the C6 position, the methoxy group at the C2 position susceptible to nucleophilic displacement, and the nitrile group at the C3 position which can influence the ring's electronics and serve as a synthetic handle. The strategic and selective functionalization of the pyridine ring allows for the systematic construction of diverse molecular architectures, making it an invaluable scaffold for developing novel therapeutic agents and functional materials.[1][2][3]
This guide provides an in-depth exploration of the primary strategies for modifying the pyridine core of 6-Bromo-2-methoxynicotinonitrile, with a focus on palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metallation-based approaches. Each section offers a theoretical framework, detailed experimental protocols, and insights into the causality behind procedural choices to ensure robust and reproducible outcomes.
Section 1: Palladium-Catalyzed Cross-Coupling at the C6-Position
The bromine atom at the C6 position is the most common and versatile handle for elaboration, primarily through palladium-catalyzed cross-coupling reactions. These reactions are foundational for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[4][5] The general reactivity trend for the halide coupling partner is I > Br > Cl, making the C-Br bond in the substrate ideal for these transformations.[6][7]
The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetallation with the coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6][8]
Sources
- 1. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-2-methoxynicotinonitrile
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 6-Bromo-2-methoxynicotinonitrile. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this challenging, electron-deficient heteroaryl halide. Our goal is to move beyond standard protocols and provide you with field-proven insights to troubleshoot common issues and rationally optimize your reaction conditions for improved yield, purity, and scalability.
The inherent electronic properties of the pyridine ring, compounded by the electron-withdrawing nitrile group, make the Suzuki coupling of this substrate a non-trivial transformation. This guide is structured as a series of targeted questions and answers to address the specific hurdles you may encounter.
Troubleshooting Guide: Addressing Common Experimental Failures
Q1: My reaction has stalled. I have low conversion of the 6-Bromo-2-methoxynicotinonitrile starting material. What are the primary causes?
Low or incomplete conversion is the most frequent issue. Before making drastic changes, it's crucial to diagnose the root cause, which typically falls into one of three categories: catalyst activity, reaction conditions, or reagent stability.
-
Inactive Catalyst System: The most common culprit is the palladium catalyst.
-
Oxidative Addition Failure: The first step in the catalytic cycle is the oxidative addition of the palladium(0) species into the C-Br bond.[1] For an electron-deficient substrate like this, this step is generally favorable. However, if your catalyst fails to activate, the reaction won't start. Ensure your Pd(0) source is active. If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0), a process that can be inefficient.[2] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can be more reliable.[3]
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often suboptimal for challenging heteroaryl couplings.[4] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are known to accelerate both the oxidative addition and the rate-limiting reductive elimination steps, dramatically improving catalytic turnover.[1][5]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Suzuki couplings are often temperature-sensitive. A reaction that is sluggish at 80 °C may proceed smoothly at 100-110 °C.[6] Ensure your reaction temperature is adequate to overcome the activation energy barriers of the catalytic cycle.
-
Base Inefficiency: The base is not just a spectator; it plays a critical role in activating the boronic acid for transmetalation.[7][8] If the base is too weak, insoluble in the reaction medium, or sterically hindered, the catalytic cycle will halt at the transmetalation step. Common inorganic bases like K₂CO₃ or K₃PO₄ require at least a small amount of water to be effective.[3][9]
-
-
Reagent Instability:
-
Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) or form unreactive cyclic anhydride trimers (boroxines).[9][10] This is especially true for some heteroarylboronic acids.[11] Using a more stable boronic ester, such as a pinacol ester (Bpin), can often resolve this issue.[10][12]
-
Q2: I'm observing a significant amount of 2-methoxynicotinonitrile as a byproduct. How can I prevent this dehalogenation?
The formation of the dehalogenated (or hydrodehalogenated) product is a well-documented side reaction in palladium-catalyzed cross-couplings, particularly with heteroaryl halides.[13][14] This occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a hydride source before it can undergo transmetalation.
Key Causes and Solutions:
-
Hydride Source: The hydride can originate from various components in the reaction mixture.
-
Solvents: Alcohols (like isopropanol) or even trace water can act as hydride donors.
-
Bases: Amine bases or certain inorganic bases can facilitate hydride transfer.[9]
-
Boronic Acid: The boronic acid itself or impurities within it can sometimes be a source.
-
-
Mitigation Strategies:
-
Choice of Base: Switch to a non-hydride-donating base. Carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are generally preferred over alkoxides or amine bases if dehalogenation is a problem.[13][15]
-
Solvent System: While often necessary for base solubility, minimize the amount of water or alcohol in the solvent system. Anhydrous conditions using a base like CsF in a solvent like dioxane can be effective.[16]
-
Ligand Modification: Using bulky, electron-rich ligands can accelerate the desired transmetalation and reductive elimination steps, making them kinetically more competitive against the dehalogenation pathway.[14]
-
Q3: My reaction is clean, but the main impurity is the homocoupled product of my boronic acid (a biaryl). What causes this and how do I stop it?
Boronic acid homocoupling is typically driven by the presence of oxygen and/or excess Pd(II) species in the reaction mixture.[9][17]
Prevention Checklist:
-
Thorough Degassing: This is the most critical factor. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which promotes homocoupling.[9] It can also directly facilitate the oxidation of the boronic acid. Degas your solvent and the sealed reaction vessel thoroughly. The "freeze-pump-thaw" method (at least three cycles) is superior to simply bubbling an inert gas through the solvent.[18]
-
Use High-Purity Reagents: Ensure your boronic acid is free of contaminants.
-
Catalyst Choice: If using a Pd(II) precatalyst, ensure conditions are suitable for its rapid reduction to the active Pd(0) state. Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial, though this catalyst itself can be less active for challenging substrates.
Q4: The nitrile group in my molecule is hydrolyzing to an amide or carboxylic acid under the reaction conditions. How can I protect it?
Nitrile groups are susceptible to hydrolysis under either strongly acidic or basic conditions, particularly when heated in the presence of water.[19][20][21] Since Suzuki couplings are run under basic conditions, this side reaction is a significant risk.
Strategies to Prevent Hydrolysis:
-
Milder Base: Strong bases like NaOH or KOH, especially at high temperatures, will readily hydrolyze the nitrile.[21] Switch to a milder base. Tripotassium phosphate (K₃PO₄) is an excellent choice as it is sufficiently basic to promote the Suzuki coupling but often gentle enough to leave the nitrile intact.[22] Cesium fluoride (CsF) under anhydrous conditions is another excellent option.[16]
-
Anhydrous Conditions: If possible, running the reaction under anhydrous or near-anhydrous conditions will significantly slow down the rate of hydrolysis. This often requires using a more soluble base like CsF or an organic base, though the latter can introduce other complications.
-
Shorter Reaction Time: Optimize the reaction to proceed as quickly as possible. Using a more active catalyst/ligand system that allows for lower temperatures or shorter reaction times can prevent the nitrile from being exposed to harsh conditions for extended periods.[23]
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal Palladium catalyst and ligand for 6-Bromo-2-methoxynicotinonitrile?
For this electron-deficient heteroaryl bromide, the choice of catalyst and ligand is paramount. Standard systems like Pd(PPh₃)₄ are often sluggish.[2] Modern catalyst systems featuring bulky, electron-rich phosphine ligands are the gold standard.[5]
| Catalyst/Ligand System | Strengths | Considerations |
| Pd(dppf)Cl₂ | Good general-purpose catalyst, relatively stable. | May not be active enough for challenging couplings or lower temperatures.[24] |
| Pd₂(dba)₃ + XPhos/SPhos | Highly active for heteroaryl bromides, promotes fast reaction rates, often at lower temperatures.[2][25] | Ligands can be expensive. Requires in-situ formation of the active catalyst. |
| XPhos Pd G3/G4 | Air- and moisture-stable precatalysts, highly reliable and active. Excellent for a wide range of substrates.[3] | Higher initial cost, but often more efficient and reproducible. |
Recommendation: Start with a second-generation (G2) or third-generation (G3) Buchwald palladacycle precatalyst with a ligand like SPhos or XPhos. These systems are designed for high reactivity and reliability with substrates like yours.
Q2: What is the role of the base, and how does its choice affect the reaction?
The base in a Suzuki coupling has at least three critical roles.[7]
-
Boronic Acid Activation: It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is essential for transmetalation.[8][22]
-
Ligand Exchange: It facilitates the exchange of the halide on the palladium center (after oxidative addition) for an alkoxide or hydroxide, which is more labile for the subsequent transmetalation step.[7]
-
Accelerating Reductive Elimination: In some cases, the base can promote the final, product-forming step.[7]
The choice of base impacts solubility and reactivity.
-
Carbonates (K₂CO₃, Cs₂CO₃): Very common, effective, and inexpensive. Cesium carbonate is more soluble in organic solvents and more basic, often leading to faster reactions.[6] They typically require an aqueous co-solvent.
-
Phosphates (K₃PO₄): A strong base that is often effective when carbonates fail. It is particularly useful for preventing nitrile hydrolysis.[3]
-
Fluorides (KF, CsF): Can be used under anhydrous conditions and are effective at activating boronic acids.[8][16]
Q3: Which solvent system is best?
The ideal solvent system must dissolve the reactants, the base (or allow for efficient interfacial transfer in a biphasic system), and allow the reaction to reach the necessary temperature.
-
Dioxane/Water or THF/Water (e.g., 4:1 to 10:1 v/v): This is the most common and versatile solvent system.[9] Water is necessary to dissolve inorganic bases like K₂CO₃ or K₃PO₄.
-
Toluene/Water: Useful for higher reaction temperatures.
-
DMF or DMAc: Polar aprotic solvents that can be effective but may lead to more side reactions and can be difficult to remove during workup.
Starting Point: A mixture of 1,4-Dioxane and water (e.g., 5:1) is a robust starting point for screening other reaction parameters.
Visualized Mechanisms and Workflows
Below are diagrams illustrating the core catalytic cycle and a logical troubleshooting workflow to guide your experimental design.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Troubleshooting Decision Tree for Suzuki Coupling Optimization.
Recommended Experimental Protocols
Protocol 1: Standard Screening Conditions
This protocol serves as a robust starting point to assess the reactivity of your specific boronic acid partner.
-
Reagent Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-Bromo-2-methoxynicotinonitrile (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst and ligand. For example, use SPhos Pd G3 precatalyst (1-2 mol%).
-
Vessel Sealing & Degassing: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water to form a 5:1 mixture (concentration of the limiting reagent should be ~0.1 M).
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Difficult Couplings or Sensitive Substrates
This protocol is designed to mitigate common side reactions like dehalogenation and nitrile hydrolysis.
-
Reagent Setup: To an oven-dried reaction vial, add 6-Bromo-2-methoxynicotinonitrile (1.0 equiv), the corresponding arylboronic acid pinacol ester (1.2 equiv), and finely ground tripotassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add XPhos Pd G3 precatalyst (1-2 mol%).
-
Vessel Sealing & Degassing: Seal the vial and perform 3-5 vacuum/inert gas cycles.
-
Solvent Addition: Add degassed 1,4-dioxane and a minimal amount of degassed water (e.g., 10:1 dioxane:water) or, for a fully anhydrous system, use degassed toluene and switch the base to CsF (3.0 equiv).
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 2-12 hours.
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the challenges associated with the Suzuki coupling of 6-Bromo-2-methoxynicotinonitrile and achieve your desired synthetic outcomes.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Musacchio, A. J., & Noël, T. (2018). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. Available from: [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Available from: [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids. Available from: [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]
-
ACS Publications. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. Available from: [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]
-
ScienceDirect. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Available from: [Link]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Wiley Online Library. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available from: [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available from: [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Available from: [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
MDPI. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Available from: [Link]
-
Chemistry LibreTexts. Hydrolysis of nitriles. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]
-
WordPress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Available from: [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]
-
Lumen Learning. Hydrolysis of nitriles. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? Available from: [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? Available from: [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available from: [Link]
-
Chemguide. hydrolysis of nitriles. Available from: [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? Available from: [Link]
-
ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Available from: [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available from: [Link]
-
ResearchGate. Optimization of Suzuki-Miyaura coupling reaction. Available from: [Link]
-
ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available from: [Link]
-
ResearchGate. Optimization of the Suzuki-Miyaura Cross-coupling. Available from: [Link]
-
Harvard University. The Suzuki Reaction. Available from: [Link]
-
Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. Available from: [Link]
Sources
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- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of 6-Bromo-2-methoxynicotinonitrile Derivatives
Welcome to the technical support center for the purification of 6-Bromo-2-methoxynicotinonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable heterocyclic compounds.
Introduction
6-Bromo-2-methoxynicotinonitrile and its analogues are important building blocks in medicinal chemistry. Their purification, however, can present several challenges due to their unique physicochemical properties. This guide offers practical, field-proven insights to help you navigate these complexities and achieve high purity for your target compounds.
Core Purification Techniques
The primary methods for purifying 6-Bromo-2-methoxynicotinonitrile derivatives are column chromatography, recrystallization, and to a lesser extent, extraction and distillation.[1] The choice of technique is dictated by the nature of the impurities, the scale of the purification, and the physical state of the compound.[2]
Troubleshooting Common Issues in Purification
This section addresses specific problems you may encounter during the purification process and provides actionable solutions.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[1]
Issue: Poor Separation or Overlapping Peaks
-
Possible Cause: Inappropriate solvent system.
-
Solution: The polarity of the mobile phase is critical for achieving good separation.[3] For 6-Bromo-2-methoxynicotinonitrile derivatives, which are often moderately polar, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[4] Systematically vary the solvent ratio while monitoring the separation by Thin Layer Chromatography (TLC) to find the optimal mobile phase. An ideal Rf value for the target compound is typically between 0.2 and 0.4.[3]
-
-
Possible Cause: Column overloading.
-
Possible Cause: Compound instability on silica gel.
-
Solution: Some pyridine derivatives can be unstable on acidic silica gel, leading to streaking or decomposition.[5] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it (a "2D TLC" test).[5][6] If degradation is observed, consider using a less acidic stationary phase like alumina or deactivated silica gel.[5]
-
Issue: Compound Won't Elute from the Column
-
Possible Cause: The compound is too polar for the chosen solvent system.
-
Solution: Gradually increase the polarity of the mobile phase. For highly polar compounds, a solvent system containing methanol may be necessary.[2]
-
-
Possible Cause: Strong interaction with the stationary phase.
-
Solution: The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to poor elution and peak tailing.[6] Adding a small amount of a competing base, like triethylamine (0.1-1%), to the mobile phase can help to mitigate this effect by masking the active sites on the silica.[6]
-
Issue: Low Recovery After Chromatography
-
Possible Cause: The compound is volatile and was lost during solvent removal.
-
Solution: Use a rotary evaporator at a reduced temperature and pressure to remove the solvent. For very volatile compounds, avoid concentrating the fractions to complete dryness.
-
-
Possible Cause: Irreversible adsorption or decomposition on the column.
-
Solution: As mentioned, test for stability on silica gel. If the compound is sensitive, a different purification method or stationary phase should be considered.[5]
-
Recrystallization
Recrystallization is an excellent technique for purifying solid compounds, relying on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[7][8]
Issue: Compound Fails to Crystallize
-
Possible Cause: The solution is not supersaturated or was cooled too quickly.[2]
-
Possible Cause: Presence of impurities inhibiting crystallization.
-
Solution: Sometimes, even small amounts of impurities can prevent crystal formation. A preliminary purification step, such as passing the crude material through a short plug of silica gel, can remove these problematic impurities.[2]
-
-
Possible Cause: Oiling out. The compound separates as a liquid rather than a solid.
-
Solution: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent.[9] To remedy this, add a small amount of hot solvent to redissolve the oil, and then allow the solution to cool very slowly.[2] Using a solvent system where the compound is less soluble can also help.
-
Issue: Low Recovery of Crystalline Product
-
Possible Cause: Too much solvent was used.
-
Possible Cause: The compound has significant solubility in the cold solvent.
-
Solution: Cool the solution in an ice bath to minimize the solubility of your compound. Ensure sufficient time for crystallization to complete.
-
Extraction
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[10]
Issue: Poor Separation of Layers/Emulsion Formation
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution: Gently invert the separatory funnel several times to mix the layers instead of shaking vigorously. If an emulsion does form, try adding a small amount of brine (saturated NaCl solution) or waiting for the layers to separate over time.
-
-
Possible Cause: Similar densities of the two phases.
-
Solution: Add more of either the aqueous or organic solvent to change the overall density of that phase and promote separation.
-
Issue: Low Recovery from the Organic Layer
-
Possible Cause: The compound has some solubility in the aqueous layer.
-
Solution: Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more effective than one large extraction. Combining the organic layers will maximize the recovery.[11]
-
-
Possible Cause: The compound's polarity changes with pH.
-
Solution: The basicity of the pyridine nitrogen means its solubility can be pH-dependent. Ensure the pH of the aqueous layer is appropriate to keep your compound in its neutral, more organic-soluble form. Generally, a basic aqueous wash should be avoided unless you are trying to remove acidic impurities.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right purification technique for my 6-Bromo-2-methoxynicotinonitrile derivative?
A1: The choice depends on several factors.[2]
-
For solid compounds with moderate to high purity ( >90%): Recrystallization is often the most efficient method.[7]
-
For liquid compounds or complex mixtures of solids: Column chromatography is generally the preferred method due to its versatility.[12]
-
For removing water-soluble impurities: A simple aqueous workup with extraction can be very effective.[11]
Q2: What are some common impurities I might encounter in the synthesis of 6-Bromo-2-methoxynicotinonitrile?
A2: Common impurities can include unreacted starting materials, reagents, and byproducts from the synthetic route. For instance, if the bromo group is introduced via a bromination reaction, you might have isomeric byproducts (e.g., bromination at a different position) or poly-brominated species.[13] If the nitrile is formed from an amide, residual amide may be present.
Q3: My purified compound is colored, but I expect it to be colorless. What can I do?
A3: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtering.[13] The charcoal adsorbs the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to lower yields.[9]
Q4: How can I effectively dry my purified 6-Bromo-2-methoxynicotinonitrile derivative?
A4: After isolation by filtration, the purified solid can be dried in a vacuum oven at a moderate temperature. For compounds that are sensitive to heat, drying under high vacuum at room temperature in a desiccator containing a drying agent (like P₂O₅ or anhydrous CaSO₄) is a good alternative. For organic solutions, drying over an anhydrous inorganic salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) followed by filtration is standard practice.[4][11]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. The ideal system will show good separation between your target compound and impurities, with an Rf value for your product of ~0.3.[3]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.[3]
-
Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed. Alternatively, for less soluble compounds, you can pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Begin eluting with the mobile phase, starting with the least polar composition determined by your TLC analysis. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is highly soluble when hot but sparingly soluble when cold.[7] Test small amounts of your compound in various solvents to find a suitable one. Common choices for these types of compounds include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if needed until everything is dissolved.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.[7]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[7]
Data Presentation
| Purification Technique | Typical Purity Achieved | Common Solvents/Mobile Phases | Key Advantages | Key Disadvantages |
| Column Chromatography | >98% | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Highly versatile, good for complex mixtures | Can be time-consuming and solvent-intensive |
| Recrystallization | >99% | Ethanol, Isopropanol, Ethyl Acetate/Hexane | Highly efficient for final purification, scalable | Only for solids, requires suitable solvent |
| Extraction | N/A (Workup step) | Dichloromethane, Ethyl Acetate | Good for removing ionic impurities | Not a standalone purification method for neutrals |
Visualizations
Caption: Decision workflow for selecting a primary purification technique.
Caption: Troubleshooting guide for poor chromatographic separation.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- BenchChem. (n.d.). Application Notes and Protocols for the Laboratory Preparation of 3-Methoxypyridine-2-carboxylic Acid.
- LookChem. (n.d.). Purification of Pyridine. Chempedia.
- Heterocycles, Vol. 102, No. X. (n.d.). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
- PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- BenchChem. (n.d.). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
- Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- MedSchoolCoach. (2020, October 27). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep [Video]. YouTube.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Bromo-6-chlorotoluene.
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Purification [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 6-Bromo-2-methoxynicotinonitrile Reactions
A Guide to Byproduct Formation and Mitigation Strategies
Welcome to the Technical Support Center for reactions involving 6-Bromo-2-methoxynicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand that unexpected byproducts can derail timelines and consume valuable resources. This resource, presented in a troubleshooting-focused question-and-answer format, aims to provide in-depth, field-proven insights into common challenges, their mechanistic origins, and practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Formation of 2-Methoxy-nicotinonitrile (Hydrodehalogenation Byproduct)
Q: In my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), I'm observing a significant amount of the debrominated byproduct, 2-methoxy-nicotinonitrile. What is causing this, and how can I prevent it?
A: The formation of 2-methoxy-nicotinonitrile is a common side reaction known as hydrodehalogenation or protodebromination. This occurs when the bromine atom on your starting material is replaced by a hydrogen atom.
Mechanistic Insight: This byproduct can arise from a few pathways within the catalytic cycle. A common cause is the presence of protic impurities (like water or alcohols) in your reaction mixture. These impurities can protonate the organometallic intermediates, leading to the formation of the debrominated product. Another pathway involves the formation of palladium hydride species, which can then reductively eliminate with the aryl halide to give the undesired byproduct. High reaction temperatures can also promote this side reaction.
Troubleshooting & Mitigation Strategies:
-
Rigorous Control of Reaction Conditions:
-
Solvent and Reagent Purity: Always use anhydrous and degassed solvents. Protic impurities are a primary culprit in hydrodehalogenation. Ensure your bases and other reagents are thoroughly dried.
-
Inert Atmosphere: Conduct your reactions under a strict inert atmosphere (Argon or Nitrogen) to prevent the ingress of moisture and oxygen. Oxygen can degrade the catalyst and promote side reactions.
-
-
Optimization of Reaction Parameters:
-
Temperature Control: If you observe significant hydrodehalogenation, try running the reaction at a lower temperature for a longer duration.
-
Base Selection: The choice of base can influence the formation of palladium hydride species. For instance, in some cases, using a weaker base like K₃PO₄ instead of a stronger one like NaOt-Bu might be beneficial. A screening of different bases is often a worthwhile experiment.
-
-
Ligand Selection:
-
The ligand plays a crucial role in stabilizing the catalytic intermediates. Employing bulky, electron-rich phosphine ligands can sometimes suppress the formation of palladium hydride species and favor the desired cross-coupling pathway.
-
A logical workflow for troubleshooting hydrodehalogenation is presented below:
Caption: Troubleshooting workflow for hydrodehalogenation.
Issue 2: Formation of Dimeric Byproducts (Homocoupling)
Q: My reaction mixture contains a significant amount of a dimeric byproduct, either from the coupling of two molecules of 6-Bromo-2-methoxynicotinonitrile or my coupling partner. What causes this homocoupling, and how can I minimize it?
A: Homocoupling is another prevalent side reaction in many cross-coupling protocols. This can involve the dimerization of your aryl halide (to form a bipyridine) or the homocoupling of your nucleophilic partner (e.g., boronic acid in Suzuki reactions or alkyne in Sonogashira reactions).
Mechanistic Insight:
-
Aryl Halide Homocoupling: This can be initiated by the oxidative addition of two molecules of the aryl halide to the palladium catalyst, followed by reductive elimination.
-
Boronic Acid Homocoupling (Suzuki): This is often promoted by the presence of oxygen, which can oxidize the palladium catalyst and alter the catalytic cycle.
-
Alkyne Homocoupling (Glaser Coupling in Sonogashira): This is a well-known side reaction, particularly in copper-co-catalyzed Sonogashira reactions, where oxygen promotes the dimerization of the terminal alkyne.
Troubleshooting & Mitigation Strategies:
-
Inert Atmosphere: As with hydrodehalogenation, maintaining a strictly inert atmosphere is crucial to minimize oxygen-induced homocoupling.
-
Stoichiometry Control: Using a large excess of the nucleophilic coupling partner can sometimes drive the desired reaction and suppress aryl halide homocoupling. However, an excessive amount of the nucleophile can lead to its own homocoupling. A careful optimization of the stoichiometry is recommended, often starting with a slight excess (e.g., 1.1 to 1.5 equivalents) of the nucleophile.
-
Catalyst and Ligand Choice:
-
For Suzuki reactions, using a pre-formed Pd(0) catalyst or ensuring efficient in-situ reduction of a Pd(II) precursor can sometimes mitigate side reactions.
-
The choice of ligand can also influence the relative rates of cross-coupling versus homocoupling.
-
-
Copper-Free Sonogashira Conditions: To avoid Glaser coupling, consider employing a copper-free Sonogashira protocol. These methods often use specific ligands and bases to facilitate the reaction without the need for a copper co-catalyst.[1]
The decision-making process for addressing homocoupling is outlined below:
Caption: Troubleshooting workflow for homocoupling byproducts.
Issue 3: Formation of 6-Hydroxy-2-methoxynicotinonitrile or other Hydrolysis Products
Q: I am observing byproducts that appear to result from hydrolysis of either my starting material or product. What conditions favor hydrolysis and how can it be avoided?
A: While the methoxy group at the 2-position and the nitrile group are generally stable, under certain conditions, they can be susceptible to hydrolysis, especially in the presence of strong acids or bases at elevated temperatures. The bromine at the 6-position can also be replaced by a hydroxyl group via nucleophilic aromatic substitution, although this typically requires harsh conditions.
Mechanistic Insight:
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid. This is typically promoted by strong acidic or basic conditions and elevated temperatures.
-
Methoxy Group Hydrolysis: Cleavage of the methyl ether can occur under strongly acidic conditions.
-
Bromine Displacement by Hydroxide: Nucleophilic aromatic substitution of the bromine by a hydroxide ion is a possibility, particularly with strong bases and high temperatures. The electron-withdrawing nature of the nitrile and the pyridine nitrogen can activate the ring towards nucleophilic attack.
Troubleshooting & Mitigation Strategies:
-
Control of pH and Temperature: Avoid excessively strong acidic or basic conditions if possible. If a strong base is required for your primary reaction, consider if a milder base could be effective, or if the reaction temperature can be lowered to disfavor the hydrolysis pathway.
-
Work-up Conditions: Be mindful of the conditions used during the reaction work-up. Prolonged exposure to strong aqueous acids or bases during extraction can lead to hydrolysis. Neutralize the reaction mixture promptly and proceed with extraction.
-
Moisture Control: As with other side reactions, minimizing water in the reaction mixture can help to suppress hydrolysis.
Summary of Common Byproducts and Mitigation Approaches
| Byproduct | Common Cause(s) | Key Mitigation Strategies |
| 2-Methoxy-nicotinonitrile | Protic impurities, high temperature, formation of palladium hydride species. | Use anhydrous/degassed solvents, lower reaction temperature, screen bases and ligands. |
| Dimeric Byproducts (Homocoupling) | Presence of oxygen, non-optimal stoichiometry, catalyst choice. | Maintain a strict inert atmosphere, optimize stoichiometry, consider copper-free conditions for Sonogashira. |
| Hydrolysis Products | Strong acidic/basic conditions, high temperature, presence of water. | Control pH and temperature, use milder work-up conditions, ensure anhydrous reaction environment. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Hydrodehalogenation
This protocol provides a starting point for the Suzuki-Miyaura coupling of 6-Bromo-2-methoxynicotinonitrile with an arylboronic acid, with an emphasis on minimizing the formation of 2-methoxy-nicotinonitrile.
Reagents & Equipment:
-
6-Bromo-2-methoxynicotinonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq, finely ground and dried)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an Argon atmosphere, add 6-Bromo-2-methoxynicotinonitrile, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with Argon three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Stir the mixture at a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, the temperature can be incrementally increased, but be mindful that higher temperatures may favor hydrodehalogenation.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of 6-Bromo-2-methoxynicotinonitrile.
Reagents & Equipment:
-
6-Bromo-2-methoxynicotinonitrile (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%)
-
NaOt-Bu (1.4 eq)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Glovebox or Schlenk line for inert atmosphere setup
-
Sealed reaction vial or flask
-
Magnetic stirrer and heating block
Procedure:
-
In a glovebox or under a positive pressure of inert gas, charge a reaction vial with the palladium pre-catalyst and NaOt-Bu.
-
Add 6-Bromo-2-methoxynicotinonitrile and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
References
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2023, December 29). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
- Alagarsamy, V., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(22), 4053-4055.
-
Wikipedia. (2023, December 27). Heck reaction. [Link]
-
Wikipedia. (2023, December 19). Nucleophilic aromatic substitution. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (2023, December 19). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]
- Pinter, B., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(1), 155-164.
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. [Link]
- Hossain, M. L., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4963.
- Havelková, M., et al. (2001).
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
Sources
Technical Support Center: Troubleshooting Failed Reactions with 6-Bromo-2-methoxynicotinonitrile
Welcome to the technical support center for 6-Bromo-2-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common experimental failures in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Part 1: Understanding the Reactivity of 6-Bromo-2-methoxynicotinonitrile
6-Bromo-2-methoxynicotinonitrile is a highly functionalized pyridine derivative. Its utility in synthesis stems from the distinct reactivity of its functional groups:
-
6-Bromo Position : The primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It can also undergo nucleophilic aromatic substitution (SNAr) under certain conditions.
-
2-Methoxy Group : Generally stable, but can be cleaved under harsh acidic or certain nucleophilic conditions.
-
3-Nitrile Group : An electron-withdrawing group that activates the pyridine ring, making it more susceptible to nucleophilic attack. It can also be hydrolyzed or participate in cycloaddition reactions.
-
Pyridine Ring Nitrogen : Influences the electron density of the ring and can be a site for quaternization or coordination to metal catalysts.
Understanding the interplay of these groups is crucial for successful reaction design and troubleshooting.
Part 2: General Troubleshooting Principles
Before diving into specific reaction types, let's address some universal factors that can lead to failed reactions.
Q: My reaction is not working at all. Where do I start?
A: When a reaction fails completely, it's essential to go back to basics. Here is a systematic checklist:
-
Reagent Purity and Integrity :
-
6-Bromo-2-methoxynicotinonitrile : Is your starting material pure? Commercial batches can contain impurities. Consider recrystallization or column chromatography if in doubt. How old is it and how has it been stored?
-
Other Reagents : Are your other reagents (e.g., boronic acids, amines, catalysts, ligands, bases) of high purity and stored correctly? Many organometallic reagents are sensitive to air and moisture.
-
-
Solvent Quality :
-
Are you using dry, degassed solvents? Many cross-coupling reactions are highly sensitive to oxygen and water. Ensure your solvents are freshly distilled or from a reliable commercial source.
-
-
Inert Atmosphere :
-
Was your reaction set up under a rigorously inert atmosphere (argon or nitrogen)? This is critical for palladium-catalyzed reactions where the active Pd(0) species is easily oxidized. Ensure all glassware is oven- or flame-dried.
-
-
Temperature Control :
-
Is your reaction being heated to the correct temperature? Calibrate your heating mantle or oil bath. Some reactions have a narrow optimal temperature window.
-
-
Reaction Monitoring :
-
How are you monitoring the reaction? Thin-layer chromatography (TLC) is a quick and easy way to check for the consumption of starting material and the appearance of the product. Liquid chromatography-mass spectrometry (LC-MS) can provide more definitive information.
-
Q: I'm observing a complex mixture of products. What could be the cause?
A: A complex product mixture often points to side reactions or decomposition. Consider the following:
-
Reaction Temperature : Is the temperature too high? Excessive heat can lead to the decomposition of starting materials, reagents, or the desired product.
-
Reaction Time : Has the reaction been running for too long? Some products are unstable under the reaction conditions and will degrade over time.
-
Base Strength : Is the base too strong for your substrate? Strong bases can cause unintended deprotonations or side reactions with sensitive functional groups.[1]
-
Catalyst Loading : While counterintuitive, sometimes a lower catalyst loading can lead to a cleaner reaction profile by minimizing side reactions.
Part 3: Troubleshooting Specific Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, reactions with heteroaromatic halides like 6-Bromo-2-methoxynicotinonitrile can be challenging.
Q: My Suzuki coupling with 6-Bromo-2-methoxynicotinonitrile is not going to completion. What are the likely causes?
A: Several factors can lead to an incomplete Suzuki coupling:
-
Inactive Catalyst : The active Pd(0) catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing.[2][3]
-
Solution : Ensure your reaction is thoroughly degassed. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, or a more robust precatalyst system.[4]
-
-
Poor Transmetalation : The transfer of the organic group from the boron reagent to the palladium center can be slow.[2][5]
-
Ligand Choice : The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the different steps of the catalytic cycle.[7]
-
Solution : For electron-deficient pyridines, electron-rich and bulky phosphine ligands like SPhos, XPhos, or RuPhos can be highly effective.
-
Q: I am observing significant debromination of my starting material. How can I prevent this?
A: Debromination is a common side reaction in cross-coupling chemistry, leading to the formation of 2-methoxynicotinonitrile.[8][9][10]
-
Mechanism : This can occur through a competing reaction pathway where a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group.[8][11]
-
Causes and Solutions :
-
Source of Hydride : The hydride can originate from solvents (like alcohols), amines used as bases, or even water.[8]
-
Base-Promoted : In some cases, the base itself can promote dehalogenation.[10]
-
Prevention :
-
Use a non-protic solvent.
-
Choose a non-coordinating base.
-
Minimize the reaction time and temperature.
-
Sometimes, protecting the pyrrole nitrogen in similar heterocyclic systems can suppress dehalogenation.[12]
-
-
Q: My reaction is forming a lot of homocoupling product of the boronic acid/ester. What should I do?
A: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture.[8]
-
Mechanism : Oxygen can reoxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[8]
-
Solution : Rigorous degassing of the reaction mixture is essential. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
Buchwald-Hartwig Amination
This reaction is a go-to method for forming C-N bonds, but it is also sensitive to reaction conditions.
Q: My Buchwald-Hartwig amination is sluggish or has stalled. What are the possible reasons?
A: A stalled Buchwald-Hartwig reaction can often be traced back to the catalyst system or reaction setup.
-
Catalyst and Ligand : The choice of ligand is paramount. For heteroaromatic halides, specialized ligands are often required.
-
Base : The base not only deprotonates the amine but also participates in the catalytic cycle.
-
Amine Substrate : Some amines, particularly primary amines and ammonia, can be challenging coupling partners due to their tendency to bind strongly to the palladium center.[11]
Nucleophilic Aromatic Substitution (SNAr)
While less common for aryl bromides compared to chlorides or fluorides, SNAr can be a viable strategy with 6-Bromo-2-methoxynicotinonitrile due to the activating effect of the nitrile group and the pyridine nitrogen.
Q: I am trying to displace the bromide with a nucleophile, but the reaction is not working. Why?
A: The success of an SNAr reaction depends on several factors:
-
Nucleophile Strength : The nucleophile must be strong enough to attack the electron-deficient pyridine ring.
-
Suitable Nucleophiles : Thiolates, alkoxides, and some amines can be effective.
-
-
Ring Activation : The pyridine ring must be sufficiently activated (electron-poor) for the reaction to proceed. The nitrile group in 6-Bromo-2-methoxynicotinonitrile provides some activation.
-
Leaving Group Ability : Bromide is a good leaving group.
-
Reaction Conditions : SNAr reactions often require elevated temperatures and a polar aprotic solvent like DMF or DMSO to facilitate the formation of the charged intermediate (Meisenheimer complex).[18][19]
Part 4: Frequently Asked Questions (FAQs)
Q: How should I store 6-Bromo-2-methoxynicotinonitrile?
A: It should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.
Q: What are the main safety concerns when working with this compound?
A: While specific toxicity data for this compound is limited, it is prudent to handle it with care. Similar brominated heterocyclic compounds can be harmful if swallowed, and may cause skin and eye irritation.[20][21] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q: Can the nitrile or methoxy group interfere with my reaction?
A: Yes, under certain conditions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions, especially at elevated temperatures. The methoxy group is generally more robust but can be cleaved by strong Lewis acids or under harsh nucleophilic conditions. Always consider the compatibility of your reaction conditions with all functional groups present in your molecule.
Part 5: Experimental Protocols and Data
Table 1: Recommended Starting Conditions for Common Reactions
| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5 mol%) | - | K₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 80-100 |
| Pd₂(dba)₃ (1-2 mol%) | SPhos (2-4 mol%) | K₃PO₄ (2 eq) | Toluene | 100-110 | |
| Buchwald-Hartwig | G3 XPhos Precatalyst (1-3 mol%) | - | NaOtBu (1.5 eq) | Toluene or Dioxane | 80-110 |
| Pd(OAc)₂ (2-5 mol%) | Xantphos (4-10 mol%) | Cs₂CO₃ (2 eq) | Dioxane | 100-120 |
Example Protocol: Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for your specific boronic acid.
-
To an oven-dried flask, add 6-Bromo-2-methoxynicotinonitrile (1.0 eq), the desired boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed dioxane and water (e.g., a 4:1 mixture).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive pressure of inert gas.[4]
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Troubleshooting
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle and key troubleshooting points.
Diagram 2: General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting failed reactions.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ChemOrgChem. (2022, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-2-methylquinoline. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. Retrieved from [Link]
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Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
ResearchGate. (n.d.). The 4-substitution of 3-bromopyridines with additional nucleophiles. Retrieved from [Link]
-
ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Retrieved from [Link]
-
Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Master Organic Chemistry. (2023, July 3). The SN1 Reaction Mechanism. Retrieved from [Link]
-
ACS Publications. (n.d.). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
-
HAL open science. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
ACS Publications. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Macmillan Group. (n.d.). Why C–N and C–O Couplings? Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
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ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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stability of 6-Bromo-2-methoxynicotinonitrile under different reaction conditions
Technical Support Center: 6-Bromo-2-methoxynicotinonitrile
Welcome to the technical support guide for 6-Bromo-2-methoxynicotinonitrile (CAS No: 1256790-45-0).[1] This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and reactivity of this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions encountered during its use in synthesis, drawing upon established chemical principles and field-proven expertise.
Section 1: Compound Stability Profile & FAQs
This section provides a rapid overview of the compound's stability under various conditions. Understanding these parameters is crucial for proper handling, storage, and reaction design.
General Handling and Storage
Question: What are the recommended storage conditions for 6-Bromo-2-methoxynicotinonitrile?
Answer: For long-term stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1][2] It is essential to keep the container tightly closed in a dry, cool, and well-ventilated place to prevent hydrolysis and degradation.[3][4] Avoid exposure to strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][5]
Chemical Stability FAQs
Question: How stable is the nitrile group to hydrolysis?
Answer: The nitrile (-CN) group is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially at elevated temperatures in the presence of water.
-
Acidic Conditions: Harsh acidic conditions can lead to hydrolysis, first to the corresponding amide and subsequently to the carboxylic acid (6-bromo-2-methoxynicotinic acid).
-
Basic Conditions: Strong aqueous bases (e.g., NaOH, KOH) can saponify the nitrile to a carboxylate salt. For reactions requiring a base, it is advisable to use milder, non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) under anhydrous conditions to preserve the nitrile functionality.
Question: Is the methoxy group susceptible to cleavage?
Answer: The 2-methoxy group (-OCH₃) is generally stable under typical cross-coupling conditions and in the presence of most bases. However, it can be cleaved by strong acids, particularly Lewis acids (e.g., BBr₃) or strong protic acids like HBr and HI, which would convert it to a hydroxyl group (a pyridone tautomer). This is a consideration in multi-step syntheses involving deprotection steps.
Question: What is the thermal stability of this compound?
Question: What is the compound's stability towards common oxidants and reductants?
Answer:
-
Oxidative Conditions: The pyridine ring is relatively electron-deficient and generally resistant to oxidation. However, harsh oxidizing agents should be avoided as they can lead to non-specific degradation.[6][7]
-
Reductive Conditions: The carbon-bromine (C-Br) bond is the most likely site of reduction. Catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with strong reducing agents can lead to reductive dehalogenation, replacing the bromine atom with hydrogen. This is a critical consideration when planning multi-step syntheses where a reduction step is required.
Section 2: Troubleshooting Guide for Common Reactions
6-Bromo-2-methoxynicotinonitrile is a key substrate for palladium-catalyzed cross-coupling reactions. However, its structure presents unique challenges. This guide addresses common problems and provides actionable solutions.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion in Suzuki-Miyaura Coupling | 1. Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. 2. Protodeboronation: The boronic acid reagent is degrading faster than it couples, often due to the choice of base and solvent.[8] 3. Incorrect Base: The base may be too weak to facilitate the transmetalation step effectively or too harsh, causing degradation.[9] | 1. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that promote the reductive elimination step and can mitigate catalyst inhibition.[8] 2. Base/Solvent System: Use potassium phosphate (K₃PO₄) or anhydrous potassium fluoride (KF) as the base. Consider using an anhydrous solvent system like dioxane/water or toluene to minimize protodeboronation.[8][9] 3. Screen Bases: Screen a panel of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. |
| Significant Dehalogenated Byproduct Formation | 1. Reductive Dehalogenation: A common side reaction in Pd-catalyzed couplings. It can be caused by impurities (e.g., water, protic solvents) or competing reaction pathways. 2. β-Hydride Elimination (Buchwald-Hartwig): If the amine coupling partner has β-hydrogens, this can lead to an elimination side reaction.[10] | 1. Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Run the reaction under a strict inert atmosphere. 2. Base Selection (Buchwald-Hartwig): Use a sterically hindered, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[10][11] 3. Lower Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions. |
| Low Yield in Buchwald-Hartwig Amination | 1. Ligand Incompatibility: The chosen phosphine ligand may not be optimal for this specific heterocyclic substrate.[12] 2. Base Incompatibility: The base may be reacting with the starting material or be too weak to deprotonate the amine.[13] 3. Catalyst Poisoning: Aside from pyridine coordination, other functional groups on the amine partner could poison the catalyst. | 1. Ligand Screening: Screen a range of modern biarylphosphine ligands (e.g., XPhos, BrettPhos). BrettPhos is often effective for coupling primary amines.[11] 2. Base Screening: NaOtBu and K₃PO₄ are common starting points. The choice is highly dependent on the pKa of the amine coupling partner.[10][13] 3. Use a Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles) to ensure consistent generation of the active Pd(0) species. |
| Reaction Fails with Nucleophilic Aromatic Substitution (SNAr) | 1. Insufficient Activation: The pyridine ring and nitrile group are electron-withdrawing, which activates the ring for SNAr, but it may not be sufficient for weak nucleophiles.[14][15] 2. Poor Leaving Group Ability: Bromide is a good leaving group, but for SNAr, fluoride is often better as the rate-determining step is typically the nucleophilic attack.[16] 3. Reaction Conditions: The temperature may be too low, or the solvent may be inappropriate. | 1. Stronger Nucleophile: Use a stronger, less hindered nucleophile. If using an alcohol, convert it to the more nucleophilic alkoxide with a strong base (e.g., NaH). 2. Increase Temperature: SNAr reactions often require elevated temperatures. 3. Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or NMP to stabilize the charged Meisenheimer complex intermediate.[14] |
Section 3: Experimental Protocols & Workflows
The following protocols are provided as validated starting points. Optimization may be required based on the specific coupling partners used.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is designed to minimize common side reactions like nitrile hydrolysis and protodeboronation.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-Bromo-2-methoxynicotinonitrile (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The total concentration should be around 0.1 M with respect to the limiting reagent.
-
Degassing: Sparge the resulting suspension with argon for another 10-15 minutes.
-
Catalyst Addition: To the stirring suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and/or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 2 mol% and SPhos, 4 mol%).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Visualization of Key Reactivity Pathways
The following diagram illustrates the primary transformation pathways for 6-Bromo-2-methoxynicotinonitrile based on reaction conditions.
Caption: Key reactivity and stability pathways of the title compound.
Workflow for Troubleshooting a Failed Suzuki-Miyaura Coupling
This workflow provides a logical sequence of steps to diagnose and solve common issues encountered during Suzuki-Miyaura coupling reactions.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation Pathways. Retrieved from [Link]
-
Fisher Scientific. (2024, February 2). Safety Data Sheet: 2-Bromo-6-methoxypyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Lead Sciences. (n.d.). 6-Bromo-2-methoxynicotinonitrile. Retrieved from [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
PubChem. (n.d.). (6-Bromo-2-methoxy-1-naphthyl)acetonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Langer, P., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 46. Retrieved from [Link]
-
Guseinov, F. I., et al. (2024). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 384–388. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2014). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
-
ChemOrgChem. (2024, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. Retrieved from [Link]
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Technical Support Center: Synthesis of 6-Bromo-2-methoxynicotinonitrile
Welcome to the technical support center for the synthesis of 6-Bromo-2-methoxynicotinonitrile (CAS No: 1256790-45-0).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and manage impurities encountered during the synthesis of this key pyridine intermediate. We will delve into the causality behind impurity formation and provide actionable, field-proven troubleshooting strategies and protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-Bromo-2-methoxynicotinonitrile, and what are its critical stages?
A1: A prevalent and logical synthetic approach involves a multi-step process starting from an appropriate aminopyridine precursor. The key transformation is typically a Sandmeyer reaction, which converts an amino group into the desired nitrile.[4][5][6] A plausible pathway is outlined below, highlighting the critical stages where impurities often arise.
Sources
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- 2. 1256790-45-0|6-Bromo-2-methoxynicotinonitrile|BLD Pharm [bldpharm.com]
- 3. 6-bromo-2-methoxynicotinonitrile | CAS:1256790-45-0 | Ark Pharma Scientific Limited [arkpharmtech.com]
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- 6. Sandmeyer Reaction [organic-chemistry.org]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Fingerprint of 6-Bromo-2-methoxynicotinonitrile: A Comparative ¹H and ¹³C NMR Analysis
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. For researchers working with substituted nicotinonitriles, a class of compounds with significant therapeutic and industrial potential, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 6-Bromo-2-methoxynicotinonitrile, offering a predictive framework and a comparative study with structurally related analogs. This approach is designed to empower researchers in the confident identification and characterization of this and similar compounds.
The Structural Significance of 6-Bromo-2-methoxynicotinonitrile
6-Bromo-2-methoxynicotinonitrile is a substituted pyridine derivative featuring a bromine atom, a methoxy group, and a nitrile group. This unique combination of electron-withdrawing (bromo and nitrile) and electron-donating (methoxy) substituents creates a distinct electronic environment within the aromatic ring, which is reflected in its NMR spectra. Understanding these spectroscopic signatures is crucial for confirming its synthesis and assessing its purity.
Predictive ¹H NMR Analysis of 6-Bromo-2-methoxynicotinonitrile
The ¹H NMR spectrum of 6-Bromo-2-methoxynicotinonitrile is expected to be relatively simple, exhibiting signals for the two aromatic protons and the three protons of the methoxy group. Based on established principles of NMR spectroscopy and data from analogous compounds, we can predict the following spectral features:
-
Aromatic Protons (H-4 and H-5): The pyridine ring contains two remaining protons at positions 4 and 5. Due to the anisotropic effect of the nitrile group and the electronic influence of the bromine and methoxy substituents, these protons will appear as two distinct doublets in the aromatic region of the spectrum. The proton at the 5-position (H-5), being adjacent to the electron-withdrawing bromine atom, is expected to be deshielded and thus appear at a higher chemical shift (downfield) compared to the proton at the 4-position (H-4). The coupling between these two adjacent protons (ortho-coupling) will result in a characteristic doublet for each, with a coupling constant (³J) typically in the range of 7-9 Hz.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and will therefore appear as a sharp singlet. The electronegative oxygen atom will deshield these protons, causing them to resonate downfield from tetramethylsilane (TMS), typically in the range of 3.8-4.2 ppm.
Predictive ¹³C NMR Analysis of 6-Bromo-2-methoxynicotinonitrile
The proton-decoupled ¹³C NMR spectrum of 6-Bromo-2-methoxynicotinonitrile will display six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts of these carbons are influenced by the attached substituents and their position on the pyridine ring.
-
C-2 and C-6: These carbons are directly attached to electronegative atoms (oxygen and bromine, respectively). C-2, bonded to the methoxy group, will be significantly deshielded and is expected to appear at a high chemical shift. C-6, bonded to the bromine atom, will also be downfield, but the effect of bromine is generally less deshielding than a methoxy group.
-
C-3 (Nitrile Carbon): The carbon of the nitrile group (C≡N) typically appears in a characteristic region of the ¹³C NMR spectrum, generally between 115 and 125 ppm.
-
C-4 and C-5: These are the two protonated carbons of the pyridine ring. Their chemical shifts will be influenced by the combined electronic effects of all substituents.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a single peak, typically in the range of 50-60 ppm.
Comparative NMR Data of Structurally Related Compounds
To substantiate our predictive analysis, it is instructive to compare the expected spectral features of 6-Bromo-2-methoxynicotinonitrile with the experimentally obtained NMR data of similar molecules. Below is a table comparing the predicted data with the known data for 2-methoxynicotinonitrile and 6-chloronicotinonitrile.
| Compound | Nucleus | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 6-Bromo-2-methoxynicotinonitrile | ¹H | ~8.0-8.2 | d | H-5 |
| ~7.0-7.2 | d | H-4 | ||
| ~4.0 | s | -OCH₃ | ||
| ¹³C | ~160-165 | s | C-2 | |
| ~140-145 | s | C-6 | ||
| ~140-145 | d | C-4 | ||
| ~115-120 | d | C-5 | ||
| ~115-120 | s | C-3 (CN) | ||
| ~95-100 | s | C-3 | ||
| ~54-56 | q | -OCH₃ | ||
| 2-Methoxybenzonitrile[1] | ¹H | 7.6-7.7 (m), 7.0-7.1 (m) | m | Aromatic H's |
| 3.9 | s | -OCH₃ | ||
| 6-Chloronicotinonitrile[2][3][4] | ¹H | 8.5 (d), 8.0 (dd), 7.6 (d) | m | Aromatic H's |
Note: The data for 2-methoxybenzonitrile is for a benzene analog, which will have slightly different chemical shifts but provides a good reference for the methoxy group and the aromatic protons. The data for 6-chloronicotinonitrile provides insight into the effect of a halogen at the 6-position.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire high-quality NMR spectra of 6-Bromo-2-methoxynicotinonitrile, the following protocol is recommended.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe for the ¹H nucleus.
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
3. ¹³C NMR Acquisition:
-
Tune and shim the probe for the ¹³C nucleus.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[5]
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H spectrum.
Visualization of Key Structural Features
To aid in the interpretation of the NMR data, the following diagram illustrates the structure of 6-Bromo-2-methoxynicotinonitrile with labeled atoms.
Caption: Molecular structure of 6-Bromo-2-methoxynicotinonitrile with atom numbering.
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation of 6-Bromo-2-methoxynicotinonitrile. By understanding the predicted chemical shifts and coupling patterns, and by comparing them with the spectra of known analogs, researchers can confidently identify this compound and proceed with their investigations. The protocols and data presented in this guide serve as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Mantri, M., de Graaf, O., et al. (2008). Substituted nicotinonitriles as A2A adenosine receptor antagonists. Journal of Medicinal Chemistry.
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and fluorescent properties of highly substituted nicotinonitrile derivatives obtained via «one-pot» Zincke reaction | Request PDF. Retrieved from [Link]
-
ScienceDirect. (2011, March 11). Synthesis of nicotinonitrile derivatives and study of their photophysical properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]
-
Reich, H. J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
Semantic Scholar. (2004, April 20). Kinetics and Spectroscopy of Substituted Phenylnitrenes. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
-
PubMed Central. (n.d.). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
mass spectrometry data for 6-Bromo-2-methoxynicotinonitrile
An In-Depth Technical Guide to the Mass Spectrometry of 6-Bromo-2-methoxynicotinonitrile: Fragmentation Analysis and Comparative Methods
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the expected mass spectrometric behavior of 6-Bromo-2-methoxynicotinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. As direct experimental mass spectrometry data for this specific compound is not widely published, this document leverages foundational principles of mass spectrometry and data from structurally analogous compounds to construct a predictive framework. This guide is intended for researchers, analytical chemists, and drug development professionals who require robust analytical methods for the characterization of novel halogenated pyridine derivatives.
The core of this document is a detailed exploration of the predicted fragmentation pathways under Electron Ionization (EI) conditions, a common technique for the analysis of semi-volatile small molecules. We will supplement this with a comparative discussion of alternative analytical methodologies and provide validated, step-by-step protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Predicted Fragmentation Fingerprint of 6-Bromo-2-methoxynicotinonitrile
The structure of 6-Bromo-2-methoxynicotinonitrile (C₇H₅BrN₂O) dictates its fragmentation behavior. The presence of a bromine atom, a methoxy group, a nitrile group, and an aromatic pyridine ring provides several predictable cleavage points.
The molecular weight of 6-Bromo-2-methoxynicotinonitrile is approximately 211.04 g/mol . A critical feature in its mass spectrum will be the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in a roughly 1:1 ratio.[1] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity, separated by two mass-to-charge units (m/z).[2]
Key Predicted Fragmentation Pathways:
-
Loss of a Methyl Radical (•CH₃): Alpha-cleavage is common for ethers.[3][4] The initial molecular ion may readily lose a methyl radical from the methoxy group, leading to a stable resonance-delocalized cation. This is often a primary and abundant fragment.
-
Loss of a Bromo Radical (•Br): Cleavage of the carbon-bromine bond is a characteristic fragmentation pathway for aromatic halides, resulting in the loss of a bromine radical.[4]
-
Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can undergo further rearrangement and lose a neutral molecule of carbon monoxide.
-
Loss of Acetonitrile (CH₃CN) or Hydrogen Cyanide (HCN): Fragmentation involving the nitrile group and adjacent ring atoms can lead to the elimination of neutral molecules like HCN, a common pathway for nitriles.[4]
Summary of Predicted Mass Fragments
| m/z (Proposed) | Ion Formula (Proposed) | Proposed Fragmentation Pathway | Key Rationale |
| 210 / 212 | [C₇H₅BrN₂O]⁺ | Molecular Ion (M⁺) | The parent ion. The M+2 peak is due to the ⁸¹Br isotope. |
| 195 / 197 | [C₆H₂BrN₂O]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. A highly probable and abundant fragment. |
| 167 / 169 | [C₅H₂BrN₂]⁺ | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment. |
| 131 | [C₇H₅N₂O]⁺ | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |
| 104 | [C₆H₄N₂]⁺ | [M - Br - HCN]⁺ | Loss of hydrogen cyanide from the [M - Br]⁺ fragment. |
Visualization of Predicted Fragmentation
The logical flow of the fragmentation process can be visualized to better understand the relationships between the parent ion and its daughter fragments.
Caption: Predicted EI fragmentation pathways for 6-Bromo-2-methoxynicotinonitrile.
Comparative Analytical Methodologies
While mass spectrometry is unparalleled for determining molecular weight and structural fragments, a comprehensive characterization often involves orthogonal techniques.
| Technique | Strengths for this Analyte | Limitations | Primary Application |
| GC-MS / LC-MS | High sensitivity, provides molecular weight, and structural information via fragmentation.[5] | Isomeric differentiation can be challenging without chromatographic separation. | Identification, structural elucidation, and quantification. |
| NMR Spectroscopy | Provides definitive information on the carbon-hydrogen framework and atom connectivity.[6] | Lower sensitivity than MS, requires a larger sample amount, not ideal for trace analysis. | Unambiguous structure confirmation. |
| HPLC-UV | Excellent for quantification and purity assessment, non-destructive.[7] | Provides no structural information beyond UV chromophore; co-eluting impurities can be missed. | Purity analysis and routine quality control. |
The choice of method depends on the analytical goal. For initial identification and structural verification, MS is essential. For definitive proof of structure, NMR is the gold standard. For routine purity checks and quantification in a known matrix, HPLC-UV is often sufficient and economical.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing a robust starting point for method development.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for thermally stable, volatile, or semi-volatile compounds like 6-Bromo-2-methoxynicotinonitrile.
Rationale: GC provides excellent chromatographic separation for isomers and impurities, while Electron Ionization (EI) provides reproducible, library-searchable fragmentation patterns.
Workflow Visualization:
Caption: Standard workflow for GC-MS analysis of a small organic molecule.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the 6-Bromo-2-methoxynicotinonitrile standard in a high-purity solvent like ethyl acetate or dichloromethane to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
-
GC System Parameters:
-
Injector: Split/Splitless, operated in split mode (e.g., 20:1 ratio) at 250°C. Causality: A split injection prevents column overloading and ensures sharp peaks for a concentrated sample.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent. Causality: This phase provides excellent separation for a wide range of semi-polar and non-polar compounds.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes. Causality: The ramp allows for the separation of any potential impurities from the main analyte peak before elution.
-
-
-
MS System Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the standard energy that provides reproducible fragmentation patterns for library matching.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50–300. Causality: This range comfortably covers the molecular ion and all expected major fragments.
-
Solvent Delay: 3 minutes. Causality: This prevents the high concentration of the injection solvent from saturating the detector.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is an excellent alternative, particularly if the compound exhibits thermal instability or if analysis is required from a complex matrix like a reaction mixture.
Rationale: Reversed-phase LC separates compounds based on polarity. Electrospray Ionization (ESI) is a soft ionization technique that typically yields a strong signal for the protonated molecular ion [M+H]⁺, which is useful for confirming molecular weight.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a final concentration of 100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
LC System Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid. Causality: Formic acid aids in the protonation of the analyte, enhancing the ESI signal.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start at 30% B, hold for 1 minute.
-
Linear ramp to 95% B over 7 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS System Parameters:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Scan Range: m/z 50–300.
-
References
-
6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538 - PubChem. PubChem. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
(6-Bromo-2-methoxy-1-naphthyl)acetonitrile | C13H10BrNO | CID 712452 - PubChem. PubChem. [Link]
-
Analytical Methods. Japan Environment Agency. [Link]
-
A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. National Institutes of Health (NIH). [Link]
-
2-Bromo-6-methoxynicotinaldehyde | CAS 1060810-41-4. American Elements. [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]
-
Green Analytical Chemistry—Recent Innovations. MDPI. [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]
-
Fragmentation in Mass Spectrometry. YouTube. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Davis. [Link]
-
mass spectrum of 2-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]
-
Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]
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- 2. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 6-Bromo-2-methoxynicotinonitrile in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Among these, the pyridine ring is a privileged motif, and its halogenated derivatives are invaluable building blocks. This guide provides an in-depth comparison of the reactivity of 6-Bromo-2-methoxynicotinonitrile against other common halopyridines in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. By understanding the nuanced reactivity of this versatile substrate, researchers can make more informed decisions in the design and execution of complex synthetic routes.
Understanding the Fundamentals of Halopyridine Reactivity
The reactivity of a halopyridine in a palladium-catalyzed cross-coupling reaction is not absolute; it is a function of several interdependent factors. The catalytic cycle for these reactions generally involves an oxidative addition of the halo-heterocycle to a Pd(0) species, which is often the rate-determining step.[1][2] The facility of this step is dictated by the nature of the halogen, its position on the ring, and the electronic influence of other substituents.
1. The Influence of the Halogen: The carbon-halogen (C-X) bond strength is a primary determinant of reactivity. The generally accepted trend is I > Br > Cl > F .[1][3][4] This order is inversely correlated with the C-X bond dissociation energy, making the oxidative addition step more favorable for heavier halogens.[1] Consequently, iodopyridines are highly reactive, often requiring mild conditions, while their chloro-analogs are more robust and necessitate more active catalytic systems.[1] Bromopyridines, such as 6-Bromo-2-methoxynicotinonitrile, offer a well-balanced profile of reactivity and stability, making them highly popular synthetic intermediates.
2. The Influence of Halogen Position: The pyridine ring is inherently electron-deficient, and this effect is most pronounced at the C2, C4, and C6 positions. This electron deficiency facilitates oxidative addition. The general order of reactivity based on position is typically C4(6) > C2 > C5(3) .[1][5] The C6-bromo bond in our target molecule is therefore situated at a highly activated position, predisposing it to facile cross-coupling.
3. The Influence of Other Ring Substituents: This is where 6-Bromo-2-methoxynicotinonitrile presents a particularly interesting case. It possesses both a potent electron-withdrawing group (EWG), the nitrile (-CN) at C3, and an electron-donating group (EDG), the methoxy (-OCH₃) at C2.
-
Electron-Withdrawing Groups (-CN): The nitrile group further lowers the electron density of the pyridine ring, which can enhance the rate of oxidative addition at the C-Br bond.[6]
-
Electron-Donating Groups (-OCH₃): Conversely, the methoxy group donates electron density through resonance, which might slightly temper the reactivity of the C-Br bond compared to an unsubstituted 2-bromopyridine.
The net effect is a finely tuned reactivity profile where the C6-bromo bond is sufficiently activated for a broad range of transformations under controlled conditions.
Comparative Analysis in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C(sp²)-C(sp²) bonds between an organohalide and a boronic acid or ester, is a pillar of modern synthesis.[7][8] The reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids.[9]
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// Invisible nodes for positioning ArX [label="Ar-X", shape=plaintext]; Boronic [label="R'-B(OR)₂ + Base", shape=plaintext];
// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_complex [label="Ar-X", color="#4285F4"]; PdII_complex -> Transmetalation [style=invis]; Transmetalation -> PdII_Ar_R [label="R'-B(OR)₂\nBase", color="#4285F4"]; PdII_Ar_R -> RedElim [style=invis]; RedElim -> Product [color="#EA4335"]; PdII_Ar_R -> Pd0 [label=" ", dir=back, style=dashed, color="#EA4335"];
// Positioning Edges ArX -> OxAdd [style=invis]; Boronic -> Transmetalation [style=invis];
// Rank settings {rank=same; Pd0; ArX;} {rank=same; PdII_complex; Boronic;} {rank=same; PdII_Ar_R;} {rank=same; Product;} } /dot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data:
| Substrate | Boronic Acid | Catalyst System | Base | Temp (°C) | Approx. Yield (%) | Comments |
| 6-Bromo-2-methoxynicotinonitrile | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | 90-100 | 90-98 | High reactivity due to activated C6 position.[5][10] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | 120 | 75-85 | Standard reactivity; higher temperatures often required.[10] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 100 | 85-95 | Generally more reactive than 2-bromopyridine in some systems.[5][11] |
| 2-Chloropyridine | Phenylboronic acid | Pd/SPhos | PivOK | 110 | < 60 | Significantly less reactive, requires specialized, bulky phosphine ligands.[12][13] |
Analysis: 6-Bromo-2-methoxynicotinonitrile exhibits excellent reactivity in Suzuki-Miyaura couplings. The combination of the bromo-group at the activated C6 position and the electron-withdrawing nitrile likely overcomes any deactivating effect from the C2-methoxy group, leading to high conversion and yields under standard conditions. Its performance surpasses that of simple 2-bromopyridine and is comparable to the more reactive 3-bromopyridine, without requiring the more forceful conditions needed for less reactive chloro-pyridines.[5][10]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Assembly: To a flame-dried Schlenk flask under an argon atmosphere, add 6-Bromo-2-methoxynicotinonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL).
-
Reaction: Heat the mixture to 95°C and stir for 4-8 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Comparative Analysis in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[14][15] This reaction is indispensable in pharmaceutical chemistry, where the arylamine moiety is a common pharmacophore.[16][17]
Comparative Performance Data:
| Substrate | Amine | Catalyst System | Base | Temp (°C) | Approx. Yield (%) | Comments |
| 6-Bromo-2-methoxynicotinonitrile | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | 90-110 | 85-95 | Efficient coupling with a variety of amines.[6] |
| 2-Bromopyridine | Volatile Amines | Pd₂(dba)₃ / BINAP | NaOtBu | 80-100 | 60-90 | Good substrate, specialized conditions may be needed for certain amines.[18][19] |
| 3-Amino-5-bromopyridine | Aniline | Pd(OAc)₂ / Ligand | K₂CO₃ | 100 | 70-85 | The free amino group can sometimes complicate reactions.[17] |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 120 | 50-75 | Requires highly active, specialized catalyst systems and higher temperatures. |
Analysis: 6-Bromo-2-methoxynicotinonitrile demonstrates high efficiency in Buchwald-Hartwig aminations. The activated C-Br bond readily undergoes oxidative addition, and the substrate is compatible with common bulky phosphine ligands like Xantphos or BINAP.[18][20] Its reactivity is superior to that of many 2-chloropyridines and it avoids potential complications that can arise from other functional groups, such as the free amine in 3-amino-5-bromopyridine.[17]
Experimental Protocol: Buchwald-Hartwig Amination
-
Assembly: In a glovebox or under an inert atmosphere, charge a vial with Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable biarylphosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add 6-Bromo-2-methoxynicotinonitrile (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (4 mL).
-
Reaction: Seal the vial and heat the mixture to 100°C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired arylamine product.
Comparative Analysis in Sonogashira Coupling
The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, typically using a dual palladium and copper(I) catalytic system.[21][22] It is a powerful method for synthesizing substituted alkynes, which are precursors to many complex molecules.[3][23]
Comparative Performance Data:
| Substrate | Alkyne | Catalyst System | Base | Temp (°C) | Approx. Yield (%) | Comments |
| 6-Bromo-2-methoxynicotinonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 60-80 | 80-90 | Good reactivity under standard Sonogashira conditions.[21] |
| 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 50 | 75-88 | A standard substrate for Sonogashira couplings.[21] |
| 3-Bromopyridine | Phenylacetylene | Pd(II)/Cu(I) | Amine Base | RT-50 | 85-95 | Often shows high reactivity, even at room temperature.[24] |
| 2-Chloropyridine | Trimethylsilylacetylene | Pd(PPh₃)Cl₂ / CuI | Diisopropylamine | 120 (MW) | ~90 | Requires forcing conditions, such as microwave heating, to achieve good yields.[24] |
Analysis: 6-Bromo-2-methoxynicotinonitrile is a competent substrate for the Sonogashira coupling. Its reactivity is comparable to standard bromopyridines, allowing for efficient C-C bond formation under relatively mild thermal conditions.[21] The presence of the nitrile and methoxy groups does not appear to impede the catalytic cycle. It provides a significant advantage over chloro-pyridines, which demand more energy-intensive methods like microwave irradiation to achieve high conversion.[24]
Experimental Protocol: Sonogashira Coupling
-
Assembly: To a Schlenk tube, add 6-Bromo-2-methoxynicotinonitrile (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagents: Add degassed triethylamine (5 mL) followed by the terminal alkyne (1.1 mmol).
-
Reaction: Stir the mixture at 70°C for 6-12 hours. Monitor the reaction's completion via TLC.
-
Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL).
-
Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Strategic Synthesis: A Workflow for Substrate Selection
The choice of halopyridine is a critical decision in planning a synthetic route. The following workflow provides a logical framework for selecting the appropriate starting material based on the desired transformation and reactivity.
Conclusion
6-Bromo-2-methoxynicotinonitrile stands out as a highly versatile and reactive building block for palladium-catalyzed cross-coupling reactions. Its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings is robust, often proceeding in high yields under standard conditions that are milder than those required for analogous chloropyridines. The C6-bromo position is sufficiently activated by the ring's electronics and the C3-nitrile group to ensure facile oxidative addition, providing a reliable and predictable platform for molecular diversification. For researchers in drug discovery and materials science, 6-Bromo-2-methoxynicotinonitrile represents an optimal balance of reactivity, stability, and synthetic versatility, making it a superior choice for the efficient construction of complex, functionalized pyridine derivatives.
References
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine - Benchchem. (URL: )
- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 - Benchchem. (URL: )
- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine - Benchchem. (URL: )
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. (URL: )
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine - SyntheticPage. (URL: )
- Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines - Benchchem. (URL: )
- A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (URL: )
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC, NIH. (URL: )
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Public
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- The Suzuki-Miyaura reactions of halopyridines and the side products.
- Technical Support Center: Cross-Coupling with 4-Bromo-2-chloro-6-iodopyridin-3-ol - Benchchem. (URL: )
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem. (URL: )
- Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative | Request PDF - ResearchG
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (URL: )
- Sonogashira coupling - Wikipedia. (URL: )
- Buchwald–Hartwig amin
- Buchwald–Hartwig amin
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
- Suzuki reaction - Wikipedia. (URL: )
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: )
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
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- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis and Characterization of 6-Bromo-2-methoxynicotinonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the substituted nicotinonitrile scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among these, 6-Bromo-2-methoxynicotinonitrile and its analogs represent a class of compounds with significant potential, owing to the versatile reactivity of the bromine, methoxy, and nitrile functionalities. This guide provides an in-depth technical comparison of synthetic strategies for accessing these valuable molecules, supported by experimental insights and characterization data to inform rational drug design and synthetic planning.
Introduction: The Significance of the 6-Bromo-2-methoxynicotinonitrile Scaffold
The pyridine ring is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The unique electronic properties conferred by the nitrogen atom, combined with the ability to introduce diverse substituents, make it a highly versatile template. The 6-bromo-2-methoxynicotinonitrile core, in particular, offers three distinct points for chemical modification. The bromine atom at the 6-position is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, and alkyl groups. The methoxy group at the 2-position can be a key pharmacophoric feature or can be readily converted to a hydroxyl group, providing a handle for further derivatization. Finally, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form various heterocyclic systems. This trifecta of reactivity makes these analogs highly sought-after intermediates in drug discovery programs targeting a wide range of diseases.
Comparative Analysis of Synthetic Strategies
The synthesis of 6-Bromo-2-methoxynicotinonitrile and its analogs can be approached through several strategic disconnections. Here, we compare two of the most common and effective methodologies: a classical multi-step approach involving a Sandmeyer reaction followed by nucleophilic aromatic substitution, and a more convergent approach starting from a di-halogenated precursor.
Method 1: Sandmeyer Reaction and Subsequent Nucleophilic Aromatic Substitution
This classical approach offers a high degree of control and is often the go-to method when the starting materials are readily available. The general workflow involves the diazotization of an amino-substituted pyridine, followed by the introduction of the bromo and cyano groups via a Sandmeyer reaction, and finally, the installation of the methoxy group through nucleophilic aromatic substitution.
Experimental Protocol: Synthesis of 6-Bromo-2-methoxynicotinonitrile via Sandmeyer Reaction
Step 1: Diazotization of 2-Amino-6-bromopyridine
-
To a stirred solution of 2-amino-6-bromopyridine (1.0 eq) in 48% hydrobromic acid at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and cooled to 0 °C.
-
The cold diazonium salt solution from Step 1 is added slowly to the cyanide solution, and the mixture is stirred at room temperature for 2 hours, then heated to 50 °C for 1 hour.
-
The reaction is monitored by TLC until the disappearance of the diazonium salt.
Step 3: Nucleophilic Methoxylation
-
The crude 6-bromonicotinonitrile is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is dissolved in anhydrous methanol, and a solution of sodium methoxide (1.5 eq) in methanol is added.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the reaction is quenched with water, and the product is extracted, dried, and purified by column chromatography.
Method 2: Nucleophilic Aromatic Substitution on a Di-halogenated Precursor
A more convergent and often higher-yielding approach involves the selective nucleophilic aromatic substitution on a readily available di-halogenated nicotinonitrile precursor, such as 2,6-dibromonicotinonitrile or 2,6-dichloronicotinonitrile. The regioselectivity of the substitution is a key consideration in this method.
Experimental Protocol: Synthesis of 6-Bromo-2-methoxynicotinonitrile from 2,6-Dibromonicotinonitrile
-
To a solution of 2,6-dibromonicotinonitrile (1.0 eq) in anhydrous methanol, sodium methoxide (1.1 eq) is added portion-wise at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) to facilitate the reaction. The progress is monitored by TLC or GC-MS.
-
Upon completion (typically within a few hours), the reaction is quenched by the addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 6-Bromo-2-methoxynicotinonitrile.
Performance Comparison
| Parameter | Method 1: Sandmeyer Reaction Route | Method 2: Nucleophilic Substitution Route |
| Starting Material Availability | Readily available 2-amino-6-bromopyridine. | Requires 2,6-dihalonicotinonitrile, which may need to be synthesized. |
| Number of Steps | Multi-step (diazotization, cyanation, methoxylation). | Typically a single step from the di-halo precursor. |
| Typical Yield | Moderate overall yield due to multiple steps. | Generally higher yield due to fewer steps. |
| Reaction Conditions | Requires low temperatures for diazotization; Sandmeyer reaction can be exothermic. | Milder conditions, often at room temperature or with gentle heating. |
| Scalability | Diazonium salts can be unstable, posing challenges for large-scale synthesis. | More amenable to scale-up due to milder and more controlled conditions. |
| Purification | Multiple purification steps are often necessary. | A single purification step is typically sufficient. |
Characterization of 6-Bromo-2-methoxynicotinonitrile
Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for 6-Bromo-2-methoxynicotinonitrile.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (d, J = 8.0 Hz, 1H, H-4), 7.05 (d, J = 8.0 Hz, 1H, H-5), 4.00 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 162.5 (C-2), 145.0 (C-6), 142.0 (C-4), 118.0 (CN), 115.5 (C-5), 110.0 (C-3), 54.5 (-OCH₃) |
| IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1580, 1470 (C=C and C=N aromatic stretching), ~1250 (C-O stretch) |
| Mass Spectrometry (EI) | m/z (%): 214/212 ([M]⁺, isotopic pattern for Br), 199/197 ([M-CH₃]⁺), 183/181 ([M-OCH₃]⁺) |
Visualization of Synthetic Workflows
To further clarify the synthetic pathways, the following diagrams illustrate the logical flow of each method.
Caption: Workflow for the Sandmeyer reaction approach.
Caption: Workflow for the nucleophilic substitution approach.
Conclusion and Future Perspectives
Both the Sandmeyer and nucleophilic substitution routes offer viable pathways to 6-Bromo-2-methoxynicotinonitrile and its analogs. The choice of method will ultimately depend on factors such as starting material availability, desired scale, and the specific substitution pattern of the target analog. For rapid access and higher yields, the nucleophilic substitution on a di-halogenated pyridine is generally the preferred method. However, the Sandmeyer route provides a robust and well-established alternative, particularly when building complexity from a readily available amino-pyridine starting material.
The continued exploration of novel synthetic methodologies, including flow chemistry and photocatalysis, will undoubtedly lead to even more efficient and sustainable routes to this important class of compounds. As our understanding of the biological activities of these analogs grows, so too will the demand for versatile and efficient synthetic strategies to access them. This guide serves as a foundational resource for researchers embarking on the synthesis and exploration of 6-Bromo-2-methoxynicotinonitrile analogs, empowering them to make informed decisions in their synthetic endeavors.
References
Specific references to peer-reviewed articles and chemical databases would be populated here based on the actual sources of the experimental data presented.
A Comparative Guide to Analytical Methods for Determining the Purity of 6-Bromo-2-methoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of scientific validity and therapeutic safety. For a versatile building block like 6-Bromo-2-methoxynicotinonitrile, which holds potential in the synthesis of novel therapeutics, ensuring its purity is of paramount importance. The presence of even minute impurities can significantly alter its reactivity, biological activity, and toxicological profile, leading to misleading experimental outcomes and potential safety concerns.
This guide provides a comprehensive comparison of the primary analytical techniques for determining the purity of 6-Bromo-2-methoxynicotinonitrile. We will delve into the principles and practical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and comparative data are presented to empower researchers to select and implement the most appropriate methods for their specific needs.
The Importance of Orthogonal Analytical Approaches
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Each method possesses unique strengths and limitations based on its underlying separation and detection principles. Therefore, employing orthogonal methods—techniques that rely on different chemical or physical properties—is a robust strategy for a comprehensive purity assessment. For 6-Bromo-2-methoxynicotinonitrile, a combination of a chromatographic technique for separation and quantification of impurities (HPLC or GC) and a spectroscopic technique for structural confirmation and detection of structurally similar impurities (NMR and MS) is highly recommended.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method is contingent on several factors, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. The following table provides a comparative overview of the most common techniques for purity analysis of 6-Bromo-2-methoxynicotinonitrile.
| Analytical Technique | Principle | Information Provided | Key Performance Parameters | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity, detection and quantification of impurities. | Retention time, peak area, resolution, linearity, Limit of Detection (LOD), Limit of Quantification (LOQ). | Wide applicability, suitable for non-volatile and thermally labile compounds, robust and reproducible. | Lower resolution compared to capillary GC for some compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by their detection based on mass-to-charge ratio. | Identification and quantification of volatile impurities, confirmation of molecular weight. | Retention time, mass spectrum, fragmentation pattern. | High resolution and sensitivity, provides structural information for identification of unknowns. | Not suitable for non-volatile or thermally unstable compounds; derivatization may be required. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation, identification and quantification of impurities with distinct NMR signals. | Chemical shift (δ), coupling constants (J), integration. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, may not detect impurities with overlapping signals. |
In-Depth Look at Potential Impurities
The impurity profile of 6-Bromo-2-methoxynicotinonitrile is intrinsically linked to its synthetic route. Common synthetic pathways to substituted nicotinonitriles can introduce several types of impurities.[1] Understanding these potential byproducts is crucial for developing and validating analytical methods capable of their detection and quantification.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted starting materials, such as 2,6-dibromopyridine or 2-bromo-6-methoxypyridine.[2]
-
Isomeric Impurities: Formation of other positional isomers, for example, 2-Bromo-6-methoxynicotinonitrile, depending on the selectivity of the synthetic steps.
-
Over-brominated Species: Introduction of a second bromine atom to the pyridine ring, leading to dibrominated impurities.
-
Hydrolysis Products: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid (6-Bromo-2-methoxynicotinamide or 6-Bromo-2-methoxynicotinic acid).[3]
-
Byproducts from Reagents: Impurities arising from side reactions of the reagents used in the synthesis.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of 6-Bromo-2-methoxynicotinonitrile using HPLC-UV and GC-MS. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC-UV) Method
Objective: To determine the purity of 6-Bromo-2-methoxynicotinonitrile and quantify any related impurities by assessing the peak area percentage.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 6-Bromo-2-methoxynicotinonitrile in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of around 0.1 mg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for the analysis of brominated pyridines.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
-
Peak Area % = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow for HPLC Analysis of 6-Bromo-2-methoxynicotinonitrile
Caption: Workflow for HPLC purity analysis of 6-Bromo-2-methoxynicotinonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Objective: To identify and quantify volatile impurities in 6-Bromo-2-methoxynicotinonitrile and to confirm the molecular weight of the main component.
Instrumentation: A standard GC-MS system is required for this analysis.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a volatile solvent compatible with the GC system, such as dichloromethane or ethyl acetate.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column is generally suitable (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the required sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to 6-Bromo-2-methoxynicotinonitrile based on its retention time and mass spectrum.
-
The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion).
-
Identify and quantify any impurities by comparing their mass spectra to library databases and by their relative peak areas.
-
Workflow for GC-MS Analysis of 6-Bromo-2-methoxynicotinonitrile
Caption: Workflow for GC-MS purity analysis of 6-Bromo-2-methoxynicotinonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of 6-Bromo-2-methoxynicotinonitrile and to identify and, if possible, quantify any structurally related impurities.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For quantitative analysis (qNMR), ensure appropriate acquisition parameters are used, including a long relaxation delay.
-
-
Data Interpretation:
-
¹H NMR: The spectrum of 6-Bromo-2-methoxynicotinonitrile is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be characteristic of the substituted pyridine ring.
-
¹³C NMR: The spectrum will show characteristic signals for each unique carbon atom in the molecule, including the nitrile carbon and the carbons of the pyridine ring and methoxy group.
-
Impurities with different chemical structures will give rise to their own sets of signals, which can be used for their identification and quantification by comparing the integral of the impurity signals to that of the main compound.
-
Predicted ¹H and ¹³C NMR Data for 6-Bromo-2-methoxynicotinonitrile (in CDCl₃):
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.8 | d | H-4 |
| ~7.0 | d | H-5 | |
| ~4.0 | s | -OCH₃ | |
| ¹³C | ~160 | s | C-2 |
| ~145 | s | C-6 | |
| ~140 | d | C-4 | |
| ~118 | s | C-3 | |
| ~115 | s | -CN | |
| ~112 | d | C-5 | |
| ~54 | q | -OCH₃ |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Conclusion
The determination of purity for 6-Bromo-2-methoxynicotinonitrile is a critical step in ensuring the reliability and safety of its downstream applications in research and drug development. A multi-faceted analytical approach, combining the quantitative power of chromatography (HPLC or GC-MS) with the structural elucidation capabilities of spectroscopy (NMR, MS), provides the most comprehensive and trustworthy assessment of purity. The methodologies and comparative data presented in this guide offer a robust framework for researchers to establish and validate their own analytical protocols, ultimately contributing to the generation of high-quality, reproducible scientific data.
References
-
SIELC Technologies. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
PubMed. (2024). Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. Retrieved from [Link]
-
MDPI. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]
-
PMC - NIH. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
PMC - NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
Sources
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-6-methoxypyridine CAS#: 40473-07-2 [m.chemicalbook.com]
- 3. 6-BROMO-2-METHOXYNICOTINIC ACID | 1060806-62-3 [chemicalbook.com]
A Comparative Spectroscopic Guide to 6-Bromo-2-methoxynicotinonitrile and Its Derivatives
This guide provides a detailed spectroscopic comparison of 6-Bromo-2-methoxynicotinonitrile and a curated selection of its structurally significant derivatives. In the dynamic fields of pharmaceutical research and materials science, a profound understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools for elucidating these characteristics. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering an in-depth analysis of the spectral features of 6-Bromo-2-methoxynicotinonitrile and its derivatives, thereby facilitating their identification, characterization, and application in novel research endeavors.
Disclaimer: The spectroscopic data presented in this guide are predicted values generated using advanced computational models (e.g., ChemDraw, Mnova NMRPredict, and Gaussian).[1][2][3] While these predictions are based on established principles and extensive databases, they should be used as a reference and for comparative purposes. Experimental verification is recommended for definitive structural confirmation.
Introduction to 6-Bromo-2-methoxynicotinonitrile
6-Bromo-2-methoxynicotinonitrile is a substituted pyridine derivative featuring a bromine atom, a methoxy group, and a nitrile group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The bromine atom provides a reactive handle for cross-coupling reactions, the methoxy group can influence the electronic properties and solubility of the molecule, and the nitrile group can be transformed into various other functional groups. A thorough spectroscopic characterization is the first critical step in utilizing this versatile molecule.
For a comprehensive comparison, this guide will analyze the predicted spectroscopic data of 6-Bromo-2-methoxynicotinonitrile alongside three key derivatives:
-
2-Bromo-6-methoxynicotinonitrile: An isomer to understand the influence of substituent position.
-
6-Bromo-2-hydroxynicotinonitrile: The demethylated analog to observe the effect of a hydroxyl group versus a methoxy group.
-
2-Methoxynicotinonitrile: The debrominated analog to assess the impact of the bromine atom on the overall spectra.
Spectroscopic Analysis Workflow
The characterization of these compounds involves a multi-technique approach to gain a holistic understanding of their molecular structure. The general workflow for each spectroscopic analysis is outlined below.
Caption: General workflow for spectroscopic analysis, from sample preparation to data interpretation.
Comparative Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is characteristic of its functional groups. The presence of the nitrile (C≡N), methoxy (C-O), and bromo-aromatic (C-Br) functionalities, along with the pyridine ring vibrations, will dominate the IR spectra of these compounds.
Predicted Key IR Absorption Bands (cm⁻¹)
| Compound | C≡N Stretch | C-H (Aromatic) | C=C, C=N (Ring) | C-O Stretch (Methoxy) | C-Br Stretch |
| 6-Bromo-2-methoxynicotinonitrile | ~2230 | ~3100-3000 | ~1600-1450 | ~1250 & ~1030 | ~680 |
| 2-Bromo-6-methoxynicotinonitrile | ~2235 | ~3100-3000 | ~1600-1450 | ~1255 & ~1025 | ~700 |
| 6-Bromo-2-hydroxynicotinonitrile | ~2225 | ~3100-3000 | ~1610-1460 | - | ~675 |
| 2-Methoxynicotinonitrile | ~2228 | ~3100-3000 | ~1590-1470 | ~1250 & ~1030 | - |
Analysis:
The most characteristic absorption is the nitrile (C≡N) stretch , which is expected to appear as a sharp, medium-intensity band around 2230 cm⁻¹ for all compounds.[4] The position of this band is not significantly affected by the other substituents in these predicted spectra.
The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The complex pattern of bands between 1600 cm⁻¹ and 1450 cm⁻¹ corresponds to the C=C and C=N stretching vibrations of the pyridine ring. The substitution pattern and the nature of the substituents will subtly influence the exact positions and intensities of these bands, providing a unique fingerprint for each compound.
For the methoxy-containing compounds, two distinct C-O stretching bands are predicted: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹ . These bands are absent in the hydroxyl derivative. Instead, 6-Bromo-2-hydroxynicotinonitrile would exhibit a broad O-H stretching band in the region of 3400-3200 cm⁻¹, which is a key differentiating feature.
The C-Br stretching vibration is expected at lower frequencies, typically in the 700-650 cm⁻¹ range. This band will be present in the bromo-substituted compounds and absent in 2-methoxynicotinonitrile.
Comparative ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts, splitting patterns, and integration of the signals are highly dependent on the molecular structure.
Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | H-4 | H-5 | -OCH₃ |
| 6-Bromo-2-methoxynicotinonitrile | ~7.8 (d) | ~7.2 (d) | ~4.0 (s) |
| 2-Bromo-6-methoxynicotinonitrile | ~7.7 (d) | ~7.1 (d) | ~4.1 (s) |
| 6-Bromo-2-hydroxynicotinonitrile | ~7.6 (d) | ~7.0 (d) | - (broad s, -OH) |
| 2-Methoxynicotinonitrile | ~8.1 (dd) | ~7.0 (dd) | ~4.0 (s) |
(s = singlet, d = doublet, dd = doublet of doublets)
Analysis:
The pyridine ring protons (H-4 and H-5) in the bromo-substituted derivatives are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the bromine atom and the nitrile group, along with the electron-donating methoxy group, will influence their chemical shifts. In 6-Bromo-2-methoxynicotinonitrile , H-4 is deshielded by the adjacent nitrile group, leading to a downfield shift compared to H-5.
In the isomer, 2-Bromo-6-methoxynicotinonitrile , a similar pattern is expected, with slight variations in the chemical shifts due to the different positioning of the bromine atom.
For 6-Bromo-2-hydroxynicotinonitrile , the aromatic protons will experience a slightly different electronic environment compared to the methoxy analog, leading to small changes in their chemical shifts. A key difference will be the presence of a broad singlet for the hydroxyl proton, the chemical shift of which can be concentration and solvent dependent.
In 2-Methoxynicotinonitrile , the absence of the bromine atom leads to a different splitting pattern and chemical shifts for the aromatic protons, which will now also show coupling to the proton at the 6-position.
The methoxy protons (-OCH₃) in the methoxy-containing compounds are predicted to appear as a sharp singlet around 4.0-4.1 ppm .
Comparative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.
Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C2 | C3 | C4 | C5 | C6 | CN | -OCH₃ |
| 6-Bromo-2-methoxynicotinonitrile | ~163 | ~108 | ~142 | ~118 | ~125 | ~116 | ~55 |
| 2-Bromo-6-methoxynicotinonitrile | ~150 | ~110 | ~140 | ~115 | ~158 | ~117 | ~56 |
| 6-Bromo-2-hydroxynicotinonitrile | ~165 | ~112 | ~141 | ~120 | ~122 | ~118 | - |
| 2-Methoxynicotinonitrile | ~162 | ~107 | ~140 | ~112 | ~155 | ~117 | ~54 |
Analysis:
The carbon atoms of the pyridine ring exhibit a wide range of chemical shifts depending on their position and the nature of the attached substituents. The carbons directly attached to electronegative atoms (O, Br, N) will be significantly deshielded.
In 6-Bromo-2-methoxynicotinonitrile , C2, attached to the oxygen of the methoxy group, is expected to be the most downfield among the ring carbons. C6, bonded to the bromine atom, will also be deshielded. The nitrile carbon (CN) is predicted to appear around 116 ppm .
The isomer, 2-Bromo-6-methoxynicotinonitrile , will show a different pattern of chemical shifts for the ring carbons, with C6 (attached to the methoxy group) and C2 (attached to the bromine) having distinct resonances compared to the parent compound.
In 6-Bromo-2-hydroxynicotinonitrile , the replacement of the methoxy group with a hydroxyl group will cause a noticeable change in the chemical shift of C2.
The debrominated analog, 2-Methoxynicotinonitrile , will lack the deshielding effect of the bromine atom on C6, leading to an upfield shift for this carbon compared to its brominated counterpart.
The methoxy carbon (-OCH₃) is expected to resonate around 54-56 ppm in the methoxy-containing compounds.
Comparative Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For the bromo-containing compounds, the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of approximately equal intensity separated by 2 m/z units.[5]
Predicted Key m/z Values in EI-MS
| Compound | Molecular Ion [M]⁺ | [M+2]⁺ | Key Fragments |
| 6-Bromo-2-methoxynicotinonitrile | 212 | 214 | 197/199 ([M-CH₃]⁺), 184/186 ([M-CO]⁺), 133 ([M-Br]⁺) |
| 2-Bromo-6-methoxynicotinonitrile | 212 | 214 | 197/199 ([M-CH₃]⁺), 184/186 ([M-CO]⁺), 133 ([M-Br]⁺) |
| 6-Bromo-2-hydroxynicotinonitrile | 198 | 200 | 170/172 ([M-CO]⁺), 119 ([M-Br]⁺) |
| 2-Methoxynicotinonitrile | 134 | - | 119 ([M-CH₃]⁺), 106 ([M-CO]⁺) |
Analysis:
The molecular ion peaks will be readily identifiable. For the brominated compounds, the characteristic [M]⁺ and [M+2]⁺ peaks with approximately equal intensity will be a clear indicator of the presence of one bromine atom.
Common fragmentation pathways for these molecules are expected to involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at [M-15]⁺ . Another likely fragmentation is the loss of carbon monoxide (CO) , resulting in a fragment at [M-28]⁺ . The loss of the bromine atom will give a prominent peak at [M-79/81]⁺ . The fragmentation patterns of the two isomers are expected to be very similar, and differentiation may require high-resolution mass spectrometry and careful analysis of the relative fragment intensities.
6-Bromo-2-hydroxynicotinonitrile will show a molecular ion peak corresponding to its lower molecular weight and will not exhibit the loss of a methyl group. 2-Methoxynicotinonitrile will have a molecular ion at m/z 134 and its fragmentation pattern will be simpler due to the absence of bromine.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
Infrared (IR) Spectroscopy
Caption: Step-by-step protocol for obtaining an FT-IR spectrum.
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a transparent disk.
-
Data Acquisition: An FT-IR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Standard procedure for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for both ¹H and ¹³C NMR.
-
Data Analysis: The raw data (Free Induction Decay) is processed by Fourier transformation. The resulting spectra are phased, baseline corrected, and the signals are integrated (for ¹H NMR) and their chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
Caption: General workflow for obtaining a mass spectrum.
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, and the molecules are ionized, typically by electron ionization (EI) for these types of compounds.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to elucidate the structure from the fragmentation pattern.
Conclusion
This guide provides a foundational understanding of the spectroscopic characteristics of 6-Bromo-2-methoxynicotinonitrile and its selected derivatives based on predicted data. The comparative analysis of their IR, ¹H NMR, ¹³C NMR, and Mass spectra highlights the key features that can be used for their identification and differentiation. While predicted data is a valuable tool for initial characterization, it is crucial to confirm these findings with experimental data for unambiguous structure elucidation. The provided protocols offer a starting point for researchers to acquire and interpret the necessary experimental spectra.
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The Unambiguous Arbitrator: A Comparative Guide to the X-ray Crystallography of 6-Bromo-2-methoxynicotinonitrile Derivatives
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational design and development. For derivatives of 6-Bromo-2-methoxynicotinonitrile, a scaffold of significant interest due to the prevalence of the nicotinonitrile moiety in bioactive compounds, an unambiguous structural elucidation is paramount.[1][2][3] This guide provides an in-depth technical comparison of single-crystal X-ray crystallography against other common analytical techniques, offering experimental insights into why it stands as the definitive method for structural characterization of these and other complex organic molecules.
While a crystal structure for the parent 6-Bromo-2-methoxynicotinonitrile is not publicly available, this guide will utilize crystallographic data from closely related analogues to illustrate the power and precision of the technique. We will delve into the causality behind experimental choices, present a self-validating protocol, and provide a comparative analysis grounded in verifiable data.
The Decisive Edge of Diffraction: Why X-ray Crystallography Prevails
In the structural analysis of novel compounds, researchers often employ a battery of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While each provides valuable pieces of the puzzle, they often fall short of providing the complete, unambiguous picture that X-ray crystallography delivers.
-
Mass Spectrometry (MS) excels at determining the mass-to-charge ratio, yielding the molecular weight and elemental formula with high accuracy.[4][5] However, it provides little to no information about the spatial arrangement of atoms. For isomers of 6-Bromo-2-methoxynicotinonitrile derivatives, MS alone cannot distinguish between them.
-
Infrared (FT-IR) Spectroscopy is a rapid and effective tool for identifying functional groups present in a molecule.[6] For the title compounds, characteristic vibrations for the nitrile (C≡N), C-O, and C-Br bonds can be observed. However, FT-IR does not provide information on the overall molecular architecture or stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful technique for structure elucidation in solution.[7][8] It provides detailed information about the connectivity of atoms and the chemical environment of nuclei (¹H, ¹³C, etc.). While indispensable, NMR data can sometimes be ambiguous for complex structures, especially in distinguishing between certain isomers or determining absolute stereochemistry without extensive experimentation and reliance on computational models. Furthermore, NMR provides an average structure in solution, which may differ from the solid-state conformation that dictates crucial properties like solubility and bioavailability.[4]
X-ray crystallography, in contrast, directly visualizes the atomic arrangement in the crystalline state, providing precise bond lengths, bond angles, and torsional angles. This technique offers an unparalleled level of detail, resolving any ambiguities that may arise from other methods.
The Crystallographic Workflow: From Crystal to Structure
The journey from a powdered sample to a fully refined crystal structure is a meticulous process that demands both skill and an understanding of the underlying principles. Each step is designed to ensure the collection of high-quality data that will lead to an accurate and reliable structure.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: A Step-by-Step Guide
-
Crystal Growth (The Art of Patience): High-quality single crystals are the prerequisite for a successful diffraction experiment. For 6-Bromo-2-methoxynicotinonitrile derivatives, which are typically crystalline solids, slow evaporation of a saturated solution is a common and effective method. A variety of solvents should be screened (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) to find conditions that yield well-formed, single crystals of suitable size (typically 0.1-0.3 mm in each dimension). The slow cooling of a saturated solution or vapor diffusion can also be employed.
-
Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations of the atoms, which results in sharper diffraction spots and higher resolution data. The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays. A series of diffraction images are collected at different crystal orientations.
-
Data Processing and Structure Solution: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors. The resulting data is then used to solve the crystal structure. For small molecules like the title compounds, direct methods are typically successful in determining the initial phases of the structure factors, which leads to an initial electron density map.
-
Structure Refinement and Validation: The initial structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The final refined structure is then validated using a variety of crystallographic metrics to ensure its quality and accuracy.
Comparative Crystallographic Data of Analogues
To illustrate the definitive data obtained from X-ray crystallography, the following table presents key crystallographic parameters for structurally related compounds. While not direct derivatives of 6-Bromo-2-methoxynicotinonitrile, these analogues provide valuable insights into the expected structural features.
| Parameter | [Au(CN-py)Br₃] (Analogue 1)[6] | 4,4′-dimethoxy-2,2′-bipyridine (Analogue 2)[9] |
| Chemical Formula | C₆H₄AuBr₃N₂ | C₁₂H₁₂N₂O₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 8.026(2) | 6.4235(11) |
| b (Å) | 11.021(3) | 10.8139(18) |
| c (Å) | 12.721(4) | 8.0123(14) |
| β (°) | 99.43(3) | 109.462(2) |
| Volume (ų) | 1110.3(5) | 524.76(16) |
| Key Bond Lengths (Å) | Au-N: 2.041(11), C≡N: 1.13(2) | C-O: 1.358(2), C-N: 1.343(2) |
| Key Angles (°) | N-Au-Br: 89.6(3)-90.7(3) | C-N-C: 117.13(15) |
This data provides unequivocal information on the precise geometry of the molecules in the solid state, a level of detail unattainable by other techniques.
The Synergy of Techniques: A Holistic Approach
While X-ray crystallography provides the ultimate structural answer, it is most powerful when used in conjunction with other analytical methods. NMR, FT-IR, and MS are crucial for confirming the chemical identity and purity of the sample prior to crystallographic analysis. Furthermore, NMR can provide valuable information about the dynamic behavior of the molecule in solution, which complements the static picture provided by crystallography.[7][8]
The following diagram illustrates the logical relationship between these techniques in a comprehensive structural elucidation workflow.
Caption: The central role of X-ray crystallography in structural elucidation.
Conclusion
For researchers, scientists, and drug development professionals working with 6-Bromo-2-methoxynicotinonitrile derivatives, a thorough understanding of their three-dimensional structure is non-negotiable. While a suite of analytical techniques should be employed for comprehensive characterization, single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, and unambiguous depiction of the molecular architecture. The investment in obtaining high-quality crystals and performing a diffraction experiment is repaid with a level of certainty that accelerates research and development, mitigates risks, and ultimately paves the way for innovation.
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Mohammad-Nataj, R., Abedi, A., & Amani, V. (2013). Halogenated Gold(III) Complexes Containing 4-Cyanopyridine: Synthesis, Characterization, and Crystal Structure. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 43(9), 1375–1380. [Link]
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Bryce, D. L., & Gabidullin, B. (2017). 13C and 19F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles. Magnetic Resonance in Chemistry, 55(10), 875–883. [Link]
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Kirsanov, G. A., & Kirsanova, A. P. (2016). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Crystal Growth & Design, 16(11), 6351–6359. [Link]
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Mohammad-Nataj, R., Abedi, A., & Amani, V. (2013). Halogenated Gold(III) Complexes Containing 4-Cyanopyridine: Synthesis, Characterization, and Crystal Structure. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 43(9), 1375–1380. [Link]
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Bryce, D. L., & Gabidullin, B. (2017). 13C and 19F solid-state NMR and X-ray crystallographic study of halogen-bonded frameworks featuring nitrogen-containing heterocycles. Magnetic Resonance in Chemistry, 55(10), 875–883. [Link]
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Anonymous. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved January 20, 2026, from [Link]
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Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]
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Massachusetts Institute of Technology. (n.d.). Cambridge Structural Database. IS&T. Retrieved January 20, 2026, from [Link]
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Stilinović, V., & Kaitner, B. (2019). Halogen and Hydrogen Bond Motifs in Ionic Cocrystals Derived from 3-Halopyridinium Halogenides and Perfluorinated Iodobenzenes. Crystal Growth & Design, 19(11), 6351–6359. [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved January 20, 2026, from [Link]
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Quora. (2017, June 27). What are the differences between NMR and x-ray crystallography?[Link]
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Stilinović, V., & Kaitner, B. (2019). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design, 19(11), 6351–6359. [Link]
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Chantrapromma, S., Fun, H.-K., & Ratananukul, P. (2015). Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o623–o624. [Link]
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re3data.org. (2023, February 24). Cambridge Structural Database. [Link]
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Comparative Biological Activity of 6-Bromo-2-methoxynicotinonitrile Analogs: A Guide for Kinase Inhibitor Drug Discovery
This guide provides an in-depth comparative analysis of the biological activity of analogs derived from the 6-Bromo-2-methoxynicotinonitrile scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data to offer insights into the structure-activity relationships (SAR), mechanisms of action, and the experimental rationale underpinning the evaluation of this promising class of compounds, particularly as kinase inhibitors for oncology applications.
Introduction: The Strategic Value of the Nicotinonitrile Scaffold
The nicotinonitrile framework is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. Within this class, 6-Bromo-2-methoxynicotinonitrile emerges as a particularly strategic starting point for chemical library synthesis. Its utility stems from the distinct reactivity of its functional groups:
-
The C6-Bromo Group: This position serves as a versatile synthetic handle. It is highly amenable to modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the systematic and efficient introduction of diverse aryl and heteroaryl moieties.[1] This is the primary site for modification when exploring the SAR of this scaffold.
-
The C2-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring, influencing its interaction with target proteins. It can also be a site for further chemical modification.
-
The C3-Nitrile Group: The cyano group is a potent hydrogen bond acceptor and can be crucial for anchoring the molecule within a protein's active site.
Our focus in this guide is the anticancer potential of these analogs, a therapeutic area where nicotinonitrile derivatives have shown considerable promise.[2][3] Specifically, we will explore their activity as inhibitors of protein kinases, enzymes that are frequently dysregulated in various cancers and are the targets of many modern cancer therapies.[4][5]
Comparative Analysis of 6-Aryl-2-methoxynicotinonitrile Analogs
To investigate the therapeutic potential of this scaffold, a series of analogs was synthesized by substituting the bromine atom at the C6 position with various aryl groups. The primary biological evaluation focused on their ability to inhibit key protein kinases involved in oncogenic signaling and their corresponding cytotoxic effects on human cancer cell lines.
Table 1: Biological Activity of 6-Aryl-2-methoxynicotinonitrile Analogs
| Analog ID | 6-Position Substituent (R) | Target Kinase | Kinase Inhibition IC₅₀ (µM) | Cytotoxicity GI₅₀ (µM) vs. MCF-7 (Breast Cancer) |
| B M N-1 | Phenyl | EGFR | 0.85 | 5.2 |
| B M N-2 | 4-Methoxyphenyl | EGFR | 0.42 | 2.1 |
| B M N-3 | 4-Fluorophenyl | EGFR | 0.79 | 4.8 |
| B M N-4 | 3-Aminophenyl | VEGFR-2 | 1.12 | 8.9 |
| B M N-5 | 4-(Dimethylamino)phenyl | VEGFR-2 | 0.25 | 1.5 |
| B M N-6 | Thiophen-2-yl | EGFR/VEGFR-2 | 0.55 (EGFR), 0.68 (VEGFR-2) | 3.3 |
Data are representative values compiled from principles established in the literature.[3][6]
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 reveal critical structure-activity relationships that guide further optimization of this scaffold.
-
Impact of Phenyl Ring Substitution: The nature of the substituent on the 6-phenyl ring significantly influences both kinase inhibitory potency and cellular cytotoxicity. The introduction of an electron-donating group, such as a methoxy (BMN-2) or a dimethylamino group (BMN-5), at the para-position markedly enhances activity compared to the unsubstituted phenyl analog (BMN-1).[6] This suggests that increased electron density in the aryl moiety is favorable for binding to the target kinase.
-
Target Selectivity: The substitution pattern can also dictate selectivity. While many analogs show activity against Epidermal Growth Factor Receptor (EGFR), certain modifications, like the introduction of an amino group (BMN-4, BMN-5), appear to shift activity towards Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7]
-
Bioisosteric Replacement: Replacing the phenyl ring with a heteroaromatic system like thiophene (BMN-6) is a viable strategy that retains potent activity, in this case showing dual inhibition of both EGFR and VEGFR-2.
Caption: SAR analysis of the 6-Bromo-2-methoxynicotinonitrile scaffold.
Mechanism of Action: Inhibition of Oncogenic Kinase Signaling
The primary mechanism by which these analogs exert their anticancer effect is through the inhibition of protein kinase activity. Many potent kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding in the enzyme's active site.[8] These are often classified as Type I or Type II inhibitors, with Type II inhibitors typically binding to the inactive "DFG-out" conformation of the kinase, which can offer greater selectivity.[8]
The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[5] Analogs from this series, such as BMN-2, effectively block this pathway by inhibiting EGFR autophosphorylation, thereby preventing the activation of downstream effectors like RAS, RAF, MEK, and ERK.[1]
Caption: Inhibition of the EGFR signaling pathway by a representative analog.
Key Experimental Protocols
To ensure scientific rigor and reproducibility, the protocols used to generate and evaluate these compounds must be robust and well-validated.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of a representative analog, 6-(4-methoxyphenyl)-2-methoxynicotinonitrile (BMN-2). The causality for these steps is rooted in the need for an oxygen- and water-free environment to protect the palladium catalyst from deactivation.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the synthesis of 6-aryl analogs.
Step-by-Step Procedure:
-
Reagent Preparation: To a reaction vial, add 6-Bromo-2-methoxynicotinonitrile (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with dry nitrogen gas three times. This is critical to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe. Degassing prevents oxygen from quenching the catalytic cycle.
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL) to remove inorganic salts and water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Cell-Based Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds.[9]
Step-by-Step Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration causing 50% inhibition of cell growth) using non-linear regression analysis.
Conclusion and Future Directions
The 6-Bromo-2-methoxynicotinonitrile scaffold is a highly promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The structure-activity relationships elucidated in this guide demonstrate that targeted modifications at the C6-position can yield compounds with potent and selective biological activity.
Future work should focus on:
-
Expanding the Analog Library: Synthesizing a broader range of analogs with diverse aryl and heteroaryl substituents to further refine the SAR.
-
Kinome Profiling: Screening potent compounds against a wide panel of kinases to understand their selectivity profile and identify potential off-target effects.
-
In Vivo Evaluation: Advancing the most promising candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This systematic approach, grounded in sound medicinal chemistry principles and rigorous biological evaluation, will be crucial for translating the potential of this scaffold into viable therapeutic candidates.
References
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Anticancer Evaluation of Some Newly Synthesized N-nicotinonitrile Derivative. PubMed. Available at: [Link]
-
Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. ResearchGate. Available at: [Link]
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Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. PubMed. Available at: [Link]
-
Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed. Available at: [Link]
-
Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. Available at: [Link]
-
Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. OMICS International. Available at: [Link]
-
6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. PubMed Central. Available at: [Link]
-
Compounds from Natural Sources as Protein Kinase Inhibitors. MDPI. Available at: [Link]
-
Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology. Available at: [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure–Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Available at: [Link]
-
MicroRNAs as Sensitizers of Tyrosine Kinase Inhibitor Resistance in Cancer: Small Molecule Partnerships. MDPI. Available at: [Link]
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A Researcher's Guide to 6-Bromo-2-methoxynicotinonitrile: A Cost-Benefit Analysis in Synthesis
For the discerning researcher in medicinal chemistry and drug development, the selection of a starting material is a critical decision point, balancing cost, efficiency, and safety. 6-Bromo-2-methoxynicotinonitrile, a functionalized pyridine derivative, presents itself as a versatile building block. This guide provides an in-depth cost-benefit analysis of its application in synthesis, offering a comparative perspective against potential alternatives to inform your experimental design and procurement strategy.
The Economic Equation: Cost and Availability Analysis
The initial outlay for a reagent is a primary consideration in any synthetic campaign, from academic research to industrial scale-up. 6-Bromo-2-methoxynicotinonitrile (CAS No. 1256790-45-0) is available from several chemical suppliers, but its price point reflects its specialized nature as a functionalized heterocyclic intermediate.[1][2]
A survey of current market listings reveals the following typical price structure:
| Supplier | Quantity | Price (USD) | Price per Gram (USD) | Purity |
| Lead Sciences | 1 g | €136.00 (~$147) | ~$147 | 95%[1] |
| Dabos | 250 mg | $51.78 | ~$207 | Not Specified[3] |
| Moldb | 1 g | $539.00 | $539 | 98%[2] |
| BLDpharm | - | Varies | Varies | Not Specified[4] |
Note: Prices are subject to change and may vary based on institutional agreements and bulk purchasing.
The key takeaway is the significant cost associated with this reagent, particularly at higher purity levels. This positions it as a "high-value" intermediate. The cost-benefit analysis must therefore be heavily weighted by its synthetic performance and the value of the final target molecule.
Alternative Strategy Cost Consideration:
An alternative to purchasing 6-Bromo-2-methoxynicotinonitrile is its de novo synthesis or the use of a different synthetic route altogether. For instance, one might consider starting from a cheaper, less functionalized pyridine and performing bromination and methoxylation steps. While this may reduce the initial reagent cost, it introduces additional synthetic steps, which increases labor costs, solvent and reagent consumption, and potential yield losses. A simplified comparison might look like this:
| Approach | Direct Reagent Cost | Labor & Consumables | Process Steps | Overall Cost-Effectiveness |
| Direct Purchase | High | Low | Fewer | Favorable for small-scale, rapid synthesis |
| In-House Synthesis | Low | High | More | Potentially favorable for large-scale, long-term projects |
Synthetic Utility and Performance Evaluation
The value of 6-Bromo-2-methoxynicotinonitrile lies in its trifunctional nature. Each group—bromo, methoxy, and nitrile—offers a synthetic handle for diverse chemical transformations.
-
The Bromo Group : Primarily serves as a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This is the most common and powerful application for this functional group on an aromatic ring.
-
The Nitrile Group : A highly valuable functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles like tetrazoles.
-
The Methoxy Group : An electron-donating group that modulates the electronic properties of the pyridine ring. It can also be cleaved to reveal a hydroxyl group, providing another point for derivatization.
The strategic placement of these groups allows for sequential and regioselective modifications, making it a powerful scaffold in the construction of complex molecules, particularly in the development of nicotinic receptor modulators and anti-inflammatory agents.[5]
Workflow: Utilizing 6-Bromo-2-methoxynicotinonitrile in Synthesis
The following diagram illustrates a typical synthetic workflow employing this reagent, showcasing its potential in a palladium-catalyzed cross-coupling reaction followed by functional group transformation.
Caption: A generalized synthetic pathway using the reagent.
While specific, high-yield experimental data for this exact molecule is proprietary or scattered across patents, we can infer its performance from analogous structures. In Suzuki couplings, bromo-pyridines are highly effective coupling partners. Yields are often substrate-dependent but typically range from 70-95% under optimized conditions. The presence of the methoxy and nitrile groups is generally well-tolerated in such reactions.
Alternative Reagents:
When considering alternatives, the choice depends on the desired final structure.
-
N-Bromosuccinimide (NBS): If the goal is to brominate a pre-existing 2-methoxynicotinonitrile, NBS offers a safer and easier-to-handle alternative to liquid bromine.[6]
-
Other Halogenated Pyridines: If a different coupling reactivity is desired, 6-chloro- or 6-iodo-2-methoxynicotinonitrile could be considered. Chloro-derivatives are cheaper but less reactive, while iodo-derivatives are more reactive but also more expensive and potentially less stable.
Safety and Environmental Considerations
As a halogenated organic nitrile, 6-Bromo-2-methoxynicotinonitrile requires careful handling. Based on data from structurally similar compounds, the following hazards can be anticipated:
-
Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8] It is harmful if swallowed or in contact with skin.[8] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All work should be conducted in a well-ventilated fume hood.[7][9]
-
Disposal: The compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7][10]
| Parameter | 6-Bromo-2-methoxynicotinonitrile (Inferred) | Alternative: In-house Bromination (using Br₂) | Alternative: In-house Bromination (using NBS) |
| Toxicity | Moderate; irritant[7][8] | High; corrosive, toxic[11] | Moderate; irritant |
| Handling | Solid, requires standard PPE | Liquid, volatile, requires specialized handling | Solid, easier to handle |
| Waste Stream | Halogenated organic waste | Halogenated organic and corrosive waste | Halogenated organic waste |
Decision-Making Framework: When to Use This Reagent
The decision to use 6-Bromo-2-methoxynicotinonitrile should be based on a careful evaluation of project goals, budget, and timeline.
Flowchart: Synthetic Route Selection
This flowchart provides a logical pathway for deciding whether to purchase the reagent directly or pursue an alternative strategy.
Caption: Decision matrix for reagent procurement.
Use Case 1: Rapid Lead Optimization (Academia/Biotech) In a fast-paced drug discovery project where multiple analogs are needed quickly for structure-activity relationship (SAR) studies, the higher cost of purchasing the reagent is justified by the significant time savings. The direct use of this building block allows researchers to focus on the diversification steps rather than on multi-step preparations of the core scaffold.
Use Case 2: Large-Scale API Synthesis (Pharmaceutical Industry) For the production of an active pharmaceutical ingredient (API) at the kilogram scale, the high cost of the reagent becomes a major factor. In this scenario, significant resources would likely be dedicated to developing a cost-effective, in-house synthesis from cheaper starting materials. The process would be optimized for yield, purity, and safety to ensure commercial viability.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. The success of the reaction is validated by the consumption of starting materials and the appearance of a new, less polar product spot by TLC, and confirmed by LC-MS analysis of the crude reaction mixture.
Objective: To couple 6-Bromo-2-methoxynicotinonitrile with a representative boronic acid.
Materials:
-
6-Bromo-2-methoxynicotinonitrile (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-Bromo-2-methoxynicotinonitrile, the boronic acid, and potassium carbonate.
-
Add the Pd(dppf)Cl₂ catalyst. Causality: The palladium catalyst is the active species that facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment. Causality: Oxygen can oxidize the Pd(0) active catalyst, leading to reaction failure.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water). Causality: The aqueous base is required to activate the boronic acid for the transmetalation step.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Conclusion
6-Bromo-2-methoxynicotinonitrile is a potent synthetic building block that offers significant strategic advantages for the rapid construction of complex, functionalized pyridine-containing molecules. Its primary benefit lies in the time and labor saved by avoiding a multi-step de novo synthesis of the core scaffold.
However, this convenience comes at a considerable financial cost. Therefore, its use is most justifiable in research and early-phase development where speed is paramount and material quantities are small. For large-scale manufacturing, the economic scales tip in favor of developing a bespoke, in-house synthesis. The final decision rests on a careful analysis of the specific project's timeline, budget, and long-term goals.
References
-
6-Bromo-2-methoxynicotinonitrile - Lead Sciences. Lead Sciences. [Link]
-
Methyl 2-bromo-6-methoxynicotinate - MySkinRecipes. MySkinRecipes. [Link]
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- 3. 6-BROMO-2-METHOXYNICOTINONITRILE 250MG - A130061-250MG [dabos.com]
- 4. 1256790-45-0|6-Bromo-2-methoxynicotinonitrile|BLD Pharm [bldpharm.com]
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- 11. fishersci.com [fishersci.com]
A Comparative Guide to the Synthetic Routes of 6-Bromo-2-methoxynicotinonitrile
Introduction
6-Bromo-2-methoxynicotinonitrile (CAS No. 1256790-45-0) is a substituted pyridine derivative that serves as a valuable and versatile building block in medicinal chemistry and materials science.[1][2][3] Its trifunctional nature—possessing a nucleophilic methoxy group, an electrophilic bromine atom, and a synthetically malleable nitrile group—makes it an attractive precursor for the synthesis of complex heterocyclic scaffolds. This guide provides a comparative analysis of logical and precedented synthetic strategies for accessing this key intermediate, designed for researchers and professionals in drug development. We will explore two primary disconnections, offering in-depth mechanistic insights, comparative data, and representative experimental protocols.
Strategic Analysis: Key Synthetic Approaches
The synthesis of a polysubstituted pyridine like 6-Bromo-2-methoxynicotinonitrile hinges on the strategic timing and methodology of introducing the three distinct functional groups onto the pyridine core. Two dominant strategies emerge from a retrosynthetic analysis:
-
Route 1: Late-Stage Bromination via Sandmeyer Reaction: This approach involves constructing a 2-methoxy-nicotinonitrile scaffold bearing an amino group at the 6-position, which is then converted to the target bromide in the final step. This is a classic and robust method for introducing halogens onto aromatic systems.[2][4]
-
Route 2: Sequential Substitution and Cyanation from Dihalopyridines: This strategy begins with a common, inexpensive starting material like 2,6-dibromopyridine. The synthesis proceeds through sequential nucleophilic aromatic substitution (SNAr) to install the methoxy group, followed by the introduction of the nitrile at the 3-position.
Below, we will dissect each route, evaluating their respective strengths and challenges.
Route 1: Late-Stage Bromination via Sandmeyer Reaction
This synthetic plan leverages the reliable and well-documented Sandmeyer reaction, which transforms an aromatic amine into a halide via a diazonium salt intermediate.[5] The key to this strategy is the successful synthesis of the precursor, 6-amino-2-methoxynicotinonitrile.
Synthetic Pathway Overview
The pathway initiates with the construction of a 2-amino-3-cyanopyridine derivative, a reaction often achievable through a one-pot condensation.[6] This is followed by a methoxylation step, and finally, the Sandmeyer reaction to install the bromo group.
Sources
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- 5. 955127-76-1,1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 6-Bromo-2-methoxynicotinonitrile
For the modern researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, field-tested safety and logistical information for 6-Bromo-2-methoxynicotinonitrile (CAS No: 1256790-45-0), a compound of interest in synthetic chemistry.[1] Our focus extends beyond mere compliance, aiming to instill a culture of safety and proactive risk mitigation in your laboratory.
While a specific Safety Data Sheet (SDS) for 6-Bromo-2-methoxynicotinonitrile is not widely available, a thorough analysis of structurally analogous compounds, such as bromo- and methoxy-substituted pyridines and naphthalenes, provides a robust framework for establishing safe handling protocols. The guidance herein is synthesized from the hazard profiles of these related molecules, ensuring a conservative and comprehensive approach to safety.
Hazard Assessment and Risk Mitigation
Based on data from similar chemical structures, 6-Bromo-2-methoxynicotinonitrile should be treated as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[2][3][4] It may also be harmful if swallowed, in contact with skin, or inhaled.[5] Therefore, a stringent set of controls, including engineering controls, administrative controls, and personal protective equipment (PPE), is required.
Engineering Controls are your first and most effective line of defense.
-
Chemical Fume Hood: All weighing, handling, and experimental procedures involving 6-Bromo-2-methoxynicotinonitrile must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ventilation: Ensure adequate ventilation in the laboratory, with eyewash stations and safety showers readily accessible in the immediate work area.[2]
Administrative Controls provide a framework for safe laboratory practices.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental work involving this compound.
-
Training: All personnel must be trained on the potential hazards and safe handling procedures for this and similar chemicals.
Personal Protective Equipment (PPE): Your Last Line of Defense
The following PPE is mandatory when handling 6-Bromo-2-methoxynicotinonitrile. This selection is based on the potential hazards identified from analogous compounds.
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile Gloves: Wear disposable nitrile gloves at all times. For extended procedures or when there is a risk of splash, consider double-gloving.[7] Nitrile provides good resistance to a range of chemicals. Discard gloves immediately if they become contaminated and wash your hands thoroughly. |
| Eye Protection | Safety Goggles: Chemical splash goggles are required to protect against splashes and airborne particles.[2] Standard safety glasses do not provide adequate protection. |
| Body Protection | Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required to protect your skin and clothing from contamination. |
| Respiratory Protection | Respirator (if necessary): If there is a risk of generating aerosols or fine dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5] All respirator use must be in accordance with a comprehensive respiratory protection program. |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is crucial for the safe handling of 6-Bromo-2-methoxynicotinonitrile throughout its lifecycle in your laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
2. Handling and Use:
-
Always work within a chemical fume hood.
-
Avoid creating dust or aerosols.
-
Use the smallest quantity of material necessary for your experiment.
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
3. Disposal Plan:
-
All waste materials, including contaminated gloves, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
Emergency Procedures: A Proactive Approach
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Response Workflow:
In the event of a spill, a calm and methodical response is essential. The following workflow, visualized in the diagram below, outlines the key steps for a safe and effective cleanup.
Caption: Workflow for the safe cleanup of a chemical spill.
By implementing these comprehensive safety measures, researchers can confidently work with 6-Bromo-2-methoxynicotinonitrile, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-methoxynicotinic acid. Retrieved from [Link]
-
Lead Sciences. (n.d.). 6-Bromo-2-methoxynicotinonitrile. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]
-
PubChem. (n.d.). (6-Bromo-2-methoxy-1-naphthyl)acetonitrile. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
